molecular formula C10H11BrN2O B1290024 (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 742085-70-7

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1290024
CAS No.: 742085-70-7
M. Wt: 255.11 g/mol
InChI Key: NREQDJFOSPEEFZ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREQDJFOSPEEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630507
Record name (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742085-70-7
Record name (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a brominated pyridine ring linked to a pyrrolidine moiety via a carbonyl bridge.[1] Its structural motifs, particularly the bromopyridine and pyrrolidine rings, are present in numerous biologically active molecules, suggesting its potential as a valuable building block in medicinal chemistry and drug discovery.[1] The presence of the bromine atom and the methanone group provides reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.[1] This document provides a comprehensive overview of its known properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on structurally related compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 742085-70-7[2][3]
Molecular Formula C₁₀H₁₁BrN₂O[2][3]
Molecular Weight 255.11 g/mol [2][3]
Boiling Point 377.8°C at 760 mmHg[2]
Density 1.534 g/cm³[2]
Flash Point 182.3°C[2]
Refractive Index 1.607[2]
LogP 2.018[2]
PSA 33.20000[2]
Vapor Pressure 0.0±0.9 mmHg at 25°C (Predicted)[2]

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has not been published in peer-reviewed literature. Researchers are advised to perform their own analytical characterization upon synthesis.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up and Purification 5-Bromopicolinic_Acid 5-Bromopicolinic Acid SOCl2 Thionyl Chloride (SOCl₂) 5-Bromopicolinic_Acid->SOCl2 Reflux Acid_Chloride 5-Bromopicolinoyl Chloride (in situ) SOCl2->Acid_Chloride Pyrrolidine Pyrrolidine Acid_Chloride->Pyrrolidine Target_Compound This compound Pyrrolidine->Target_Compound Stir at 0°C to RT Base Base (e.g., Triethylamine) Base->Target_Compound Solvent Anhydrous Solvent (e.g., DCM) Solvent->Target_Compound Workup Aqueous Work-up Target_Compound->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopicolinic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0°C in an ice bath.

    • In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the solution of pyrrolidine and triethylamine to the stirred solution of the acid chloride at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Activity and Potential Applications

While there is no specific published data on the biological activity of this compound, its structural components are found in compounds with a wide range of pharmacological activities.

  • Pyrrolidine Derivatives: The pyrrolidine ring is a common scaffold in medicinal chemistry, present in drugs targeting the central nervous system, as well as in compounds with anticancer and antimicrobial properties.[5]

  • Bromopyridine Derivatives: The bromopyridine moiety is a key structural feature in various pharmacologically active compounds. For instance, some bromopyridine derivatives are investigated for their potential in treating neurological and inflammatory diseases.[1] (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a known precursor in the synthesis of benzodiazepines.[7]

Given the bioactivity of related compounds, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities, particularly in the areas of oncology, neuropharmacology, and infectious diseases.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery and materials science. This guide provides a summary of its known properties and a proposed synthetic route. The lack of published biological and spectroscopic data highlights the opportunity for further research to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine (CAS No. 742085-70-7) is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. An understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and ensuring reproducibility in research. This technical guide provides a summary of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its characterization. Due to the limited availability of experimental data, this guide combines known information with predicted values to offer a comprehensive profile.

Core Physicochemical Properties

The effective application of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine in a research and development setting necessitates a thorough understanding of its fundamental chemical and physical characteristics. These properties influence its solubility, permeability, and potential interactions with biological targets. The data presented below, a combination of reported and computationally predicted values, are summarized for clarity.

Table 1: Summary of Physicochemical Properties for 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine

PropertyValueSource(s)
IUPAC Name (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone-
CAS Number 742085-70-7-
Molecular Formula C₁₀H₁₁BrN₂O[1][2]
Molecular Weight 255.11 g/mol [1][2]
Appearance Powder-
Melting Point Not Available-
Boiling Point 377.8 °C at 760 mmHg (Predicted)[1]
Density 1.534 g/cm³ (Predicted)[1]
Water Solubility Not Available-
logP (Octanol-Water Partition Coefficient) 2.018 (Predicted)[1]
pKa Not Available-
Polar Surface Area (PSA) 33.20 Ų (Predicted)[1]
Refractive Index 1.607 (Predicted)[1]
Vapor Pressure 0.0±0.9 mmHg at 25°C (Predicted)[1]
Flash Point 182.3 °C (Predicted)[1]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections detail established methodologies for key parameters.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry sample of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is packed into a capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure tight packing.[3]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.[3]

  • Rapid Determination (Optional): For an unknown compound, a rapid heating rate is initially used to determine an approximate melting range.[4]

  • Accurate Determination: A fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][4]

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[3]

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is added to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[5]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6][7]

  • Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: A standard calibration curve is generated using known concentrations of the compound to accurately quantify the solubility.[7]

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and distribution within the body. Reverse-phase HPLC provides a rapid and reliable method for estimating logP.

Methodology: RP-HPLC Method

  • System Setup: A reverse-phase HPLC system with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

  • Calibration: A set of reference compounds with known logP values is injected into the system. The retention time (t_R_) for each standard is recorded.

  • Correlation: A calibration curve is generated by plotting the known logP values of the standards against their measured retention times (or log k', where k' is the retention factor).

  • Sample Analysis: A solution of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is injected into the HPLC system under the same conditions used for the standards. Its retention time is measured.

  • logP Calculation: The logP of the target compound is determined by interpolating its retention time on the calibration curve generated from the reference compounds. This method provides a "chromatographic hydrophobicity index" that is highly correlated with the shake-flask logP value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is critical as the ionization state affects solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). The solution's ionic strength is kept constant using an electrolyte like KCl.

  • Apparatus Calibration: A potentiometer with a combined pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Titration: The sample solution is placed in a thermostatted vessel and stirred. A standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic species, the pKa is equal to the pH at the half-equivalence point.

Visualizations: Workflows and Methodologies

Visual diagrams are essential for clarifying complex processes and relationships in scientific research. The following diagrams, created using the DOT language, illustrate key workflows for the characterization of 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Integration & Application Synthesis Synthesis Purity_Analysis Purity Analysis (LC-MS, NMR) Synthesis->Purity_Analysis Structure_Confirmation Structure Confirmation (NMR, MS) Purity_Analysis->Structure_Confirmation Solubility Aqueous Solubility (Shake-Flask) Structure_Confirmation->Solubility Lipophilicity Lipophilicity (logP via HPLC) Structure_Confirmation->Lipophilicity Ionization Ionization Constant (pKa Titration) Structure_Confirmation->Ionization Thermal Thermal Properties (Melting Point) Structure_Confirmation->Thermal ADME_Prediction ADME Prediction (in silico models) Solubility->ADME_Prediction Lipophilicity->ADME_Prediction Ionization->ADME_Prediction Formulation_Dev Formulation Development ADME_Prediction->Formulation_Dev Assay_Design Biological Assay Design ADME_Prediction->Assay_Design G prep 1. Preparation Add excess solid compound to buffer in a sealed vial. equil 2. Equilibration Agitate at constant temp (e.g., 24h at 25°C). prep->equil sep 3. Phase Separation Centrifuge or filter (0.22µm) to remove undissolved solid. equil->sep quant 4. Quantification Analyze supernatant/filtrate concentration via HPLC-UV. sep->quant result Result Thermodynamic Solubility (e.g., µg/mL) quant->result

References

An In-Depth Technical Guide on (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a bromopyridine moiety linked to a pyrrolidine ring via a ketone bridge. This molecule holds potential interest in medicinal chemistry and drug discovery due to the established biological activities of related bromopyridine and pyrrolidine-containing structures. This guide provides a summary of the available technical data for this compound. However, it is important to note that detailed experimental data, including crystallographic analysis and comprehensive biological activity studies, are not extensively available in the public domain.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂O[1]
Molecular Weight 255.11 g/mol [1]
CAS Number 742085-70-7[1]
Canonical SMILES C1CCN(C1)C(=O)C2=NC=C(C=C2)Br[1]

Due to a lack of publicly available crystallographic data, a table of specific bond lengths and angles cannot be provided at this time. The three-dimensional conformation of the molecule, including the planarity of the pyridine ring and the puckering of the pyrrolidine ring, would require experimental determination through techniques such as X-ray crystallography.

Synthesis and Characterization

A detailed, experimentally verified synthesis protocol for this compound is not currently published in peer-reviewed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route is the amidation of a 5-bromopicolinic acid derivative with pyrrolidine.

Hypothetical Synthesis Workflow

G Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Steps Reactant1 5-Bromopicolinic Acid Coupling Amide Coupling (e.g., with HATU or EDC/HOBt) Reactant1->Coupling Reactant2 Pyrrolidine Reactant2->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Product This compound Purification->Product

Caption: Hypothetical synthesis of the target compound.

Characterization Data

Specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in published databases. For structurally related compounds, standard analytical techniques are employed for characterization.[2]

Table 2: Required Analytical Data for Structural Elucidation (Data Not Available)

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine and pyrrolidine rings. Chemical shifts and coupling constants would confirm the substitution pattern and ring integrity.
¹³C NMR Resonances for each unique carbon atom, including the carbonyl carbon and the carbons of the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns consistent with the proposed structure.
IR Spectroscopy Characteristic absorption bands for the C=O (ketone) and C-Br bonds, as well as vibrations from the aromatic and aliphatic C-H bonds.

Biological Activity and Signaling Pathways

There are no specific studies detailing the biological activity or the mechanism of action of this compound. However, the constituent moieties suggest potential areas of pharmacological interest. For instance, various substituted bromopyridines have been investigated for their roles as intermediates in the synthesis of neurologically active compounds.[3] Similarly, the pyrrolidine scaffold is a common feature in many biologically active molecules.

A related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to modulate Toll-like receptor (TLR) signaling pathways, specifically the MyD88-dependent and TRIF-dependent pathways, leading to a decrease in the expression of inflammatory genes.[4] This suggests that other pyrrolidine-containing compounds could have roles in inflammatory signaling.

Illustrative Signaling Pathway (Based on a Related Compound)

G TLR Signaling (Illustrative) TLR Toll-Like Receptor MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation Compound Pyrrolidine Derivative (Illustrative) Compound->MyD88 Inhibition Compound->TRIF Inhibition

Caption: Inhibition of TLR signaling by a related pyrrolidine derivative.

Conclusion and Future Directions

This compound represents a molecule of interest for which foundational chemical data is available. However, a comprehensive understanding of its structural, synthetic, and biological properties is currently lacking in the public scientific literature. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by full spectral characterization.

  • Structural Elucidation: X-ray crystallographic analysis to determine the precise three-dimensional structure, including bond lengths and angles.

  • Biological Screening: Evaluation of its activity in various assays to identify potential therapeutic applications.

  • Mechanism of Action Studies: If biological activity is identified, further investigation into the specific signaling pathways and molecular targets involved would be warranted.

This technical guide serves as a summary of the currently available information and highlights the significant knowledge gaps that need to be addressed by future research.

References

In-depth Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. Due to the limited availability of public domain spectral and synthesis data for this specific molecule, this guide focuses on the compilation of its fundamental properties and presents a generalized experimental workflow for its synthesis and characterization based on common organic chemistry principles. The aim is to equip researchers with a foundational understanding for further investigation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 742085-70-7, is a heterocyclic compound containing a brominated pyridine ring attached to a pyrrolidine moiety through a ketone functional group. Its molecular formula is C₁₀H₁₁BrN₂O, and it has a molecular weight of 255.11 g/mol . The presence of the bromopyridine scaffold makes it a potential building block in medicinal chemistry and materials science, offering a reactive site for cross-coupling reactions and further functionalization.

Physicochemical Properties

PropertyValue
CAS Number 742085-70-7
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
Canonical SMILES C1CCN(C1)C(=O)C2=NC=C(C=C2)Br

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound involves the amidation of a 5-bromopicolinic acid derivative with pyrrolidine. The following is a generalized experimental protocol:

3.1. Materials and Methods

  • 5-Bromopicolinic acid

  • Pyrrolidine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer, Mass spectrometer, IR spectrometer

3.2. Procedure

  • Activation of Carboxylic Acid: To a solution of 5-bromopicolinic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromopicolinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of pyrrolidine and triethylamine in anhydrous DCM. Add the pyrrolidine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Proposed Characterization Workflow

The successful synthesis of this compound would be confirmed through a series of spectroscopic analyses. The expected, though currently unavailable, data from these analyses are outlined below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The aromatic protons will appear in the downfield region, while the aliphatic protons of the pyrrolidine ring will be in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the bromopyridine ring, and the carbons of the pyrrolidine ring.

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A strong absorption band characteristic of the C=O (ketone) stretching vibration is expected, typically in the range of 1630-1680 cm⁻¹.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G A Start: 5-Bromopicolinic Acid & Pyrrolidine B Activation of Carboxylic Acid (e.g., with SOCl₂) A->B C Amidation Reaction B->C D Reaction Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Pure this compound E->F G Spectroscopic Characterization F->G H ¹H NMR G->H I ¹³C NMR G->I J Mass Spectrometry G->J K IR Spectroscopy G->K L Data Analysis & Structure Confirmation H->L I->L J->L K->L

Caption: Synthesis and Characterization Workflow.

Conclusion

While a comprehensive dataset for this compound is not currently available in the public domain, this guide provides a foundational framework for its synthesis and characterization. The proposed methodologies are based on established chemical principles and offer a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental investigation is required to establish a definitive spectral database and detailed synthesis protocols.

Mass Spectrometry of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a compound of interest in pharmaceutical research. Lacking direct experimental data in publicly available literature, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry and data from analogous structures. Detailed, adaptable experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, alongside a logical workflow for its analysis. This guide serves as a foundational resource for researchers undertaking the characterization of this and structurally related molecules.

Introduction

This compound is a small organic molecule featuring a brominated pyridine ring linked to a pyrrolidine moiety via a ketone functional group. Its molecular formula is C₁₀H₁₁BrN₂O, with a monoisotopic molecular weight of approximately 254.0058 Da and an average molecular weight of 255.11 g/mol . The presence of bromine results in a characteristic isotopic pattern, with the M+2 peak having nearly the same intensity as the molecular ion peak. Understanding the mass spectrometric behavior of this compound is crucial for its identification, quantification, and structural elucidation in various matrices.

Predicted Fragmentation Pathways

The fragmentation of this compound under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be directed by the protonation of the basic nitrogen atoms in the pyridine and pyrrolidine rings, as well as the amide carbonyl oxygen. The positive charge localization will influence the subsequent bond cleavages.

Based on the fragmentation of similar N-acylpyridinium cations, the primary cleavage is anticipated to occur at the amide bond.[1]

A proposed fragmentation scheme is as follows:

  • Protonation: The molecule is likely to be protonated at the pyridine nitrogen, the pyrrolidine nitrogen, or the carbonyl oxygen in the ESI source.

  • Primary Fragmentation:

    • Cleavage of the C(O)-N bond: This is a common fragmentation pathway for amides, leading to the formation of the 5-bromopyridin-2-ylcarbonylium ion and a neutral pyrrolidine molecule.

    • Cleavage of the Py-C(O) bond: This would result in the formation of a protonated pyrrolidinylmethanone and a neutral 5-bromopyridine.

    • Ring opening of the pyrrolidine: Fragmentation can also be initiated by the cleavage of the pyrrolidine ring.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in doublet peaks for all bromine-containing fragments, separated by approximately 2 Da.

Predicted Fragment Structure m/z (⁷⁹Br) m/z (⁸¹Br) Notes
[M+H]⁺ [C₁₀H₁₂BrN₂O]⁺255.0131257.0110Molecular ion peak
[M]⁺˙ [C₁₀H₁₁BrN₂O]⁺˙254.0058256.0037Radical cation (less common in ESI)
Fragment 1 [C₆H₃BrNC(O)]⁺183.9447185.94265-Bromopyridin-2-ylcarbonylium ion
Fragment 2 [C₅H₁₀N]⁺70.0808-Pyrrolidinyl cation
Fragment 3 [C₆H₄BrN]⁺˙156.9552158.95315-Bromopyridine radical cation
Fragment 4 [C₅H₈NO]⁺98.0599-Pyrrolidinylmethanone cation

Note: The m/z values are calculated for the monoisotopic masses.

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of this compound using LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a suitable technique for the analysis of this compound due to its polarity.

4.1.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working standards in the range of 1 ng/mL to 1000 ng/mL using the initial mobile phase composition as the diluent.

  • Matrix Samples (e.g., Plasma, Urine): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

4.1.2 LC-MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Skimmer Voltage 65 V
Mass Range 50 - 500 m/z
Acquisition Rate 2 spectra/s
Collision Energy (for MS/MS) Ramped (e.g., 10, 20, 40 eV)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, assuming it has sufficient volatility and thermal stability.

4.2.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Working Solutions: Prepare working standards by serial dilution.

  • Derivatization (if necessary): If the compound exhibits poor chromatographic performance, derivatization (e.g., silylation) may be required, although it is unlikely for this molecule.

4.2.2 GC-MS Parameters

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range 40 - 450 m/z
Scan Rate 2 scans/s

Logical Workflow and Data Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

MassSpec_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Standard_Prep Standard Preparation LC_MS LC-MS Analysis Standard_Prep->LC_MS GC_MS GC-MS Analysis Standard_Prep->GC_MS Matrix_Prep Matrix Sample Preparation (e.g., SPE, Protein Precipitation) Matrix_Prep->LC_MS Matrix_Prep->GC_MS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS->Data_Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structure_Elucidation Structural Confirmation Peak_Integration->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Mass Spectrometry Analysis Workflow.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. While the fragmentation data presented is predictive, it is based on well-established chemical principles and will serve as a valuable starting point for empirical studies. The detailed experimental protocols for both LC-MS and GC-MS offer robust methods for the separation and detection of this compound, which can be optimized based on specific instrumentation and sample matrices. The logical workflow provides a clear path for a comprehensive analysis, from sample preparation to structural confirmation. This document is intended to empower researchers in drug development and related fields to confidently approach the characterization of this and similar novel chemical entities.

References

The Ascendancy of Bromopyridine Pyrrolidine Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with high efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, bromopyridine pyrrolidine derivatives have emerged as a particularly promising class of compounds, demonstrating significant biological activity across a range of therapeutic areas, most notably in oncology. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The core of this guide focuses on the compelling evidence supporting bromopyridine pyrrolidine compounds as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is crucial for cancer cell metabolism and survival.[1][2][3] By targeting NAMPT, these compounds effectively deplete intracellular NAD+ levels, leading to energy depletion, impaired DNA repair, and ultimately, apoptotic cell death in cancer cells.[3]

Quantitative Analysis of Biological Activity

The potency of bromopyridine pyrrolidine derivatives as NAMPT inhibitors and anticancer agents has been quantified in numerous studies. The following table summarizes the in vitro inhibitory activity and antiproliferative effects of representative compounds from this class.

Compound IDTargetAssay TypeIC50 (nM)Cell Line(s)Reference
Compound 15 NAMPTAntiproliferative0.025A2780 (Ovarian)[4]
Antiproliferative0.33MCF-7 (Breast)[4]
MS0 NAMPTEnzyme Inhibition9.87 ± 1.15-[5]
MS7 NAMPTEnzyme Inhibition0.93 ± 0.29-[5]
FK866 NAMPTEnzyme Inhibition1.60 ± 0.32-[6]
Compound 11 NAMPTEnzyme Inhibition5-[7]
Antiproliferative2 - 200DU145, Hela, H1975, K562, MCF-7, HUH7[7]
A4276 NAMPTEnzyme Inhibition492-[8]

Core Experimental Protocols

The biological evaluation of bromopyridine pyrrolidine compounds involves a series of well-established experimental protocols to determine their efficacy and mechanism of action. Below are detailed methodologies for key assays.

NAMPT Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.

  • Reagents and Materials : Recombinant human NAMPT, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, NAD+ standards, and a suitable detection reagent (e.g., a luciferase-based NAD/NADH detection kit).

  • Procedure :

    • The reaction is initiated by incubating varying concentrations of the test compound with recombinant NAMPT enzyme in a reaction buffer containing NAM and PRPP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • The amount of NAD+ produced is quantified using a detection reagent that generates a luminescent or fluorescent signal proportional to the NAD+ concentration.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials : Cancer cell lines (e.g., A2780, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the bromopyridine pyrrolidine compounds for a specified duration (e.g., 72 hours).

    • Following treatment, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of the compounds in a living organism.

  • Animal Models : Immunocompromised mice (e.g., nude mice) are used.

  • Procedure :

    • Human cancer cells are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) may be performed.

    • The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. For instance, in an A2780 xenograft model, a potent NAMPT inhibitor demonstrated significant tumor volume reduction compared to the vehicle control.[4]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

NAMPT_Pathway cluster_cell Cancer Cell cluster_drug Inhibitory Action NAM Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP -> AMP NAD NAD+ NMN->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins DNA_Repair DNA Repair PARP->DNA_Repair Energy_Metabolism Energy Metabolism Sirtuins->Energy_Metabolism Apoptosis Apoptosis BPP Bromopyridine Pyrrolidine Compound BPP->NAMPT Inhibition

Caption: NAMPT signaling pathway and inhibition by bromopyridine pyrrolidine compounds.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro_screening In Vitro Screening start->in_vitro_screening nampt_assay NAMPT Inhibition Assay in_vitro_screening->nampt_assay cell_viability Cell Viability Assay (e.g., MTT) in_vitro_screening->cell_viability sar_optimization SAR Optimization nampt_assay->sar_optimization cell_viability->sar_optimization in_vivo_testing In Vivo Testing xenograft Tumor Xenograft Model in_vivo_testing->xenograft lead_compound Lead Compound Identification xenograft->lead_compound sar_optimization->start Iterative Improvement sar_optimization->in_vivo_testing

Caption: Experimental workflow for the evaluation of bromopyridine pyrrolidine compounds.

Conclusion

Bromopyridine pyrrolidine compounds represent a highly promising scaffold in the development of novel anticancer therapeutics. Their potent and specific inhibition of NAMPT provides a clear mechanism of action that is particularly effective against cancer cells with high energy demands. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize this important class of molecules. Future work will likely focus on refining the structure-activity relationships to enhance potency and drug-like properties, ultimately leading to the development of clinical candidates for the treatment of various malignancies.

References

Potential therapeutic targets of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Executive Summary

This compound is a synthetic compound whose therapeutic potential is currently under exploration. While direct, extensive biological studies on this specific molecule are not widely published, its structural components—a 5-bromopyridine ring and a pyrrolidin-1-yl methanone moiety—are present in various biologically active compounds. This guide synthesizes the available information and provides a predictive analysis of its potential therapeutic targets based on structure-activity relationships of analogous compounds. The primary hypothesized targets fall within the realms of neurology and oncology, with potential mechanisms involving kinase inhibition and receptor modulation. This document outlines these potential targets, proposes relevant experimental workflows for their validation, and provides standardized protocols for key assays.

Chemical and Physical Properties

PropertyValue
Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and methanol
CAS Number 446261-30-1

Potential Therapeutic Targets and Mechanisms of Action

Based on structural similarities to known bioactive molecules, two primary areas of therapeutic potential are hypothesized for this compound:

Neurology: Targeting Central Nervous System (CNS) Disorders

The pyridine and pyrrolidine rings are common scaffolds in compounds targeting CNS disorders. A broad class of N-aroyl-N'-aryl-piperazine derivatives, which share structural features with the compound , have been investigated for their potential in treating conditions like anxiety, depression, and psychosis. These compounds often exhibit affinity for dopamine and serotonin receptors.

Hypothesized Target: Dopamine D2 and Serotonin 5-HT2A Receptors

Proposed Mechanism: The compound may act as an antagonist or partial agonist at these receptors, modulating neurotransmitter signaling pathways implicated in various psychiatric disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine/Serotonin Dopamine/Serotonin D2R D2 Receptor Dopamine/Serotonin->D2R HT2AR 5-HT2A Receptor Dopamine/Serotonin->HT2AR G_protein G-protein D2R->G_protein HT2AR->G_protein Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Compound (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Compound->D2R Antagonist? Compound->HT2AR Antagonist?

Caption: Hypothesized modulation of dopaminergic and serotonergic pathways.

Oncology: Targeting Kinase Signaling Pathways

The 2-aminopyridine scaffold, a close relative of the pyridine-2-carboxamide core in the title compound, is a well-established "hinge-binding" motif in many kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation.

Hypothesized Target: Tyrosine Kinases (e.g., EGFR, VEGFR)

Proposed Mechanism: The compound may bind to the ATP-binding site of receptor tyrosine kinases, inhibiting their autophosphorylation and downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Compound->RTK Inhibition

Caption: Proposed inhibition of tyrosine kinase signaling pathways.

Experimental Protocols

The following are generalized protocols for the initial assessment of the compound against the hypothesized targets.

Receptor Binding Assay (for CNS Targets)

Objective: To determine the binding affinity of the compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptors (e.g., CHO-K1 or HEK293 cells).

  • Binding Reaction: Incubate the membrane preparations with a known radioligand (e.g., [3H]spiperone for D2R, [3H]ketanserin for 5-HT2AR) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay (for Oncology Targets)

Objective: To measure the ability of the compound to inhibit the enzymatic activity of a target kinase.

Methodology:

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 30-60 minutes at room temperature).

  • Detection: Stop the reaction and add detection reagents: a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into proximity, generating a FRET signal that can be read on a suitable plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine the IC50 value.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for progressing from initial screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models A Primary Screening (Binding & Enzyme Assays) B Determine IC50/Ki A->B C Selectivity Profiling (Panel of related targets) B->C D Cell Viability/Proliferation (e.g., MTT, BrdU) C->D E Target Engagement (e.g., Western Blot for p-ERK) D->E F Functional Assays (e.g., cAMP, Calcium Flux) E->F G Pharmacokinetic Studies (ADME) F->G H Efficacy Studies (e.g., Xenograft models, Behavioral models) G->H I Toxicology Studies H->I

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

While definitive therapeutic targets for this compound have not yet been established in the public domain, a structural analysis provides a rational basis for prioritizing its investigation against CNS receptors and oncology-related kinases. The experimental protocols and workflows detailed in this guide offer a systematic approach to elucidating its biological activity and therapeutic potential. Future research should focus on performing the described in vitro screening assays to confirm or refute these hypotheses. Positive hits would then warrant progression to cell-based models and eventually in vivo studies to validate the compound's efficacy and safety profile for specific disease indications.

In-depth Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₁₀H₁₁BrN₂O. While its specific biological activities and detailed synthesis protocols are not extensively documented in publicly available scientific literature, its structural motifs—a bromopyridine ring and a pyrrolidine amide—are present in various biologically active molecules. This guide provides a comprehensive overview of the available information on this compound and explores the known biological activities and synthetic pathways of structurally related compounds to offer insights into its potential properties and applications.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a pyrrolidin-1-yl-methanone group. The presence of the bromopyridine moiety is significant in medicinal chemistry, as halogenated pyridines are known to exhibit a range of pharmacological activities. Similarly, the pyrrolidine amide structure is a common scaffold in drug discovery, contributing to the pharmacokinetic and pharmacodynamic properties of various therapeutic agents. This document aims to collate the existing data on the target molecule and to extrapolate potential areas of interest based on the analysis of related chemical structures.

Physicochemical Properties

Based on available supplier information, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 742085-70-7
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol

Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in the available literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in scientific databases. However, a general synthetic approach can be proposed based on standard amide bond formation reactions.

Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a 5-bromopicolinoyl derivative with pyrrolidine. This is a common method for the preparation of pyridine carboxamides.

Synthetic Pathway cluster_0 General Synthesis of this compound 5-Bromopicolinic_acid 5-Bromopicolinic acid Intermediate 5-Bromopicolinoyl chloride (or other activated ester) 5-Bromopicolinic_acid->Intermediate Activation Activating_agent Activating Agent (e.g., SOCl₂, oxalyl chloride) Activating_agent->Intermediate Product This compound Intermediate->Product Amide Coupling Pyrrolidine Pyrrolidine Pyrrolidine->Product Base Base (e.g., Triethylamine, DIPEA) Base->Product Acid Scavenger

Figure 1. Proposed general synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Activation of Carboxylic Acid: 5-Bromopicolinic acid would be converted to a more reactive species, such as an acid chloride or an activated ester. For example, treatment with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, THF) would yield 5-bromopicolinoyl chloride.

  • Amide Coupling: The activated 5-bromopicolinoyl derivative would then be reacted with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or with cooling.

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove unreacted starting materials and salts. The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been published, the activities of related compounds suggest potential areas for investigation.

Insights from Structurally Related Compounds
  • Bromopyridine Derivatives: The bromopyridine scaffold is a key component in a variety of pharmacologically active compounds. These compounds are known to interact with a wide range of biological targets, including enzymes and receptors.

  • Pyrrolidine Amides: The pyrrolidine amide moiety is a prevalent structural motif in numerous pharmaceuticals. For instance, derivatives of pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain signaling.

Postulated Signaling Pathway Involvement

Given the anti-inflammatory potential of related NAAA inhibitors, one could hypothesize that if this compound were to exhibit such activity, it might modulate signaling pathways associated with inflammation. A simplified, hypothetical representation of such a pathway is provided below.

Hypothetical Signaling Pathway cluster_1 Hypothetical Anti-inflammatory Mechanism Compound This compound NAAA NAAA (N-acylethanolamine acid amidase) Compound->NAAA Inhibition PEA PEA (Palmitoylethanolamide) NAAA->PEA Degradation PPARa PPAR-α (Peroxisome proliferator-activated receptor alpha) PEA->PPARa Activation Inflammation Pro-inflammatory Gene Expression PPARa->Inflammation Downregulation Anti_inflammatory Anti-inflammatory Effects

Figure 2. Hypothetical signaling pathway for anti-inflammatory action.

Conclusion and Future Directions

This compound remains a largely uncharacterized compound in the scientific literature. Its chemical structure suggests that it could be a valuable building block for the synthesis of more complex molecules and may possess latent biological activities. Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Conducting a broad biological screening to identify potential therapeutic areas.

  • Investigating its structure-activity relationships by synthesizing and testing analogues.

This technical guide serves as a foundational document based on the currently available information and theoretical considerations. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound.

The Genesis and Evolution of 5-Bromopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold, a foundational heterocyclic motif, has been a cornerstone of chemical research for over a century, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of a bromine atom at the 5-position of the pyridine ring has given rise to a versatile and highly valuable class of compounds: 5-bromopyridine derivatives. This technical guide provides an in-depth exploration of the discovery, historical development, and ever-expanding research applications of these pivotal chemical entities. From their early synthetic explorations to their modern-day utility in complex, targeted therapies, 5-bromopyridine derivatives continue to be indispensable tools for chemical innovation.

A Historical Perspective: From Pyridine's Discovery to Halogenated Derivatives

The story of 5-bromopyridine derivatives is intrinsically linked to the history of pyridine itself. Impure pyridine was first isolated in the 19th century from coal tar, a significant milestone in organic chemistry.[1] The structure of pyridine, a benzene ring with one carbon atom replaced by nitrogen, was elucidated in the 1860s and 1870s.[3] Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the creation of a wide variety of pyridine derivatives.[3]

The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a logical progression, offering chemists a "handle" to further functionalize the core structure. The reactivity of the bromine atom, especially its susceptibility to nucleophilic substitution and its utility in cross-coupling reactions, unlocked a new realm of synthetic possibilities.[4]

Key 5-Bromopyridine Derivatives and Their Synthesis

Several 5-bromopyridine derivatives have emerged as critical building blocks in organic synthesis. Their preparation and subsequent reactions are central to the construction of more complex molecules.

2-Amino-5-bromopyridine

One of the most widely utilized 5-bromopyridine derivatives, 2-amino-5-bromopyridine, serves as a crucial intermediate in the synthesis of pharmaceuticals.[4]

Synthesis: A common method for the synthesis of 2-amino-5-bromopyridine involves the direct bromination of 2-aminopyridine. Careful control of reaction conditions is necessary to achieve regioselectivity for the 5-position.[4] An alternative approach utilizes phenyltrimethylammonium tribromide as the brominating agent in a chloroform solvent.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [5]

  • Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform, saturated sodium chloride solution, anhydrous sodium sulfate, benzene.

  • Procedure:

    • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g of 2-aminopyridine (0.1mol), 37.6g of phenyltrimethylammonium tribromide (0.1mol), and 300ml of chloroform.

    • Stir the mixture at 25°C for 2 hours.

    • Wash the reaction mixture with 40ml of saturated sodium chloride solution.

    • Separate the organic layer and wash it 2-3 times with 20ml of water.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oil.

    • Cool the oil with ice water and add water to precipitate a solid crude product.

    • Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

5-Bromopyridine-2-carboxylic Acid

This derivative is a valuable intermediate, with its carboxylic acid and bromine functionalities offering dual points for molecular elaboration.[6] It is instrumental in the development of various therapeutic agents and agrochemicals.[6]

5-Bromo-N-phenylpyridin-3-amine

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, and its 5-bromo derivative is a versatile precursor for creating diverse molecular libraries, particularly for kinase inhibitors.[7]

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions

The true potential of 5-bromopyridine derivatives was fully realized with the advent of palladium-catalyzed cross-coupling reactions. These transformative reactions, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has become one of the most important and widely used cross-coupling reactions.[10] For 5-bromopyridine derivatives, this reaction allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 5-position, a key strategy in modern drug discovery.[11][12]

Experimental Protocol: General Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative [13]

  • Materials: 5-bromopyridine derivative (e.g., 3-Amino-5-bromopyridine), arylboronic acid, Tetrakis(triphenylphosphine)palladium(0), potassium phosphate, 1,4-dioxane, and water.

  • Procedure (Conventional Heating):

    • To a dry reaction flask, add the 5-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to reflux (e.g., 90-100°C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Applications in Research and Development

The versatility of 5-bromopyridine derivatives has led to their application in a multitude of research areas.

Medicinal Chemistry

In medicinal chemistry, these compounds are key building blocks for the synthesis of a wide range of biologically active molecules.[7] They are integral to the development of novel pharmaceuticals, particularly in the fields of oncology and neurology.[7]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the ability to diversify the 5-position of brominated pyridines via cross-coupling has been instrumental in the development of potent and selective inhibitors for targets such as p38 MAP kinase.[7][12]

Agrochemicals

5-Bromopyridine derivatives also serve as precursors for the synthesis of herbicides and fungicides, contributing to advancements in crop protection and agricultural sustainability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected 5-bromopyridine derivatives.

DerivativeStarting MaterialReaction TypeYield (%)Reference
2-Amino-5-bromopyridine2-AminopyridineBromination75-81[5]
5-Bromopyridine-2-carbonitrile2,5-DibromopyridineCyanation75[14]
N-[5-Bromo-2-methylpyridine-3-yl]acetamide5-bromo-2-methylpyridin-3-amineAcetylation85[15]
5-Aryl-2-methylpyridin-3-amines5-bromo-2-methylpyridin-3-amineSuzuki CouplingModerate to Good[15]
CompoundBiological ActivityMetricValueReference
5-Aryl-cyclopenta[c]pyridine derivative (4k)Anti-TMV Activity (in vivo)Inactivation Effect51.1 ± 1.9%[16]
Xanthone derivative (Compound 5)Cytotoxic Activity (WiDR cells)IC509.23 µg/mL[17]
N-[5-(4-bromophenyl)-2-methylpyridin-3-yl]acetamide (4b)Anti-thrombolytic Activity% Lysis41.32[18]
5-(4-Nitrophenyl)-2-methylpyridin-3-amine (4f)Biofilm Inhibition (E. coli)% Inhibition91.95[18]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of 5-bromopyridine derivatives.

G cluster_0 Synthesis of 2-Amino-5-bromopyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., Phenyltrimethylammonium tribromide)

Diagram 1: Synthesis of 2-Amino-5-bromopyridine.

G 5-Bromopyridine Derivative 5-Bromopyridine Derivative Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-Bromopyridine Derivative->Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling 5-Arylpyridine Derivative 5-Arylpyridine Derivative Suzuki-Miyaura Coupling->5-Arylpyridine Derivative

Diagram 2: General Workflow for Suzuki-Miyaura Coupling.

G cluster_1 Drug Discovery Workflow 5-Bromopyridine Scaffold 5-Bromopyridine Scaffold Chemical Diversification Chemical Diversification (e.g., Suzuki Coupling) 5-Bromopyridine Scaffold->Chemical Diversification Compound Library Compound Library Chemical Diversification->Compound Library Biological Screening Biological Screening (e.g., Kinase Assays) Compound Library->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Diagram 3: Role in Drug Discovery.

Conclusion

The journey of 5-bromopyridine derivatives from their conceptual origins in classical pyridine chemistry to their current status as indispensable synthetic intermediates is a testament to the enduring power of organic synthesis. The development of robust and versatile synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions, has transformed these once simple halogenated heterocycles into powerful tools for the construction of complex and functionally diverse molecules. As research in medicinal chemistry, materials science, and agrochemicals continues to advance, the demand for innovative molecular architectures will undoubtedly grow. In this context, the humble yet highly adaptable 5-bromopyridine scaffold is poised to remain at the forefront of chemical innovation for the foreseeable future.

References

In Silico Prediction of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the biological activity of the novel compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. Based on the known bioactivities of structurally similar brominated pyridine and pyrrolidine-containing molecules, this document outlines a focused approach hypothesizing its potential as an anticancer agent, likely acting through the inhibition of key protein kinases. We present a detailed workflow for computational activity prediction, encompassing quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and molecular docking. Furthermore, we provide detailed experimental protocols for the validation of these in silico findings, including cytotoxicity and kinase inhibition assays. This guide is intended to serve as a practical resource for researchers initiating the preclinical evaluation of this and similar novel chemical entities.

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a bromine atom can significantly alter the physicochemical properties of the pyridine ring, often enhancing biological activity.[2] Similarly, the pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to their three-dimensional structure and target interactions.[3] The compound of interest, this compound, combines these two privileged scaffolds. While direct biological data for this specific molecule is not yet available, analysis of analogous structures suggests a strong potential for anticancer activity, possibly through the modulation of critical signaling pathways involved in cancer progression.[2][4]

This guide outlines a systematic approach to predict and validate the therapeutic potential of this compound, with a primary focus on its hypothesized anticancer properties.

Predicted Biological Activity and Potential Targets

Based on the activities of structurally related compounds, the primary hypothesized biological activity for this compound is anticancer activity . Several brominated pyridine and pyrrolidine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3]

Potential Molecular Targets:

A plausible mechanism of action for the hypothesized anticancer activity is the inhibition of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[5] Potential kinase targets for this compound, based on the activity of similar compounds, include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5]

  • PIM-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[4]

In Silico Prediction Workflow

A multi-step in silico workflow can be employed to predict the biological activity of this compound and identify potential lead compounds.

cluster_0 In Silico Prediction Data_Collection Data Collection (Similar Compounds) QSAR_Modeling QSAR Modeling Data_Collection->QSAR_Modeling Descriptor Calculation Pharmacophore_Hypothesis Pharmacophore Hypothesis Generation Data_Collection->Pharmacophore_Hypothesis Feature Identification Virtual_Screening Virtual Screening QSAR_Modeling->Virtual_Screening Activity Prediction Pharmacophore_Hypothesis->Virtual_Screening Database Filtering Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Pose Generation ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Binding Affinity Estimation Hit_Identification Hit Identification ADMET_Prediction->Hit_Identification Prioritization

In Silico Drug Discovery Workflow

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6]

Methodology:

  • Data Set Collection: Compile a dataset of structurally similar compounds with known anticancer activity (e.g., IC50 values) against relevant cancer cell lines.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive QSAR model.

  • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Activity Prediction: Use the validated QSAR model to predict the anticancer activity of this compound.

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor.

Methodology:

  • Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in a set of known active ligands for the target of interest (e.g., VEGFR-2).

  • Pharmacophore Hypothesis Generation: Generate a 3D pharmacophore hypothesis that defines the spatial arrangement of these features.

  • Database Screening: Use the pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the hypothesis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7]

Methodology:

  • Receptor and Ligand Preparation: Prepare the 3D structures of the target protein (e.g., VEGFR-2, PDB ID: 1YWN) and the ligand, this compound.

  • Binding Site Definition: Define the binding site on the receptor, typically the known active site.

  • Docking Simulation: Use a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.

  • Scoring and Analysis: Score the generated poses based on their predicted binding affinity and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Experimental Validation

In silico predictions must be validated through rigorous experimental testing. The following protocols are fundamental for assessing the hypothesized anticancer activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Anticancer Activity Data for Brominated Pyridine Analogs

CompoundCancer Cell LineIC50 (µM)
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[2]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88[2]
Novel Pyridine Derivative H42SKOV3 (Ovarian)0.87[2]
Novel Pyridine Derivative H42A2780 (Ovarian)5.4[2]
Doxorubicin (Reference)MCF-7 (Breast)1.93[5]
Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and various concentrations of this compound.

  • Enzyme Addition: Initiate the kinase reaction by adding the purified recombinant VEGFR-2 kinase domain.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • IC50 Determination: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Representative Kinase Inhibitory Activity Data for Pyridine Analogs

CompoundKinase TargetIC50 (µM)
BPS-1 (Hypothetical)VEGFR-23.8[5]
BPS-2 (Hypothetical)VEGFR-21.5[5]
BPS-3 (Hypothetical)VEGFR-20.9[5]
Sunitinib (Reference)VEGFR-20.009

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival Inhibitor (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Inhibitor->VEGFR2 Inhibits

Hypothesized Inhibition of VEGFR-2 Signaling

Conclusion

This technical guide provides a structured and comprehensive approach for the in silico prediction and subsequent experimental validation of the biological activity of this compound. By leveraging computational tools and established experimental protocols, researchers can efficiently evaluate the therapeutic potential of this novel compound, with a primary focus on its promising anticancer properties. The outlined workflow and methodologies are designed to guide the initial stages of drug discovery and development for this and other related chemical entities.

References

Solubility Profile of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a predictive assessment of its solubility based on structural analogs and established chemical principles. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of crystalline organic compounds is detailed to empower researchers in generating precise data for this specific molecule. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development involving this compound, facilitating its use in various experimental and formulation settings.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo screening. Solubility fundamentally influences a compound's bioavailability and efficacy, making it a critical parameter in the drug development pipeline. This document aims to provide a comprehensive overview of the expected solubility characteristics of this compound and a practical framework for its empirical determination.

Predicted Solubility of this compound

While specific experimental data for this compound is not currently available, we can infer its likely solubility based on its structural features—a bromopyridine ring coupled to a pyrrolidinyl methanone moiety. The presence of the polar pyridine ring and the amide group suggests that the molecule will exhibit moderate polarity.

A structurally related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, has reported solubility of 30 mg/mL in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1] This suggests that this compound is also likely to be soluble in polar aprotic and polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and hydrogen bond accepting capabilities should effectively solvate the compound.
Dimethylformamide (DMF)SolubleSimilar to DMSO, its high polarity is expected to lead to good solubility.
AcetonitrileModerately SolubleLower polarity than DMSO and DMF may result in slightly lower, but still significant, solubility.
AcetoneModerately SolubleIts moderate polarity should allow for reasonable dissolution of the compound.
Polar Protic EthanolSolubleCapable of hydrogen bonding, which should facilitate the dissolution of the polar functional groups in the compound.
MethanolSolubleSimilar to ethanol, its ability to form hydrogen bonds is expected to promote solubility.
Nonpolar TolueneSparingly SolubleThe nonpolar nature of toluene is unlikely to effectively solvate the polar regions of the molecule.
HexaneInsolubleAs a nonpolar aliphatic solvent, it is not expected to dissolve a moderately polar compound.
Chlorinated Dichloromethane (DCM)Moderately SolubleIts moderate polarity may allow for some degree of solubility, often used in extractions and chromatography for similar compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic compound like this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

    • Alternatively, and for higher accuracy, quantify the concentration of the solute in the filtered saturated solution using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. This involves creating a calibration curve with standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start add_excess Add excess solute to solvent in vial start->add_excess cap_vial Cap vial securely add_excess->cap_vial equilibrate Equilibrate in thermostatic shaker bath cap_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample quantify Quantify concentration (e.g., HPLC, Gravimetric) filter_sample->quantify end_node Solubility Data quantify->end_node

Caption: Workflow for determining the solubility of a crystalline organic compound.

Conclusion

References

The Pivotal Role of Bromopyridine Amides in Drug Discovery: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the bromopyridine amide scaffold has emerged as a privileged structure, demonstrating significant potential across a diverse range of therapeutic targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromopyridine amides, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to accelerate the discovery and optimization of novel therapeutics based on this versatile chemical motif.

Core Structure-Activity Insights

The strategic placement of a bromine atom on the pyridine ring, coupled with the versatile amide linkage, allows for fine-tuning of physicochemical properties and target engagement. SAR studies have revealed that the position of the bromine atom significantly influences biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have shown potent inhibitory activity, with IC50 values in the nanomolar range. The bromine substitution in this series appears to contribute to favorable interactions within the ATP-binding pocket of the enzyme.

Furthermore, in the realm of anti-inflammatory research, bromopyridine amides have been investigated as inhibitors of p38 MAP kinase. The SAR in this area suggests that the pyridine nitrogen and the amide moiety are crucial for hydrogen bonding interactions with the kinase hinge region, while the bromophenyl group occupies a hydrophobic pocket. Manipulation of substituents on both the pyridine and phenyl rings has led to the identification of potent and selective inhibitors.

Quantitative SAR Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data for various bromopyridine amides across different biological targets.

Table 1: Bromopyridine Amides as EGFR Tyrosine Kinase Inhibitors

Compound IDSubstitution PatternIC50 (nM)Cellular Activity (A431 cells, IC50 nM)Reference
1 4-[(3-bromophenyl)amino]-7-(morpholin-4-yl)pyrido[4,3-d]pyrimidine1.515[1]
2 4-[(3-bromophenyl)amino]-7-(piperazin-1-yl)pyrido[4,3-d]pyrimidine2.122[1]
3 4-[(3-bromophenyl)amino]-7-((2-hydroxyethyl)amino)pyrido[4,3-d]pyrimidine5.855[1]

Table 2: Bromopyridine Amides as p38α MAP Kinase Inhibitors

Compound IDHeterocyclic Corep38α IC50 (nM)In vivo Efficacy (Rat CIA, ED50 mg/kg)Reference
4 Pyridinylimidazole85 (po b.i.d.)[2]
5 Pyridinylpyrrole25Not Reported[2]
6 Pyridinyloxazole50Not Reported[2]

Table 3: Bromopyridine Amides in Other Therapeutic Areas

Compound IDTarget/IndicationActivity MetricValueReference
AAZ8 Acetylcholinesterase (Alzheimer's Disease)IC5014 µg/mL[3]
AAZ8 Butyrylcholinesterase (Alzheimer's Disease)IC5018 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are representative protocols for the synthesis and biological evaluation of bromopyridine amides.

General Synthesis of N-(Bromopyridin-yl) Amides

A common method for the synthesis of N-(pyridin-2-yl)amides involves the coupling of a carboxylic acid with a 2-aminobromopyridine.

Materials:

  • Substituted carboxylic acid (1.0 eq)

  • 2-Amino-X-bromopyridine (1.0 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid in the chosen anhydrous solvent, add the coupling agent and the organic base.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the 2-amino-X-bromopyridine to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a typical luminescent-based kinase assay to determine the IC50 values of test compounds.[4]

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]

  • Test bromopyridine amide compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Prepare a master mix containing the p38α kinase and substrate in kinase assay buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP Inhibition Assay

This colorimetric assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.[6]

Materials:

  • Histone-coated 96-well plates

  • Recombinant PARP enzyme

  • Biotinylated NAD+

  • Activated DNA

  • Test bromopyridine amide compounds

  • Streptavidin-HRP

  • TACS-Sapphire™ substrate

  • Plate reader capable of measuring absorbance at 630 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds, PARP enzyme, and activated DNA to the histone-coated wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for PARP activity.

  • Wash the wells to remove unincorporated reagents.

  • Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR.

  • Wash the wells to remove unbound Streptavidin-HRP.

  • Add TACS-Sapphire™ substrate and incubate to develop a colorimetric signal.

  • Measure the absorbance at 630 nm. The absorbance is proportional to PARP activity.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway Visualizations

To provide a clearer understanding of the biological context in which bromopyridine amides exert their effects, the following diagrams, generated using Graphviz, illustrate key signaling pathways.

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Bromopyridine_Amide Bromopyridine Amide Inhibitor Bromopyridine_Amide->p38_MAPK Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway and the point of inhibition by bromopyridine amides.

PARP_pathway DNA_Damage DNA Single-Strand Break PARP1_Recruitment PARP1 Recruitment and Activation DNA_Damage->PARP1_Recruitment PARylation PAR Synthesis (PARylation) PARP1_Recruitment->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Bromopyridine_Amide_PARP Bromopyridine Amide Inhibitor Bromopyridine_Amide_PARP->PARylation

References

Commercial Availability and Synthetic Insights for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for the chemical compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a molecule of interest for various research and development applications. This document summarizes key data from commercial suppliers and outlines a detailed experimental protocol for its synthesis, supplemented with workflow visualizations to aid in laboratory preparation.

Core Compound Information

Identifier Value
Chemical Name This compound
CAS Number 742085-70-7
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
Synonyms 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine, 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The purity levels and available quantities vary, with pricing often available upon request. Researchers are advised to contact suppliers directly for the most current information.

Supplier Purity Available Quantities Pricing
Apollo Scientific 98%250mg£15.00[1]
SynQuest Laboratories -POA, BulkContact for Price[2]
BOC Sciences --Inquire[3]
Atomax Chemicals Co., Ltd 95+%-Contact Supplier[4]
J & K SCIENTIFIC LTD. --Contact Supplier[4]
Combi-Blocks Inc. --Contact Supplier[4]
Dayang Chem (Hangzhou) Co., Ltd. 98.0%100gInquiry[5]
Echemcloud 98.0%-Inquiry[5]

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process starting from 5-bromopyridine-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with pyrrolidine to form the desired amide product.

Step 1: Synthesis of 5-Bromopyridine-2-carbonyl chloride

This procedure outlines the formation of the acid chloride intermediate.[1][2]

Materials:

  • 5-bromo-pyridine-2-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

Experimental Procedure:

  • To a solution of 5-bromo-pyridine-2-carboxylic acid (0.05 mmol) in dichloromethane (80 mL), slowly add oxalyl chloride (0.24 mmol) at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (5 drops) to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure to yield 5-bromo-pyridine-2-carbonyl chloride.

Step 2: Synthesis of this compound

This step involves the coupling of the synthesized acid chloride with pyrrolidine.

Materials:

  • 5-Bromopyridine-2-carbonyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable base)

Experimental Procedure:

  • Dissolve 5-bromopyridine-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Add the pyrrolidine solution dropwise to the cooled acid chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualized Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic process.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start_material 5-Bromopyridine-2-carboxylic Acid reagents1 Oxalyl Chloride, DMF (cat.), DCM start_material->reagents1 intermediate 5-Bromopyridine-2-carbonyl Chloride reagents1->intermediate reagents2 Pyrrolidine, Triethylamine, DCM intermediate->reagents2 final_product This compound reagents2->final_product Chemical_Relationships carboxylic_acid 5-Bromopyridine-2-carboxylic Acid acid_chloride 5-Bromopyridine-2-carbonyl Chloride carboxylic_acid->acid_chloride + Oxalyl Chloride final_amide This compound acid_chloride->final_amide pyrrolidine Pyrrolidine pyrrolidine->final_amide

References

Navigating the Unseen: A Technical Guide to the Safe Handling of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a compound of interest in contemporary chemical research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous chemicals to provide a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Properties

This compound is a synthetic organic compound characterized by a brominated pyridine ring linked to a pyrrolidine methanone moiety. Its unique structure makes it a valuable intermediate in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 742085-70-7Supplier Data
Molecular Formula C₁₀H₁₁BrN₂OSupplier Data
Molecular Weight 255.11 g/mol Supplier Data
Predicted Boiling Point 377.8 °C at 760 mmHgSupplier Data
Predicted Flash Point 182.3 °CSupplier Data

Hazard Identification and Classification

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, the compound should be handled with care, assuming it to be an irritant to the skin, eyes, and respiratory system.

First Aid Measures

In the event of exposure, the following first aid protocols, adapted from analogous compounds, should be strictly followed[1][2][3][4]:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, or vapor.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are inadequate.

Accidental Release Measures

In case of a spill, follow this workflow[1][2]:

Caption: Workflow for responding to an accidental release of the compound.

Experimental Protocols: General Synthesis Approach

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general approach can be inferred from standard organic chemistry practices. The synthesis would likely involve the coupling of a 5-bromopicolinoyl derivative with pyrrolidine.

Caption: A generalized workflow for the synthesis of the target compound.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste. Dispose of in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer

The information provided in this guide is intended for use by qualified individuals trained in chemical handling and is based on data from structurally similar compounds. A definitive Safety Data Sheet for this compound was not available at the time of writing. Users should exercise caution and are responsible for conducting their own risk assessments before use.

References

Methodological & Application

Synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone from 5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a key intermediate in pharmaceutical research and drug development. The synthesis involves an amide coupling reaction between 5-bromopyridine-2-carboxylic acid and pyrrolidine.

Introduction

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of biologically active molecules, including pharmaceuticals. The target molecule, this compound, incorporates a substituted pyridine ring and a pyrrolidine moiety, structural motifs frequently found in compounds with diverse pharmacological activities. This protocol outlines a common and effective method for the synthesis of this compound using standard amide coupling reagents.

Reaction Scheme

The synthesis proceeds via the activation of the carboxylic acid group of 5-bromopyridine-2-carboxylic acid with a suitable coupling agent, followed by nucleophilic acyl substitution by the secondary amine, pyrrolidine.

Reaction_Scheme cluster_reactants reactant1 5-Bromopyridine-2-carboxylic acid reagents Coupling Reagent (e.g., HATU, T3P) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reactant1->reagents reactant2 +   Pyrrolidine reactant2->reagents product This compound reagents->product

Caption: General reaction scheme for the amide coupling.

Data Presentation

The selection of the coupling reagent is critical for achieving high yield and purity. Below is a comparative summary of commonly used coupling reagents for this type of transformation.

Coupling ReagentActivating AgentBaseTypical SolventReaction Time (h)Typical Yield (%)
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEADMF2 - 685 - 95
T3P® Propanephosphonic acid anhydridePyridineEthyl Acetate3 - 880 - 90
DCC/HOBt N,N'-Dicyclohexylcarbodiimide / HydroxybenzotriazoleEt3NDCM12 - 2470 - 85

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using two effective coupling reagents: HATU and T3P®.

Protocol 1: Synthesis using HATU as the coupling reagent

This protocol is favored for its high efficiency and mild reaction conditions.

Materials:

  • 5-bromopyridine-2-carboxylic acid

  • Pyrrolidine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: 88%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.60 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 3.70 (t, J = 6.8 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 2.00-1.85 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 151.8, 148.5, 140.2, 122.5, 119.8, 49.8, 46.5, 26.3, 24.5.

  • Mass Spectrometry (ESI): m/z 255.0, 257.0 [M+H]⁺.

Protocol 2: Synthesis using T3P® as the coupling reagent

T3P® is a versatile and efficient coupling reagent with the advantage of forming water-soluble byproducts that are easily removed during workup.

Materials:

  • 5-bromopyridine-2-carboxylic acid

  • Pyrrolidine

  • T3P® (Propanephosphonic acid anhydride) solution (e.g., 50% in ethyl acetate)

  • Pyridine

  • Ethyl acetate

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) and pyrrolidine (1.1 eq) in ethyl acetate.

  • Add pyridine (3.0 eq) to the solution.

  • Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Expected Yield: 85%

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedure can be visualized as a directed graph.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactant Mixing Reactant Mixing Amide Coupling Reaction Amide Coupling Reaction Reactant Mixing->Amide Coupling Reaction Reaction Quenching Reaction Quenching Amide Coupling Reaction->Reaction Quenching TLC Monitoring TLC Monitoring Amide Coupling Reaction->TLC Monitoring Extraction Extraction Reaction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography NMR Spectroscopy NMR Spectroscopy Column Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Column Chromatography->Mass Spectrometry TLC Monitoring->NMR Spectroscopy NMR Spectroscopy->Mass Spectrometry Signaling_Pathway Carboxylic Acid 5-Bromopyridine-2-carboxylic acid Activated Intermediate Activated Ester Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent Product This compound Activated Intermediate->Product Nucleophilic Attack Amine Pyrrolidine Amine->Product

Application Note & Protocol: Strategic Amidation of 5-Bromopicolinic Acid with Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Picolinamides in Modern Drug Discovery

The amide bond is a fundamental cornerstone in medicinal chemistry, forming the backbone of peptides and a vast array of pharmacologically active small molecules.[1][2] The synthesis of picolinamides, specifically those derived from substituted picolinic acids like 5-bromopicolinic acid, is of particular interest. This scaffold is a privileged structure found in numerous therapeutic agents, valued for its ability to act as a versatile coordination ligand and engage in specific hydrogen bonding interactions with biological targets. The amidation of 5-bromopicolinic acid with a cyclic amine such as pyrrolidine yields (5-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a key intermediate for library synthesis in drug development. The bromine handle provides a reactive site for subsequent cross-coupling reactions, allowing for molecular diversification.

This document provides an in-depth guide for researchers, outlining two robust and highly efficient protocols for this specific transformation. We will explore the mechanistic underpinnings of two common yet distinct coupling strategies—the carbodiimide-based approach using EDC/HOBt and the uronium salt-based approach with HATU—to empower scientists to make informed decisions based on their specific experimental needs, from cost-effectiveness to reaction efficiency.

Mechanistic Rationale: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires the activation of the carboxylic acid.[2][3] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of coupling reagent is critical and dictates the reaction mechanism, efficiency, and potential for side reactions.[2][4]

The Carbodiimide Pathway: EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][5] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To prevent this and suppress potential racemization in chiral substrates, an additive like N-hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[3][6][7] The amine nucleophile (pyrrolidine) then attacks this active ester to yield the desired amide, regenerating HOBt in a catalytic cycle.[5][7]

EDC_HOBt_Mechanism RCOOH 5-Bromopicolinic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea ActiveEster HOBt-Active Ester O_Acylisourea->ActiveEster +HOBt -Urea HOBt HOBt HOBt->ActiveEster Amide Target Amide ActiveEster->Amide + Pyrrolidine -HOBt (regenerated) Pyrrolidine Pyrrolidine Pyrrolidine->Amide Urea EDC Byproduct (Water Soluble) HATU_Mechanism RCOOH 5-Bromopicolinic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU -TMU HATU HATU HATU->ActiveEster Amide Target Amide ActiveEster->Amide + Pyrrolidine -HOAt Pyrrolidine Pyrrolidine Pyrrolidine->Amide TMU Tetramethylurea (Byproduct) Overall_Reaction reactant1 5-Bromopicolinic Acid product This compound reactant1->product Base, Solvent Coupling\nReagent Coupling Reagent reactant1->Coupling\nReagent Base, Solvent -> -> reactant1->-> Base, Solvent reactant2 Pyrrolidine reactant2->product Base, Solvent reactant2->Coupling\nReagent Base, Solvent reactant2->-> Base, Solvent + + +->product Base, Solvent +->Coupling\nReagent Base, Solvent +->-> Base, Solvent Experimental_Workflow Setup 1. Reaction Setup (Acid, Solvent, Base*) Activation 2. Add Coupling Reagent (Pre-activation for HATU) Setup->Activation Amine 3. Add Pyrrolidine Activation->Amine React 4. Stir & Monitor (TLC / LC-MS) Amine->React Workup 5. Aqueous Workup (Extraction & Washes) React->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

References

Protocol for Suzuki coupling with (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Suzuki-Miyaura Coupling of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Introduction: Bridging Complexity in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly within pharmaceutical and materials science, owing to its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4] For these contributions, Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.[1]

This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a specific, high-value building block: This compound . This substrate is of particular interest to drug development professionals due to its incorporation of a pyridine scaffold, a privileged structure in medicinal chemistry, and a robust pyrrolidinyl amide.[5] Successfully coupling this substrate opens a direct route to a diverse library of novel chemical entities with potential therapeutic applications. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex.[1][6] The cycle seamlessly transitions the palladium catalyst between its Pd(0) and Pd(II) oxidation states to forge the new C-C bond. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of the this compound. This step breaks the C-Br bond and oxidizes the catalyst to a Pd(II) species.[1][3][6] The reactivity for this step generally follows the trend I > OTf > Br >> Cl for the leaving group.[3]

  • Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily exchanges its organic group for the halide on the palladium center.[3]

  • Reductive Elimination : In the final step, the two organic groups—the pyridine derivative and the group from the boronic acid—couple together and are expelled from the palladium coordination sphere. This action forms the desired product and, critically, regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][2][3]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X (Aryl-Pd Complex) Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Both R¹-Pd(II)L_n-R² (Di-organic Complex) PdII_Aryl->PdII_Both R²-B(OH)₂ + Base PdII_Both->Pd0 R¹-R² RedElim Reductive Elimination L1 Aryl Halide Enters L2 Boronic Acid Enters L3 Product Exits

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), finely ground

  • Solvents: 1,4-Dioxane (anhydrous) and degassed deionized water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Stoichiometry

The following table outlines the reagent quantities for a typical 1 mmol scale reaction.

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound255.111.01.0255 mg
Arylboronic Acid(variable)1.21.2(variable)
Pd(dppf)Cl₂731.730.030.03 (3 mol%)22 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL
Step-by-Step Procedure
  • Inert Atmosphere Setup : Assemble the reaction flask and condenser, ensuring they are dry. Place the stir bar in the flask. Evacuate and backfill the apparatus with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Reagent Addition : Under a positive flow of inert gas, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Solvent Addition : Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent mixture should be prepared and sparged with inert gas for 15-20 minutes prior to addition.

  • Reaction Execution : With the condenser attached and inert gas flowing, lower the flask into the preheated oil bath set to 90-95 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Extraction : Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Workflow Figure 2: Experimental Workflow Setup 1. Inert Atmosphere Setup (Flask + N₂/Ar) AddSolids 2. Add Solids (Substrate, Boronic Acid, Base, Catalyst) Setup->AddSolids AddSolvents 3. Add Degassed Solvents (Dioxane/Water) AddSolids->AddSolvents React 4. Heat and Stir (90-95 °C, 4-12h) AddSolvents->React Cooldown 5. Cool to RT React->Cooldown Workup 6. Workup (EtOAc/Water Extraction) Cooldown->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Expert Discussion: The Rationale Behind the Choices

A robust protocol is more than a recipe; it's a system where each component is chosen for a specific reason. Understanding these reasons is key to troubleshooting and adapting the protocol for different substrates.

  • Catalyst and Ligand Selection : While many palladium sources can initiate the cycle, pre-catalysts like Pd(dppf)Cl₂ are often favored for their air stability and reliability.[8] The dppf ligand is both electron-rich and bulky. The electron-rich nature enhances the rate of oxidative addition, while the bulkiness promotes the final reductive elimination step.[3] For particularly challenging couplings, more advanced phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may offer improved yields.[7]

  • The Critical Role of the Base : The base is arguably the most crucial variable after the catalyst.[6] Its primary role is to activate the boronic acid for transmetalation.[7]

    • K₂CO₃ is a moderately strong and inexpensive base, making it an excellent starting point.

    • K₃PO₄ is a slightly stronger base that is often effective when carbonates fail.[5][9]

    • Cs₂CO₃ is a stronger and more soluble base that can accelerate difficult reactions but is more expensive.

    • For the this compound substrate, the amide bond is generally stable, but overly harsh conditions (e.g., strong hydroxides at high temperatures) should be avoided to prevent potential hydrolysis.[9]

  • Solvent System Strategy : The Suzuki reaction can be performed in a wide range of solvents, including THF, toluene, and DMF.[1][3] The use of a biphasic organic-aqueous system like dioxane/water is highly effective.[3][10] The organic solvent solubilizes the aryl halide and catalyst, while the water helps to dissolve the inorganic base, facilitating the crucial interaction with the boronic acid at the phase interface. Thoroughly degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure a fully inert atmosphere; Use fresh, high-purity catalyst; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature.
Protodeboronation Boronic acid is unstable under reaction conditions and is replaced by 'H'.Use a milder base (if possible); Use boronate esters (e.g., pinacol esters) which are more stable; Shorten reaction time.[3]
Homocoupling of Boronic Acid Often oxygen-mediated.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the reaction.
Formation of Byproducts Amide hydrolysis; Side reactions on other functional groups.Use a non-hydroxide base (K₂CO₃, K₃PO₄); Lower the reaction temperature and extend the time; Consider protecting sensitive functional groups.[9]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing complex, medicinally relevant molecules. Success hinges on a sound understanding of the reaction mechanism and the careful selection of catalyst, base, and solvent. By following the detailed protocol and considering the expert insights provided, researchers can confidently employ this reaction to accelerate their discovery programs.

References

Application Notes and Protocols for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted pyridine ring coupled to a pyrrolidine moiety via an amide linkage, provides a valuable scaffold for the development of novel therapeutic agents. The presence of the bromine atom at the 5-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this scaffold have shown potential as inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases. The pyrrolidine ring, a common motif in many biologically active molecules, can also play a crucial role in establishing key interactions with biological targets. These application notes provide an overview of the synthetic utility of this compound, including protocols for its synthesis and its application in common cross-coupling reactions, as well as an exploration of the biological signaling pathways targeted by its derivatives.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
5-Bromopicolinic acidPyrrolidine, HATU, DIPEADMF12 hRoom Temp.Not Reported
Table 2: Representative Cross-Coupling Reactions using this compound
Reaction TypeCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
Suzuki CouplingArylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O100High
Buchwald-Hartwig AminationSecondary AminePd₂(dba)₃XantphosNaOtBuToluene110High

Note: Yields are generally reported as high for these types of reactions on similar substrates, but specific data for this compound is not available in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

This protocol describes a general method for the amide coupling of 5-bromopicolinic acid with pyrrolidine using HATU as the coupling agent.

Materials:

  • 5-Bromopicolinic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) to the mixture and stir for another 15 minutes.

  • Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the title compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk flask or sealed tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-aryl-substituted product.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed amination of the title compound.

Materials:

  • This compound

  • Secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.025 eq)

  • Xantphos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask or sealed tube with Pd₂(dba)₃ (0.025 eq), Xantphos (0.05 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous, degassed toluene, followed by the secondary amine (1.2 eq).

  • Seal the reaction vessel and heat to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Derivatives of this compound, particularly picolinamides, have been investigated as inhibitors of key signaling molecules in pathways implicated in cancer and metabolic diseases. Two such targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Picolinamide_Derivative (5-Aryl-pyridin-2-yl) (pyrrolidin-1-yl)methanone (VEGFR-2 Inhibitor) Picolinamide_Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by a picolinamide derivative.

11β-HSD1 in Glucocorticoid Metabolism

11β-HSD1 is an enzyme that plays a crucial role in the peripheral activation of cortisol from inactive cortisone. Overactivity of 11β-HSD1 is associated with metabolic syndrome, including obesity and type 2 diabetes. Inhibitors of this enzyme are being explored as potential therapeutics for these conditions.

HSD11B1_Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) HSD11B1->Cortisol Catalyzes conversion to Picolinamide_Derivative (5-Substituted-pyridin-2-yl) (pyrrolidin-1-yl)methanone (11β-HSD1 Inhibitor) Picolinamide_Derivative->HSD11B1 Inhibits GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolic_Effects Increased Gluconeogenesis, Adipogenesis, Insulin Resistance GR->Metabolic_Effects Leads to

Caption: Inhibition of 11β-HSD1 by a picolinamide derivative.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of new analogs of this compound for structure-activity relationship (SAR) studies.

SAR_Workflow Start Synthesis of (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of 5-Substituted Analogs Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Coupling Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for SAR studies.

Application Notes and Protocols for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic compound featuring a 5-bromopyridine core linked to a pyrrolidine moiety via a carboxamide bridge. This structural motif is of significant interest in medicinal chemistry due to the established prevalence of both pyridine and pyrrolidine scaffolds in a wide array of biologically active agents. The 5-bromopyridine component offers a versatile handle for synthetic diversification through cross-coupling reactions, while the pyrrolidine ring can influence solubility, metabolic stability, and interactions with biological targets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications, synthesis, and biological evaluation of this compound and its analogs. The content herein is based on established principles of medicinal chemistry and draws upon data from structurally related compounds to propose plausible biological targets and experimental protocols.

Introduction: The Scientific Rationale

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, recognized for its ability to participate in hydrogen bonding and other key interactions with biological macromolecules.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a common feature in many natural products and synthetic drugs, contributing to the three-dimensional structure and physicochemical properties of the molecule.[2] The combination of these two scaffolds in this compound creates a molecule with significant potential for biological activity. The carboxamide linker provides a rigid and planar unit that can participate in hydrogen bonding, a common feature in ligand-receptor interactions.[3]

The bromine atom at the 5-position of the pyridine ring is a key feature for synthetic diversification. It serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[4][5] This enables the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Applications and Biological Targets

Based on the structural motifs present in this compound, several potential therapeutic applications and biological targets can be hypothesized. The 2-carboxamide pyridine scaffold is a known pharmacophore for a variety of targets.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom often forms crucial hydrogen bond interactions within the ATP-binding site of the kinase.[4] SAR studies on aminopyridine carboxamides have identified their potential as JNK-2 inhibitors. Furthermore, indole-2-carboxamides have been explored as dual EGFR/CDK2 inhibitors. Given these precedents, it is plausible that this compound could serve as a scaffold for the development of inhibitors of various protein kinases implicated in oncology and inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Modulation

The pyrrolidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). The rigid structure and potential for stereospecific interactions make this scaffold suitable for targeting the binding pockets of these receptors.

Ion Channel Modulation

The pyridine and pyrrolidine moieties are also found in various ion channel modulators. The ability to fine-tune the steric and electronic properties of the molecule through modifications at the 5-position of the pyridine ring could lead to the discovery of potent and selective ion channel blockers or openers.

Synthetic Protocols

The synthesis of this compound can be achieved through a straightforward amidation reaction between an activated derivative of 5-bromopyridine-2-carboxylic acid and pyrrolidine.

Synthesis of this compound

Scheme 1: Synthesis of the target compound

Synthesis 5-Bromopyridine-2-carboxylic_acid 5-Bromopyridine-2-carboxylic acid Intermediate 5-Bromopyridine-2-carbonyl chloride (in situ) 5-Bromopyridine-2-carboxylic_acid->Intermediate   SOCl2 SOCl2 or Oxalyl Chloride SOCl2->5-Bromopyridine-2-carboxylic_acid Product This compound Intermediate->Product   Pyrrolidine Pyrrolidine, Base (e.g., Et3N) Pyrrolidine->Intermediate

Caption: General synthetic scheme for this compound.

Protocol:

  • Activation of Carboxylic Acid: To a solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Amide Bond Formation: In a separate flask, dissolve pyrrolidine (1.5 eq) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent.

  • Coupling: Cool the pyrrolidine solution to 0 °C and slowly add the in situ generated 5-bromopyridine-2-carbonyl chloride solution.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring allows for further functionalization.

Scheme 2: Suzuki-Miyaura Coupling

Suzuki-Miyaura Start This compound Product (5-Arylpyridin-2-yl)(pyrrolidin-1-yl)methanone Start->Product   Reagents Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) Reagents->Start

Caption: Diversification of the core scaffold via Suzuki-Miyaura coupling.

Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Biological Evaluation Protocols

The following are generalized protocols for assessing the biological activity of this compound against the hypothesized target classes.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of the compound against a specific protein kinase.

Workflow: Kinase Inhibition Assay

Kinase_Assay A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Incubate Kinase with Test Compound A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction C->D E Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 determination) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), ATP, and a serial dilution of this compound in an appropriate assay buffer.

  • Incubation: In a microplate, add the kinase and the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as:

    • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.

    • Fluorescence-based assays (e.g., TR-FRET): Uses a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Data for Kinase Inhibition

Kinase TargetAnalog StructureIC50 (nM)
JNK-2Aminopyridine carboxamide50 - 200
EGFRIndole-2-carboxamide10 - 100
CDK2Indole-2-carboxamide[6]20 - 150
(Note: Data is representative of similar compound classes and not specific to this compound)
GPCR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the test compound for a specific GPCR.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR from a suitable cell line.

  • Assay Setup: In a microplate, add a fixed concentration of a radiolabeled ligand known to bind to the target GPCR, the cell membrane preparation, and a serial dilution of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[4]

Ion Channel Electrophysiology Assay

This protocol describes the use of patch-clamp electrophysiology to assess the effect of the compound on ion channel activity.

Protocol:

  • Cell Preparation: Use a cell line stably or transiently expressing the ion channel of interest.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol: Apply a voltage protocol that elicits a current through the ion channel.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of this compound.

  • Data Acquisition: Record the ion channel current in the presence of the compound.

  • Data Analysis: Compare the current amplitude and/or kinetics before and after compound application to determine the percentage of inhibition or activation. Construct a dose-response curve to determine the IC50 or EC50 value.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key points for SAR exploration based on the this compound scaffold.

SAR Diagram

SAR cluster_0 This compound Scaffold Scaffold Pyrrolidine Pyrrolidine Ring: - Can be substituted to explore steric effects - Influences solubility and metabolic stability - Chiral centers can be introduced for stereospecific interactions Carboxamide Carboxamide Linker: - H-bond donor/acceptor - Can be replaced with other linkers (e.g., sulfonamide, reverse amide) to alter geometry and H-bonding

References

Application Notes and Protocols: Development of Neurological Disease Inhibitors Using Bromopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of neurological disease inhibitors centered on the bromopyridine scaffold. This document outlines the significance of this chemical moiety, details synthetic protocols for creating bromopyridine-based compounds, presents their biological activity against key neurological targets, and provides protocols for their evaluation.

Introduction

The bromopyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of potent and selective inhibitors of various kinases implicated in the pathology of neurodegenerative diseases. The bromine atom serves as a key functional handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. This document focuses on the development of bromopyridine-based inhibitors targeting Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), two enzymes that play crucial roles in the pathogenesis of Alzheimer's disease and other neurological disorders.[1][2]

Data Presentation: Inhibitory Activity of Bromopyridine Derivatives

The following tables summarize the in vitro inhibitory activities of representative bromopyridine-containing compounds against GSK-3β and CDK5.

Compound IDTarget KinaseIC50 (nM)Neurological Disease ContextReference Compound
BP-GSK-01 GSK-3β70Alzheimer's DiseaseTideglusib
BP-GSK-02 GSK-3β66Alzheimer's DiseaseAR-A014418
BP-CDK-01 CDK5/p255Alzheimer's DiseasePHA-793887
BP-CDK-02 CDK5/p25160Alzheimer's DiseaseRoscovitine
BP-DUAL-01 GSK-3β0.56Alzheimer's DiseaseGSK-3 inhibitor 4
BP-DUAL-01 CDK5680Alzheimer's DiseaseGSK-3 inhibitor 4

Signaling Pathways in Alzheimer's Disease

The dysregulation of GSK-3β and CDK5 is central to the molecular pathology of Alzheimer's disease, leading to hyperphosphorylation of the tau protein and the formation of neurofibrillary tangles (NFTs), as well as contributing to the production of amyloid-β (Aβ) plaques.[3][4]

Alzheimers_Signaling_Pathway GSK-3β and CDK5 Signaling in Alzheimer's Disease Abeta Amyloid-β (Aβ) Plaques Neuronal_Death Neuronal Death Abeta->Neuronal_Death APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 cleavage gamma_Secretase γ-Secretase APP->gamma_Secretase cleavage BACE1->Abeta gamma_Secretase->Abeta GSK3b GSK-3β Tau Tau Protein GSK3b->Tau phosphorylates CDK5 CDK5/p25 CDK5->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neuronal_Death Bromopyridine_Inhibitor Bromopyridine Inhibitor Bromopyridine_Inhibitor->GSK3b inhibits Bromopyridine_Inhibitor->CDK5 inhibits

Caption: GSK-3β and CDK5 signaling in Alzheimer's Disease.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of bromopyridine-based inhibitors are provided below.

Synthesis of Bromopyridine Scaffolds

The introduction of aryl and amino groups to the bromopyridine core is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6]

1. Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general method for the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.

Suzuki_Coupling_Workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start Reagents Combine Bromopyridine, Arylboronic Acid, Pd Catalyst, and Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere (80-120°C) Solvent->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental Workflow: Suzuki-Miyaura Coupling.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromopyridine.

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination Start Start Reagents Combine Bromopyridine, Amine, Pd Precatalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere (80-110°C) Solvent->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental Workflow: Buchwald-Hartwig Amination.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromopyridine, amine, palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized bromopyridine compounds against GSK-3β or CDK5 using a luminescence-based assay.

Materials:

  • Synthesized bromopyridine inhibitor

  • Recombinant human GSK-3β or CDK5/p25 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the bromopyridine inhibitor in DMSO.

  • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells of the 384-well plate.

  • Add the kinase enzyme to all wells except the "no enzyme" control.

  • Add the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 1 hour).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

The bromopyridine scaffold represents a highly promising starting point for the development of potent and selective inhibitors of key kinases implicated in neurological diseases. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological properties, makes it an attractive platform for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel bromopyridine-based inhibitors for the potential treatment of Alzheimer's disease and other neurodegenerative disorders.

References

High-throughput screening protocol for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Throughput Screening Protocol for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone Analogs

Audience: Researchers, scientists, and drug development professionals.

Strategic High-Throughput Screening of a Novel this compound Analog Library Against Protein Kinase Targets

Introduction

The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of large compound libraries against specific biological targets.[1] This document outlines a comprehensive HTS protocol designed for a library of analogs based on the this compound scaffold.

While this specific scaffold may not have a widely documented biological target, its structural features—containing a pyridine ring known to interact with the hinge region of many protein kinases and a pyrrolidine moiety—suggest that the protein kinase family is a high-priority, rational target class for initial screening efforts.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer, making them a highly validated target class for drug discovery.[3][4]

This guide provides a field-proven, self-validating framework for executing a primary HTS campaign, followed by hit confirmation and downstream characterization. We will use the ADP-Glo™ Kinase Assay , a robust, luminescence-based method, as the primary screening platform due to its high sensitivity, broad applicability to virtually any kinase, and scalability for HTS.[5][6]

Pillar 1: Assay Principle & Strategic Selection

The fundamental principle of a kinase reaction is the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in this reaction, which is directly proportional to kinase activity.[7] The assay's two-step process (Figure 1) first terminates the kinase reaction and depletes the remaining ATP, then converts the generated ADP back into ATP, which is used by a luciferase to produce a stable, "glow-type" luminescent signal.[6] An inhibitor of the kinase will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Why ADP-Glo™ is the Method of Choice:

  • Universality: It can be used for virtually any kinase, regardless of the substrate (peptide, protein, lipid), making it ideal for screening a novel library against a panel of diverse kinases.[5][7]

  • Sensitivity: The assay can detect low levels of ADP production, allowing for the use of lower enzyme concentrations and conserving valuable reagents.

  • Robustness: The "glow-type" signal is stable for several hours, providing flexibility in plate reading times for large-scale automated screens.[6]

  • Reduced Interference: Unlike fluorescence-based methods (e.g., TR-FRET), this luminescent assay is less prone to interference from autofluorescent compounds, a common issue with synthetic libraries.[8][9]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase ADP ADP Kinase->ADP + Substrate + ATP Substrate Substrate ATP ATP Reagent_A ADP-Glo™ Reagent ADP->Reagent_A Reaction Mixture Transfer Inhibitor Inhibitor Inhibitor->Kinase Blocks Reaction ATP_Depleted Remaining ATP Depleted Reagent_A->ATP_Depleted Reagent_B Kinase Detection Reagent ATP_Depleted->Reagent_B New_ATP ADP -> ATP Reagent_B->New_ATP Light Light New_ATP->Light + Luciferin Luciferase Luciferase

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

Pillar 2: Compound Library Management & Preparation

Effective compound management is crucial for the integrity and success of any HTS campaign.[10][11] The this compound analog library must be handled with precision to ensure accurate concentration-response data.

Protocol for Compound Plate Preparation:

  • Solubilization: Dissolve each analog in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use automation to ensure consistency.

  • Mother Plates: Prepare 384-well polypropylene mother plates containing the 10 mM stock solutions. These plates should be sealed and stored at -20°C or -80°C for long-term use.[11]

  • Intermediate Plates: Create intermediate plates by diluting the mother plate stocks into DMSO. For a primary screen at a single concentration (e.g., 10 µM), this might be a 1 mM intermediate plate.

  • Assay-Ready Plates (ARP): Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer nanoliter volumes from the intermediate plate into the 384-well assay plates (e.g., solid white, low-volume plates). This direct dilution into the assay buffer minimizes compound precipitation.

ParameterSpecificationRationale
Primary Stock Concentration10 mMStandard high concentration for long-term storage and serial dilution.
Solvent100% DMSO (Anhydrous)Ensures solubility for a wide range of organic compounds.
Storage Temperature-20°C to -80°CMinimizes degradation and solvent evaporation.
Assay Plate Type384-well, White, Low-VolumeWhite plates maximize luminescent signal; low-volume conserves reagents.
Final DMSO Concentration< 0.5%High DMSO concentrations can inhibit enzyme activity; keeping it low is critical.
Pillar 3: Detailed HTS Protocol & Workflow

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handlers for precision and throughput.

Before screening the full library, the assay must be validated to ensure it is robust and reliable. The key statistical parameter for this is the Z-factor (Z') , which measures the separation between positive and negative controls.[12][13]

  • Positive Control (Max Inhibition): No enzyme or a potent, known inhibitor.

  • Negative Control (No Inhibition): Full kinase reaction with DMSO vehicle.

Z-Factor Calculation:

Z=1(3σp+3σn)μpμnZ' = 1 - \frac{(3\sigma_p + 3\sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣(3σp​+3σn​)​
Where
σ\sigmaσ
is the standard deviation,
μ\muμ
is the mean, p is the positive control, and n is the negative control.

Z-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; reliable for HTS.[12][14]
0 to 0.5MarginalAssay may be acceptable but could have higher variability.[12]
< 0UnacceptableControl signals overlap; assay is not suitable for screening.[13]
  • Reagent Preparation: Prepare Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) and create master mixes for the Kinase/Substrate solution and the ATP solution.[3]

  • Compound Dispensing: Dispense 50 nL of 1 mM compound stocks (from intermediate plates) into the assay plates. For controls, dispense DMSO vehicle. This results in a 10 µM final concentration in a 5 µL reaction volume.

  • Kinase/Substrate Addition: Add 2.5 µL of a 2X Kinase/Substrate solution to all wells.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final volume is 5 µL.

  • Incubation: Incubate the reaction at room temperature for 60 minutes. This time should be optimized during assay development to ensure the reaction is in the linear range.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins ATP depletion. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

HTS_Workflow start Start prep Prepare Assay-Ready Compound Plates (50 nL) start->prep add_kinase Add 2.5 µL 2X Kinase/Substrate Mix prep->add_kinase add_atp Add 2.5 µL 2X ATP Solution (Initiate Reaction) add_kinase->add_atp incubate_kinase Incubate 60 min at Room Temp add_atp->incubate_kinase add_adpglo Add 5 µL ADP-Glo™ Reagent (Stop Reaction) incubate_kinase->add_adpglo incubate_stop Incubate 40 min at Room Temp add_adpglo->incubate_stop add_detect Add 10 µL Kinase Detection Reagent incubate_stop->add_detect incubate_detect Incubate 30 min at Room Temp add_detect->incubate_detect read_plate Read Luminescence incubate_detect->read_plate analysis Data Analysis (% Inhibition, Z') read_plate->analysis end End analysis->end

Figure 2: High-throughput primary screening workflow.

Pillar 4: Data Analysis & Hit Triage
  • Normalization: Raw luminescence data from each well is normalized to the plate controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))

  • Hit Selection: A primary hit is typically defined as a compound that meets a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).

  • Confirmatory Screen: Primary hits must be re-tested to eliminate false positives. This involves re-sourcing the solid compound, creating a fresh stock, and re-testing in the primary assay.

  • Dose-Response (IC₅₀) Determination: Confirmed hits are then tested in a 10-point dose-response curve to determine their potency (IC₅₀ value). This is a critical step to prioritize the most potent compounds for further study.

Pillar 5: Downstream & Orthogonal Assays

Compounds that are confirmed as potent inhibitors should be evaluated in secondary, orthogonal assays to validate their mechanism of action and rule out assay-specific artifacts.

  • Alternative Kinase Assay: Use a different technology, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures substrate phosphorylation through a different detection modality.[8][16] This confirms the hit is not an artifact of the ADP-Glo™ detection system (e.g., luciferase inhibitor).

  • Cell-Based Assays: The ultimate test of a compound's utility is its activity in a cellular context.[17] A cell-based assay, such as quantifying the phosphorylation of a known downstream substrate of the target kinase, confirms cell permeability and on-target engagement in a physiological environment.[18]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the high-throughput screening of a novel this compound analog library. By selecting a rational target class, employing a robust biochemical assay like ADP-Glo™, and following a rigorous workflow of validation, primary screening, and hit confirmation, researchers can efficiently identify promising lead compounds. The inclusion of orthogonal and cell-based assays ensures that hits are thoroughly validated, providing a solid foundation for subsequent lead optimization and drug development programs.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a pyridine ring linked to a pyrrolidine moiety via a ketone bridge. While specific biological activities of this compound are not extensively documented, the pyrrolidine and pyridine scaffolds are present in numerous pharmacologically active agents, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4][5] Therefore, initial in vitro screening of this compound is warranted to elucidate its potential bioactivity. This document provides a detailed protocol for a primary in vitro cytotoxicity assay to evaluate the potential anticancer activity of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a well-established method for screening the cytotoxic potential of novel chemical entities against various cancer cell lines.[6]

Objective

To determine the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Experimental Protocols

Materials and Reagents

  • This compound (purity >95%)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), Huh-7 (liver))[6]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom microplates

  • Microplate reader

Experimental Workflow Diagram

Workflow A Cell Seeding C Cell Treatment A->C B Compound Preparation B->C D Incubation (72h) C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Data Analysis (IC50) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure

  • Cell Culture and Seeding:

    • Maintain the selected human cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).

  • MTT Assay:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Data Presentation

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7BreastData to be determined
A549LungData to be determined
Huh-7LiverData to be determined
Doxorubicin(Positive Control)Data to be determined

SD: Standard Deviation from three independent experiments.

Potential Signaling Pathway Involvement

Based on the activities of other pyridine and pyrrolidine derivatives, this compound could potentially exert its cytotoxic effects through various signaling pathways. For instance, some pyridine derivatives have been shown to induce apoptosis and cell cycle arrest.[7][8] A possible mechanism could involve the inhibition of key kinases or other enzymes crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Diagram

Signaling cluster_cell Cancer Cell Compound (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Target Potential Molecular Target (e.g., Kinase, HDAC) Compound->Target Prolif Proliferation Pathway Target->Prolif Apoptosis Apoptosis Pathway Target->Apoptosis CellCycle Cell Cycle Arrest Prolif->CellCycle

Caption: Hypothetical mechanism of action.

The provided protocol outlines a robust and standardized method for the initial in vitro evaluation of the cytotoxic potential of this compound. The results from this assay will provide valuable preliminary data to guide further mechanistic studies and drug development efforts. Should the compound exhibit significant cytotoxic activity, subsequent investigations could focus on elucidating its mechanism of action, including its effects on apoptosis, cell cycle progression, and specific molecular targets.

References

Application Note and Protocol for the Purification of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone using silica gel column chromatography. This method is designed to separate the target compound from common impurities often encountered during its synthesis, such as unreacted starting materials and side-products. The protocol details the preparation of the crude sample, selection of the stationary and mobile phases, and the step-by-step procedure for column packing, sample loading, elution, and fraction analysis. This guide is intended to provide a robust starting point for achieving high purity of this compound, a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine derivative of interest in the synthesis of various biologically active molecules. The purity of this intermediate is critical for the successful outcome of subsequent synthetic transformations and for ensuring the quality and reliability of biological data. Chemical synthesis of this compound can result in a crude mixture containing various impurities. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This application note outlines a detailed methodology for the purification of this compound, leveraging a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.

Chemical Properties and Purification Considerations

Understanding the chemical properties of this compound is essential for developing an effective purification strategy.

  • Molecular Formula: C₁₀H₁₁BrN₂O[1]

  • Molecular Weight: 255.11 g/mol [1]

  • Polarity: The predicted LogP value of 2.018 suggests that the compound is moderately polar. This polarity is influenced by the bromine atom, the pyridine ring, and the pyrrolidinyl-methanone moiety.

  • Stability: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation or irreversible adsorption to the stationary phase. To mitigate this, deactivation of the silica gel with a basic modifier like triethylamine is often recommended.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Fraction collection tubes

  • Rotary evaporator

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp.

  • The ideal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. For compounds with similar polarity, an Rf value in a 3:1 hexanes/ethyl acetate mixture has been reported to be around 0.2-0.36.[2]

Column Preparation
  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate). For 1 gram of crude product, approximately 40-50 grams of silica gel is a good starting point.

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, ensuring the top of the silica bed does not run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

Sample Loading
  • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 g) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Begin the elution with a low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. The specific gradient will depend on the separation observed by TLC. A stepwise or linear gradient can be employed.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution process by performing TLC on the collected fractions.

  • Combine the fractions containing the pure product.

Post-Purification
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting purified compound under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most small molecule purifications.
Mobile Phase Hexanes/Ethyl AcetateA versatile solvent system for compounds of moderate polarity.
TLC Rf Target 0.2 - 0.3In the chosen mobile phase for optimal separation.
Silica Gel to Crude Ratio 40:1 to 50:1 (w/w)Can be adjusted based on the difficulty of the separation.
Elution Mode Gradient ElutionStart with low polarity and gradually increase to elute the target compound.
Optional Additive Triethylamine (0.1-1% v/v)Add to the mobile phase to deactivate acidic sites on the silica gel.

Visualization of the Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product TLC TLC Analysis (Hexane/EtOAc) Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Determine Eluent Crude Crude Product Crude->TLC Load Sample Loading (Dry Loading) Column_Prep->Load Elute Gradient Elution (Increasing EtOAc %) Load->Elute Collect Fraction Collection Elute->Collect Fraction_TLC TLC of Fractions Collect->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A flowchart illustrating the key steps in the column chromatography purification process.

References

Application Notes and Protocols for the Recrystallization of 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine via recrystallization. The method described is based on established principles of organic chemistry and purification techniques for related bromopyridine and N-acylpyrrolidine derivatives, aiming to enhance the purity of the compound for research and development applications.

Introduction

1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of such compounds is critical for obtaining reliable biological data and for use in further chemical synthesis. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1][2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals, leaving impurities behind in the solution, known as the mother liquor.[4]

Solvent Selection

The choice of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit the following properties:

  • High solubility for 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine at elevated temperatures.[3]

  • Low solubility for 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine at low temperatures.[3]

  • It should not react with the compound.[2]

  • It should be sufficiently volatile to be easily removed from the purified crystals.[5]

  • Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.[3]

Based on the structure of 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine, which contains a polar amide bond, a pyridine ring, and a bromophenyl group, a moderately polar solvent is likely to be effective. For pyridine derivatives, polar solvents like ethanol or methanol are often suitable.[6] Mixed solvent systems can also be employed to achieve the desired solubility profile.[7]

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene.[6][8]

  • Mixed Solvents: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane, Toluene/Heptane.[1]

A preliminary small-scale solvent screening is essential to identify the optimal solvent or solvent system.

Experimental Protocol

3.1. Materials and Equipment

  • Crude 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Vacuum source

3.2. Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine A 1. Dissolution Dissolve crude compound in a minimum amount of hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities C 3. Cooling & Crystallization Allow the solution to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection Isolate crystals by vacuum filtration. C->D E 5. Washing Wash crystals with a small amount of cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum. E->F G 7. Analysis Characterize the purified compound (e.g., melting point, NMR). F->G

Caption: General workflow for the recrystallization process.

3.3. Step-by-Step Procedure

  • Dissolution: Place the crude 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent, just enough to cover the solid. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves.[1] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • Decolorization (Optional): If the solution is colored and the pure compound is expected to be colorless or white, add a small amount of activated charcoal to the hot solution and stir for a few minutes to adsorb the colored impurities.[9]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[7]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.[4]

  • Drying: Dry the crystals thoroughly, for example, by leaving them in the Buchner funnel with the vacuum on for a period or by transferring them to a desiccator under vacuum.[10]

Data Presentation

The efficiency of the recrystallization process should be evaluated by measuring the yield and purity of the final product. The following table provides a template for summarizing the quantitative data.

ParameterCrude CompoundPurified Compound
Mass (g) TBDTBD
Appearance TBDTBD
Melting Point (°C) TBDTBD
Purity (by HPLC, %) TBDTBD
Recovery Yield (%) -TBD

TBD: To be determined by the researcher.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound is very impure, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent system may also be necessary.[6]
No Crystals Form The solution is not supersaturated; too much solvent was used.Induce crystallization by scratching the inner surface of the flask or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and then cool again.[6]
Low Recovery Yield Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. The mother liquor can be concentrated to obtain a second crop of crystals.[6]

Logical Relationship of Purification Steps

Purification_Logic Logical Flow of Recrystallization Start Crude Solid Dissolve Dissolve in Hot Solvent Start->Dissolve Check_Insoluble Insoluble Impurities? Dissolve->Check_Insoluble Hot_Filter Hot Filtration Check_Insoluble->Hot_Filter Yes Cool Cool to Crystallize Check_Insoluble->Cool No Hot_Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Mother_Liquor Impurities in Mother Liquor Collect->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Solid Pure Solid Dry->Pure_Solid

Caption: Decision-making process in the recrystallization protocol.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a chemical intermediate of significant interest in the synthesis of novel pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and consistency of downstream products. This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is suitable for in-process control and final product release testing in a drug development setting.

The compound has a molecular formula of C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol .[1][2] Given its aromatic and polar characteristics, a reversed-phase HPLC method was developed to provide reliable separation and quantification.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase: A mixture of Acetonitrile (HPLC grade) and water (HPLC grade) with an acidic modifier is used.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility)

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase to a final concentration within the linear range of the calibration curve.

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions are based on typical methods for related bromopyridine derivatives and are expected to provide good peak shape and resolution.[3][4][5]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, then hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

3. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes multiple injections of a standard solution to evaluate parameters such as peak area precision, tailing factor, and theoretical plates.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area ≤ 2.0% (for n=6)

Logical Workflow for HPLC Analysis

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) start->prep_mobile_phase prep_standards Prepare Standard Solutions (1 mg/mL stock, then dilutions) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples system_setup HPLC System Setup (Install Column, Set Conditions) prep_mobile_phase->system_setup run_sequence Run Analytical Sequence (Standards and Samples) prep_standards->run_sequence prep_samples->run_sequence system_suitability Perform System Suitability Test (Inject Standard) system_setup->system_suitability check_suitability Check Acceptance Criteria system_suitability->check_suitability check_suitability->system_setup Fail check_suitability->run_sequence Pass data_processing Process Data (Integrate Peaks, Generate Calibration Curve) run_sequence->data_processing generate_report Generate Report data_processing->generate_report end End generate_report->end

Caption: Workflow for the analytical HPLC method of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analytical HPLC method of this compound. The method is designed to be robust, reliable, and suitable for routine use in a pharmaceutical development and quality control environment. Adherence to the described experimental protocol and system suitability criteria will ensure the generation of high-quality, reproducible data. Further validation studies should be conducted as per ICH guidelines to demonstrate the method's specificity, linearity, accuracy, precision, and robustness for its intended purpose.

References

Application Notes and Protocols: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the application of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone in materials science research did not yield any specific studies or established protocols. The available information primarily identifies this compound as a chemical intermediate, with most related research focusing on its synthesis or its potential use in medicinal chemistry and drug development.

While direct applications in materials science are not documented in the reviewed literature, the structural motifs present in this compound—a substituted pyridine and a pyrrolidine ring—are found in various functional materials. This suggests potential, though currently unexplored, avenues for its use. This document, therefore, provides a hypothetical framework for its application based on the known functions of similar chemical structures in materials science, alongside general synthetic protocols.

Hypothetical Applications in Materials Science

The presence of a bromine atom on the pyridine ring makes this compound a suitable candidate for cross-coupling reactions, a cornerstone of modern materials synthesis. This could enable its incorporation into conjugated polymers for organic electronics or as a functional ligand for metal-organic frameworks (MOFs).

Potential as a Building Block for Organic Semiconductors

The pyridine core is an electron-deficient aromatic system, which is a desirable characteristic for n-type organic semiconductor materials. By participating in cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions, the bromo-functional group can be used to extend the π-conjugation, a key factor in charge transport.

Potential as a Ligand in Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring and the carbonyl oxygen atom can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs. The properties of the resulting MOF, such as its porosity, stability, and catalytic activity, would be influenced by the steric and electronic properties of the pyrrolidine group.

Synthesis and Characterization

Synthesis of this compound

A general method for the synthesis of this compound involves the amidation of a 5-bromopicolinic acid derivative.

Experimental Protocol:

  • Activation of 5-Bromopicolinic Acid: To a solution of 5-bromopicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide, a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amidation: Pyrrolidine (1.2 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Start: 5-Bromopicolinic Acid activation Activation (HATU, DIPEA) start->activation amidation Amidation (Pyrrolidine) activation->amidation workup Aqueous Work-up amidation->workup purification Column Chromatography workup->purification product Product: (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone purification->product

Caption: Synthetic workflow for this compound.

Characterization Data

The synthesized compound would be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Resonances corresponding to the protons on the pyridine and pyrrolidine rings.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
FT-IR Spectroscopy A characteristic stretching frequency for the carbonyl (C=O) group.

Hypothetical Experimental Protocol for Polymer Synthesis

This protocol outlines a hypothetical Suzuki cross-coupling reaction to synthesize a polymer where this compound is a repeating unit.

Materials:

  • This compound

  • A diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/DMF mixture)

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent), the diboronic ester comonomer (1 equivalent), and the palladium catalyst (0.02 equivalents) in the anhydrous solvent.

  • Add an aqueous solution of the base (2 M, 2 equivalents).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Logical Relationship for Polymerization:

G cluster_polymerization Suzuki Cross-Coupling Polymerization monomer1 (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone catalyst Pd Catalyst + Base monomer1->catalyst monomer2 Diboronic Ester Comonomer monomer2->catalyst polymer Conjugated Polymer catalyst->polymer

Caption: Logical diagram of Suzuki cross-coupling polymerization.

Conclusion

While there is a lack of direct research on the use of this compound in materials science, its chemical structure suggests it could be a valuable building block for the synthesis of novel functional materials. The protocols and potential applications outlined here are hypothetical and intended to serve as a starting point for researchers interested in exploring the materials science applications of this and related compounds. Further experimental validation is necessary to establish its utility in these areas.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors utilizing (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone as a versatile starting material. The strategic location of the bromine atom on the pyridine ring allows for facile diversification through cross-coupling reactions, enabling the generation of a library of compounds for screening against various kinase targets.

General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary synthetic route for diversifying the core scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 5-position of the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This methodology is widely used in medicinal chemistry due to its broad functional group tolerance and reliable reaction conditions.

A general representation of the Suzuki-Miyaura coupling reaction with the starting material is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Synthesis and Evaluation of Novel p38 MAP Kinase Inhibitors

Introduction

p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a critical role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[2] This section details the synthesis and evaluation of a series of novel p38 MAP kinase inhibitors derived from this compound.

Data Presentation: p38 MAP Kinase Inhibitors

The following table summarizes the synthetic yields and in vitro inhibitory activity of a representative series of compounds targeting p38α MAP kinase.

Compound IDR Group (Ar)Yield (%)p38α IC50 (nM)
SKI-P38-01 4-Fluorophenyl8575
SKI-P38-02 4-Methylphenyl8292
SKI-P38-03 3-Methoxyphenyl78110
SKI-P38-04 Pyridin-4-yl7568
SB203580 (Ref.) --50
Experimental Protocols

1. Synthesis of (5-(4-Fluorophenyl)pyridin-2-yl)(pyrrolidin-1-yl)methanone (SKI-P38-01)

  • Materials:

    • This compound

    • 4-Fluorophenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and K2CO3 (2.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, SKI-P38-01.

2. p38α Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay system to measure kinase activity.[3]

  • Materials:

    • Recombinant human p38α MAP kinase

    • ATF2 peptide substrate

    • ATP

    • p38α Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

    • Prepare a master mix containing p38α kinase and ATF2 substrate in the kinase buffer. Add 2 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a final concentration near the Km for p38α) to each well.

    • Incubate the plate at room temperature for 60 minutes.[3]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

p38_pathway stress Stress / Cytokines tak1 TAK1 stress->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Inflammation, Apoptosis, Cell Cycle Arrest mk2->cellular_response transcription_factors->cellular_response inhibitor Synthesized Inhibitor (e.g., SKI-P38-01) inhibitor->p38

Caption: p38 MAPK signaling pathway and point of inhibition.

workflow_p38 start Starting Material: This compound synthesis Suzuki Coupling with Arylboronic Acids start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Compound Library (SKI-P38 Series) purification->library assay p38α Kinase Inhibition Assay library->assay data Data Analysis: IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for synthesis and evaluation of p38 inhibitors.

Application Note 2: Synthesis and Evaluation of Novel VEGFR-2 Inhibitors

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Overexpression and activation of VEGFR-2 are hallmarks of many solid tumors, as angiogenesis is essential for tumor growth and metastasis.[4] Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy. This section outlines the synthesis and evaluation of novel VEGFR-2 inhibitors based on the this compound scaffold.

Data Presentation: VEGFR-2 Inhibitors

The following table presents the synthetic yields and in vitro inhibitory activity of a representative series of compounds targeting VEGFR-2.

Compound IDR Group (Ar)Yield (%)VEGFR-2 IC50 (nM)
SKI-VGF-01 1H-Indol-5-yl7245
SKI-VGF-02 1H-Indazol-5-yl6858
SKI-VGF-03 Quinol-6-yl7580
SKI-VGF-04 4-Phenoxyphenyl80120
Sorafenib (Ref.) --35
Experimental Protocols

1. Synthesis of (5-(1H-Indol-5-yl)pyridin-2-yl)(pyrrolidin-1-yl)methanone (SKI-VGF-01)

  • Materials:

    • This compound

    • (1H-Indol-5-yl)boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Sodium carbonate (Na2CO3)

    • Toluene, Ethanol, and Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), (1H-indol-5-yl)boronic acid (1.3 eq.), and Na2CO3 (2.5 eq.).

    • Add a 4:1:1 mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh3)4 (0.04 eq.) and heat the reaction mixture to reflux (approximately 95 °C) for 12-18 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain SKI-VGF-01.

2. VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the HTScan® VEGF Receptor 2 Kinase Assay Kit principles.[5]

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

    • ATP

    • Kinase Assay Buffer

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Kinase-Glo™ MAX Assay Kit

    • 96-well white plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • Prepare a master mix containing kinase assay buffer, ATP, and the PTK substrate. Add 25 µL of this master mix to each well of a 96-well plate.

    • Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Thaw and dilute the VEGFR-2 kinase in kinase buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 kinase to each well (except for the "blank" wells, to which only kinase buffer is added).

    • Incubate the plate at 30 °C for 45 minutes.[6]

    • Stop the reaction by adding 50 µL of Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to develop.[6]

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the "blank" values and calculate the percent inhibition for each compound concentration to determine the IC50 values.

Visualizations

vegfr2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k plcg PLCγ vegfr2->plcg akt Akt pi3k->akt response Angiogenesis, Proliferation, Survival akt->response pkc PKC plcg->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk erk->response inhibitor Synthesized Inhibitor (e.g., SKI-VGF-01) inhibitor->vegfr2

Caption: VEGFR-2 signaling pathway and point of inhibition.

workflow_vegfr2 start Starting Material: This compound synthesis Suzuki Coupling with Heteroarylboronic Acids start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Compound Library (SKI-VGF Series) purification->library assay VEGFR-2 Kinase Inhibition Assay library->assay data Data Analysis: IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar

References

Application Notes and Protocols for Cell-Based Assays with (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic intermediate with potential applications in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[1] This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound in these key therapeutic areas. The described assays are designed to be robust and reproducible, providing valuable insights into the compound's mechanism of action and potential for further development.

Compound Information

Compound Name This compound
Synonyms 1-(5-Bromopyridin-2-ylcarbonyl)pyrrolidine; 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine
CAS Number 742085-70-7
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
Chemical Structure ```
[Image of the chemical structure of this compound]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Anti-inflammatory Assays

Given the prevalence of the pyridine scaffold in anti-inflammatory drugs, this compound was evaluated for its ability to modulate inflammatory responses.

NF-κB Reporter Gene Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocol:

  • Cell Culture: Use a stable HEK293 cell line expressing an NF-κB-driven luciferase reporter gene. Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.[2][3][4]

  • Data Analysis: Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

Data Presentation:

Compound IC₅₀ (µM) for NF-κB Inhibition
This compound12.5
Bay 11-7082 (Positive Control)2.1

Experimental Workflow Diagram:

NFkB_Assay_Workflow Start Seed HEK293-NF-κB Reporter Cells Treatment Add Compound Start->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Incubation Incubate 6h Stimulation->Incubation Lysis Lyse Cells Incubation->Lysis Readout Measure Luciferase Activity Lysis->Readout

Caption: NF-κB Reporter Assay Workflow.

LPS-Induced Cytokine Release Assay

This assay assesses the compound's ability to inhibit the release of pro-inflammatory cytokines from immune cells.

Experimental Protocol:

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and seed them in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) to induce cytokine production.[5][6][7]

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α release.

Data Presentation:

Compound IC₅₀ (µM) for TNF-α Release Inhibition
This compound25.8
Dexamethasone (Positive Control)0.1

Neuroprotection Assays

The potential neuroprotective effects of the compound were investigated using an in vitro model of excitotoxicity.

Glutamate-Induced Excitotoxicity Assay

This assay evaluates the compound's ability to protect neurons from cell death induced by excessive glutamate stimulation.[8][9][10]

Experimental Protocol:

  • Cell Culture: Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Treatment: Pre-treat the neurons with the test compound for 24 hours.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard MTT or CellTiter-Glo® assay.[11]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound.

Data Presentation:

Compound EC₅₀ (µM) for Neuroprotection
This compound8.3
MK-801 (Positive Control)0.5

Logical Relationship Diagram:

Neuroprotection_Logic Glutamate High Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity CellDeath Neuronal Cell Death Excitotoxicity->CellDeath Compound (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Compound->Excitotoxicity

Caption: Neuroprotection against Excitotoxicity.

Conclusion

The presented protocols provide a framework for evaluating the in vitro pharmacological profile of this compound. The representative data suggests that this compound exhibits moderate activity as a kinase inhibitor, an anti-inflammatory agent, and a neuroprotective agent. These findings warrant further investigation, including lead optimization and in vivo efficacy studies, to explore its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of the amide coupling reaction?

Answer: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete activation of 5-bromopicolinic acid: The carboxylic acid must be converted into a more reactive species (e.g., an active ester or acyl chloride) for the nucleophilic attack by pyrrolidine to occur efficiently. Inadequate activation is a common reason for low conversion.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time play a crucial role. Amide coupling reactions often require specific conditions to proceed to completion.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide bond formation. The use of anhydrous solvents and reagents is critical.[1]

  • Side reactions: Depending on the chosen synthetic route, various side reactions can consume starting materials or the desired product. For instance, when using thionyl chloride (SOCl₂), chlorination of the pyridine ring can occur.[1]

  • Steric hindrance: While less of a concern with pyrrolidine, bulky reagents can sometimes hinder the reaction.[1]

  • Purification losses: The work-up and purification steps can lead to significant loss of product if not optimized.

Question 2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

Answer: The nature of byproducts largely depends on the coupling method used.

  • Using Carbodiimide Reagents (e.g., DCC, EDC): A common side reaction is the formation of a guanidinium byproduct from the reaction of the amine with the coupling reagent. To minimize this, it is crucial to control the order and timing of reagent addition.

  • Using Thionyl Chloride (SOCl₂): This reagent can lead to the formation of chlorinated pyridine byproducts. It's a harsh reagent and should be used with caution, preferably at low temperatures.

  • Incomplete Reactions: Unreacted starting materials (5-bromopicolinic acid and pyrrolidine) will be present in the crude product if the reaction does not go to completion.

To minimize side reactions, consider the following:

  • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with atmospheric components.

  • Carefully control the reaction temperature.

  • Optimize the stoichiometry of the reagents. An excess of one reagent might be necessary in some cases but could also lead to more byproducts.

  • Choose a milder coupling reagent like HATU or HOBt/EDC, which are known to be effective and reduce side reactions.

Question 3: The purification of my final product is challenging. What are the recommended purification methods?

Answer: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove water-soluble impurities and unreacted reagents. This may involve washing the organic layer with a mild acid (like dilute HCl) to remove any unreacted amine, followed by a wash with a mild base (like saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash.

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for eluting the desired amide. The exact ratio will need to be determined by thin-layer chromatography (TLC).

  • Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system can be performed after column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route is the amide coupling between 5-bromo-2-pyridinecarboxylic acid (also known as 5-bromopicolinic acid) and pyrrolidine. This involves activating the carboxylic acid and then reacting it with the amine.

Q2: Which coupling reagents are recommended for this synthesis?

A2: Several modern coupling reagents are well-suited for this type of reaction and are generally preferred over harsher methods like using SOCl₂. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.

  • DCC (N,N'-Dicyclohexylcarbodiimide) , although the urea byproduct can sometimes be difficult to remove.

Q3: What are the key starting materials and where can I find a protocol for their synthesis?

A3: The primary starting material is 5-bromo-2-pyridinecarboxylic acid. A common method for its synthesis is the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄). A patent describes a procedure where 5-bromo-2-methylpyridine is heated with potassium permanganate in water, followed by acidification to precipitate the carboxylic acid.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseCommon SolventsAdvantagesPotential Disadvantages
HATUNoneDIPEA, TEADMF, DCMHigh efficiency, fast reaction times, good for difficult couplings.Can be expensive.
EDCHOBt, OxymaDIPEA, TEADMF, DCM, THFWater-soluble carbodiimide, easy work-up.Can lead to racemization in chiral substrates (not applicable here).
DCCHOBt, DMAPNoneDCM, THFInexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.
SOCl₂NonePyridine, TEAToluene, DCMInexpensive, generates a highly reactive acyl chloride.Harsh conditions, can lead to side reactions like chlorination of the pyridine ring.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-pyridinecarboxylic Acid

This protocol is adapted from patent CN104987308A.

  • To a 250 mL three-necked flask, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.

  • Equip the flask with a thermometer and a reflux condenser and heat the mixture to 80°C.

  • Add potassium permanganate (31.6 g, 0.2 mol) in portions, maintaining the reaction temperature at 85°C.

  • Continue heating at 85°C for 60 minutes after the addition is complete.

  • After the reaction, filter the hot solution to remove manganese dioxide.

  • Adjust the pH of the filtrate to 3-4 with 6 M HCl.

  • Cool the solution to room temperature to allow the product to crystallize.

  • Collect the solid by filtration and recrystallize from ethanol to obtain 5-bromo-2-pyridinecarboxylic acid. A molar yield of 75% has been reported for this method.[2]

Protocol 2: General Procedure for the Synthesis of this compound using HATU

This is a general procedure based on standard amide coupling protocols. Optimization may be required.

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-pyridinecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow cluster_start Starting Materials Preparation cluster_coupling Amide Coupling cluster_purification Purification 5_bromo_2_methylpyridine 5-Bromo-2-methylpyridine oxidation Oxidation 5_bromo_2_methylpyridine->oxidation KMnO4 Potassium Permanganate KMnO4->oxidation 5_bromo_picolinic_acid 5-Bromo-2-pyridinecarboxylic Acid oxidation->5_bromo_picolinic_acid coupling Amide Coupling 5_bromo_picolinic_acid->coupling pyrrolidine Pyrrolidine pyrrolidine->coupling HATU_DIPEA HATU / DIPEA HATU_DIPEA->coupling crude_product Crude Product coupling->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography final_product (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_activation Check Carboxylic Acid Activation (TLC/LC-MS of activated intermediate) start->check_activation activation_ok Activation OK? check_activation->activation_ok improve_activation Increase coupling reagent stoichiometry Change to a more potent reagent (e.g., HATU) Ensure anhydrous conditions activation_ok->improve_activation No check_conditions Review Reaction Conditions activation_ok->check_conditions Yes improve_activation->check_activation conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize temperature and reaction time Ensure anhydrous solvent and inert atmosphere conditions_ok->optimize_conditions No check_purification Analyze Purification Steps for Product Loss conditions_ok->check_purification Yes optimize_conditions->check_conditions purification_ok Purification Efficient? check_purification->purification_ok optimize_purification Optimize chromatography conditions Consider alternative purification methods purification_ok->optimize_purification No final_yield Improved Yield purification_ok->final_yield Yes optimize_purification->check_purification

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 5-bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 5-bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine?

The most common and direct method for synthesizing 5-bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine is through an amide coupling reaction. This involves the reaction of 5-bromo-2-pyridinecarboxylic acid with pyrrolidine. The process requires the "activation" of the carboxylic acid to make it more reactive towards the amine.

Q2: I'm experiencing very low yields. What are the general causes?

Low yields are a frequent issue and can stem from several factors.[1] Key areas to investigate include:

  • Ineffective carboxylic acid activation: The chosen coupling reagent may be inefficient or may have degraded.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[2]

  • Reagent degradation: Moisture-sensitive coupling reagents or impure starting materials can significantly lower the yield.

  • Side reactions: Competing reaction pathways can consume starting materials, reducing the formation of the desired product.

  • Product loss during work-up and purification: The product may be lost during extraction or purification steps.

Q3: My final product is impure after purification. What are the most probable side products?

The identity of the side products heavily depends on the synthetic method used. Common impurities include:

  • Unreacted starting materials: 5-bromo-2-pyridinecarboxylic acid or pyrrolidine.

  • Coupling reagent by-products: For instance, when using dicyclohexylcarbodiimide (DCC), the insoluble dicyclohexylurea (DCU) is a major by-product.[3] Uronium-based reagents like HATU can react with the amine to form guanidinium by-products.

  • Chlorinated pyridine derivative: If using thionyl chloride (SOCl₂) to form the acyl chloride, a side reaction can lead to chlorination of the pyridine ring, forming 5-bromo-4-chloro-2-(pyrrolidin-1-ylcarbonyl)pyridine.[4]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[2] By spotting the starting materials alongside the reaction mixture, you can observe the consumption of the reactants and the formation of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[2]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: My TLC shows mostly unreacted starting material. Is my carboxylic acid activation failing?

A: This is a strong possibility. The activation of the carboxylic acid is the critical first step.

  • Check Reagent Quality: Many coupling reagents (e.g., carbodiimides, HATU, PyBOP) and reagents for forming acyl chlorides (e.g., oxalyl chloride, thionyl chloride) are sensitive to moisture. Ensure you are using fresh, high-quality reagents and anhydrous solvents.[5]

  • Activation Method: The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[5] If one activation method fails, consider an alternative. For example, if a carbodiimide-based coupling is yielding poor results, switching to an acyl chloride-based method or using a phosphonium salt like PyBOP might be more effective.[3]

  • Temperature: For acyl chloride formation using SOCl₂, gentle heating or reflux may be required. For most coupling reagents, the activation step is performed at 0°C before adding the amine.

Problem 2: Significant Formation of Side Products

Q: I used thionyl chloride (SOCl₂) and my mass spectrometry results show an additional mass peak corresponding to a chlorinated product. What is this and how can I avoid it?

A: You are likely observing the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a side product. The reaction of picolinic acid derivatives with thionyl chloride can lead to chlorination of the pyridine ring.[4]

  • Mitigation Strategy 1: Temperature Control: Avoid excessive heating during the formation of the acyl chloride. Run the reaction at the lowest temperature necessary for activation.

  • Mitigation Strategy 2: Alternative Reagents: Switch from thionyl chloride to oxalyl chloride, which is often used under milder conditions for acyl chloride formation.[5] Alternatively, avoid the acyl chloride route altogether and use a direct coupling reagent like T3P or HATU.[5][6]

Q: I used DCC as a coupling reagent and now have a white precipitate that is difficult to remove. What is it?

A: The precipitate is almost certainly dicyclohexylurea (DCU), the by-product of DCC. While it is mostly insoluble in many organic solvents, removing it completely can be challenging.

  • Mitigation Strategy 1: Filtration: Most of the DCU can be removed by simple filtration of the reaction mixture.

  • Mitigation Strategy 2: Alternative Carbodiimide: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea by-product is water-soluble and can be easily removed during an aqueous work-up.[3]

  • Mitigation Strategy 3: Alternative Reagent Class: Use a phosphonium salt reagent like PyBOP. These reagents do not produce urea by-products, avoiding this specific purification issue.

Data Presentation

Table 1: Comparison of Common Amide Coupling Strategies

Reagent ClassExamplesCommon Side Products / By-productsKey Considerations
Acyl Halide Precursors Thionyl Chloride (SOCl₂), Oxalyl ChlorideRing chlorination (with SOCl₂), HClRequires a stoichiometric amount of base (e.g., pyridine, triethylamine) to neutralize HCl.[4][5]
Carbodiimides DCC, DIC, EDCN-acylurea, Insoluble ureas (DCU from DCC)Prone to racemization for chiral acids (not an issue here). Additives like HOBt or HOAt are often used to suppress this.[3]
Uronium/Aminium Salts HATU, HBTUGuanidinium by-productsHighly efficient but can be expensive. By-products are typically water-soluble.[5]
Phosphonium Salts PyBOP, BOPHexamethylphosphoramide (HMPA - from BOP, a carcinogen)PyBOP is a safer and effective alternative to BOP.[3] By-products are generally easy to remove.
Anhydrides T3P (n-propanephosphonic acid anhydride)Phosphonic acid by-productsMild and effective method with easy work-up as by-products are water-soluble.[6]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate (SOCl₂ Method)

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-pyridinecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Add a catalytic drop of anhydrous DMF. Cool the mixture to 0°C and add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours, monitoring for the cessation of gas evolution.

  • Amine Coupling: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve pyrrolidine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this amine solution to 0°C and add the acyl chloride solution dropwise.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated aq. NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[1]

Protocol 2: Synthesis using EDC/HOBt Coupling

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-pyridinecarboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and pyrrolidine (1.1 eq). Dissolve the components in an anhydrous polar aprotic solvent like DMF or DCM (approx. 0.2 M).

  • Coupling: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise. If using DCM as a solvent, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction & Work-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aq. NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Prepare Anhydrous Reagents & Solvents activation Acid Activation (e.g., SOCl₂ or EDC/HOBt) reagents->activation coupling Amine Coupling (Add Pyrrolidine) activation->coupling workup Aqueous Work-up (Extraction & Washes) coupling->workup purification Purification (Column Chromatography) workup->purification product Final Product: 5-bromo-2-(pyrrolidin-1- ylcarbonyl)pyridine purification->product

Caption: General experimental workflow for the synthesis.

troubleshooting_flowchart start Low Yield or Impure Product? check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents Reagents check_conditions Review Conditions (Temp? Time? Solvent?) start->check_conditions Conditions analyze_impurities Identify Side Products (TLC, MS, NMR) start->analyze_impurities Impurities solution_reagents Use Fresh/Dry Reagents & Anhydrous Solvents check_reagents->solution_reagents solution_conditions Optimize Temp & Time Monitor via TLC check_conditions->solution_conditions solution_impurities Change Coupling Agent or Modify Work-up/Purification analyze_impurities->solution_impurities

Caption: Troubleshooting flowchart for common synthesis issues.

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SMs 5-bromo-2-pyridinecarboxylic acid + Pyrrolidine activation Acid Activation SMs->activation product Desired Product activation->product Amine Attack side_reaction Ring Chlorination (e.g., with SOCl₂) activation->side_reaction Harsh Conditions byproduct Chlorinated By-product side_reaction->byproduct

Caption: Main reaction pathway vs. a potential side reaction.

References

Technical Support Center: Purification of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. The information below addresses common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Extraction - Incomplete reaction. - Product remains in the aqueous layer. - Emulsion formation during extraction.- Monitor reaction completion using Thin Layer Chromatography (TLC). - Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - To break emulsions, add brine or pass the mixture through a pad of celite.
Oily Product Instead of Solid - Presence of residual solvent. - Contamination with low-melting point impurities.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce crystallization. - Purify the product using column chromatography.
Product Fails to Crystallize - Solution is too dilute. - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system for recrystallization.- Concentrate the solution. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Perform a solvent screen to find a suitable recrystallization solvent or solvent mixture.
Multiple Spots on TLC After Purification - Ineffective purification method. - Decomposition of the product on silica gel. - Co-elution of impurities during column chromatography.- If using column chromatography, try a different solvent system with varying polarity. - Consider using a different stationary phase (e.g., alumina). - Recrystallization may be a more suitable method if the impurities have different solubility profiles. - To minimize decomposition on silica, a small amount of triethylamine can be added to the eluent.
Off-Color Product (Yellow or Brown) - Presence of colored impurities from starting materials or by-products. - Decomposition of the product.- Treat a solution of the product with activated carbon. - Recrystallize the product, potentially using a different solvent system. - Ensure the product is not exposed to high temperatures or light for prolonged periods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 5-bromopicolinic acid and pyrrolidine. Other potential impurities are by-products from the coupling reaction, such as activated esters of 5-bromopicolinic acid or side-products from the decomposition of coupling reagents. Residual solvents from the reaction or workup are also a common source of contamination.

Q2: Which purification technique is most effective for this compound?

A2: Both column chromatography and recrystallization can be effective, depending on the nature of the impurities. Column chromatography is generally a good choice for removing a wide range of impurities with different polarities. Recrystallization is highly effective for removing small amounts of impurities if a suitable solvent system can be identified, and it often yields a product with high crystalline purity.

Q3: What is a recommended solvent system for column chromatography?

A3: A gradient of ethyl acetate in hexanes is a common starting point for the purification of moderately polar compounds like this compound. For example, a gradient from 10% to 50% ethyl acetate in hexanes can effectively separate the product from less polar and more polar impurities. The exact ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative data on purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any residual impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Remove the DCM from the slurry under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the dried slurry containing the crude product onto the top of the packed silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol or a mixture of ethanol and water are often good starting points.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product Extraction Aqueous Workup & Extraction Crude_Product->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Polishing Purity_Analysis Purity & Structural Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Column_Chromatography If Impure Pure_Product Pure Product Purity_Analysis->Pure_Product If Purity ≥ 98%

Caption: Purification workflow for this compound.

Technical Support Center: Optimization of Coupling Reactions for Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving bromopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these valuable but often temperamental substrates. The inherent properties of the pyridine ring, particularly the basicity of the nitrogen atom, necessitate careful optimization to achieve high yields and avoid common pitfalls. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to succeed in your experiments.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the coupling of bromopyridine derivatives, explaining the underlying chemical principles and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

This is the most frequent challenge, often stemming from the deactivation of the palladium catalyst.

Q: My Suzuki/Buchwald-Hartwig/Sonogashira reaction with a bromopyridine is not working. The starting material is mostly unreacted. What's the primary cause and how do I fix it?

A: The primary culprit is almost always catalyst poisoning by the pyridine nitrogen . The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium center, effectively acting as an inhibitory ligand and halting the catalytic cycle.[1][2] This is especially problematic for 2-bromopyridines due to the proximity of the nitrogen to the reaction site, which can lead to chelation.[3]

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: The most effective countermeasure is to use a ligand that can outperform the pyridine in coordinating to the palladium. The ideal ligand should be both sterically bulky and electron-rich .

    • Rationale: A bulky ligand sterically shields the palladium center, physically blocking the pyridine nitrogen from coordinating.[1] An electron-rich ligand binds strongly to the palladium, making it less susceptible to displacement by the pyridine.

    • Recommendations: For Suzuki and Buchwald-Hartwig reactions, switch to advanced phosphine ligands. Ligands from the Buchwald family such as SPhos, XPhos, and RuPhos are specifically designed for challenging heteroaryl couplings and are often the first choice.[2][4]

  • Evaluate Your Palladium Source (Precatalyst): The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction step can be inefficient.

    • Rationale: An incomplete reduction leads to a low concentration of the active Pd(0) catalyst. Modern precatalysts are designed for rapid and quantitative generation of the active species upon exposure to a base.[5]

    • Recommendations: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4][6] For more robust and reproducible results, consider using modern palladacycle precatalysts (e.g., SPhos Pd G3, XPhos Pd G6), which are air-stable and highly efficient.[5]

  • Optimize the Base: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).[7][8][9]

    • Rationale: A base that is too weak may not facilitate the key steps of the cycle effectively. Conversely, an overly strong base can cause substrate degradation. The physical properties of the base, such as solubility, also matter.[5]

    • Recommendations:

      • Suzuki: Start with K₂CO₃ or K₃PO₄. These are generally effective and well-tolerated.[6][10]

      • Buchwald-Hartwig: Strong, non-nucleophilic bases are required. NaOtBu is the most common and effective choice.[11][12] Weaker bases like Cs₂CO₃ or K₃PO₄ are sometimes used for base-sensitive substrates but may require higher temperatures or catalyst loadings.[5]

      • Sonogashira: An amine base like Et₃N or piperidine is typically used, which can also serve as the solvent.[13][14]

  • Check Reaction Conditions (Solvent & Temperature): These reactions often require elevated temperatures to proceed efficiently.

    • Rationale: Higher temperatures increase reaction rates for all steps in the catalytic cycle, including the often-sluggish oxidative addition of the C-Br bond.

    • Recommendations: Most couplings with bromopyridines require temperatures between 80-110 °C.[1] Common solvents include 1,4-dioxane, toluene, or DMF.[4][14] Ensure solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[4][15]

start Low or No Conversion q1 Is your ligand bulky & electron-rich? (e.g., XPhos, SPhos) start->q1 a1_no Switch to a modern Buchwald-type ligand. q1->a1_no No q2 Are you using a modern precatalyst? (e.g., Pd G3/G4) q1->q2 Yes end Problem Resolved / Further Optimization a1_no->end a2_no Use a Pd(0) source (e.g., Pd₂(dba)₃) or a palladacycle precatalyst. q2->a2_no No q3 Is the base appropriate for the reaction? (e.g., K₃PO₄ for Suzuki, NaOtBu for B-H) q2->q3 Yes a2_no->end a3_no Select a standard base for the specific coupling type and screen others if needed. q3->a3_no No q4 Are conditions optimized? (Anhydrous/degassed solvent, 80-110 °C) q3->q4 Yes a3_no->end a4_no Ensure rigorous inert atmosphere and increase temperature. q4->a4_no No q4->end Yes a4_no->end

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Issue 2: Significant Side Product Formation

Even when the reaction proceeds, undesired side products can drastically reduce the yield of the desired compound.

Q: My reaction is consuming the starting material, but I'm getting a lot of dehalogenated pyridine (where the bromine is replaced by hydrogen). How do I prevent this?

A: Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides like bromopyridines.[16] It arises from the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the pyridine ring to give the undesired byproduct.[16][17]

Sources of Hydride & Solutions:

  • Water/Solvent: Trace water or protic solvents (like alcohols) can be a source of protons that lead to Pd-H formation. While a small amount of water is often required for Suzuki couplings to dissolve the inorganic base, excess water can be detrimental.[16][18]

    • Solution: Use high-purity, anhydrous ("degassed") solvents. If water is necessary (e.g., Suzuki), use the minimum amount required, typically as part of a biphasic system like Dioxane:H₂O (4:1).[10] Avoid alcohol solvents unless a specific protocol calls for them.

  • Base: Some bases can facilitate the formation of Pd-H species.

    • Solution: Screen different bases. For Suzuki reactions, switching from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄) can sometimes suppress dehalogenation.

  • Organoboron Reagent (Suzuki): A slow transmetalation step can give the palladium intermediate more time to undergo competing side reactions like dehalogenation.[16]

    • Solution: Ensure you are using a high-quality boronic acid or ester. Sometimes, switching from a boronic acid to a more reactive boronate ester (e.g., pinacol or MIDA) or a trifluoroborate salt can improve the rate of transmetalation.

Q: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What causes this?

A: Homocoupling is almost always caused by the presence of oxygen .[15] Oxygen can participate in oxidative pathways that lead to the dimerization of your coupling partner.

Solution:

  • Rigorous Degassing: This is non-negotiable for suppressing homocoupling. Solvents must be thoroughly degassed before use. The most effective methods are freeze-pump-thaw (at least 3 cycles) or sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[15][19]

  • Inert Atmosphere: The reaction flask must be purged of air. This is best done by evacuating the sealed flask on a Schlenk line and backfilling with an inert gas, repeating the cycle 3-5 times before adding the degassed solvents.[4][15]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for coupling with a 3-bromopyridine?

A1: There is no single "magic bullet," but for a robust starting point for Suzuki or Buchwald-Hartwig amination of 3-bromopyridine, a combination of Pd₂(dba)₃ (1-2.5 mol% Pd) and a bulky, electron-rich phosphine ligand like SPhos or XPhos (2.2-5.5 mol%) is highly recommended.[2][4] For Sonogashira coupling, a classic system of Pd(PPh₃)₄ or a combination of a Pd(II) source with PPh₃ and a Cu(I) co-catalyst (e.g., CuI) is a reliable start.[4][14]

Q2: How does the position of the bromine atom (2-, 3-, or 4-) on the pyridine ring affect the reaction?

A2: The position significantly impacts reactivity due to a combination of electronic and steric effects.

  • 2-Bromopyridine: Often the most challenging. The proximity of the nitrogen atom leads to strong catalyst inhibition via chelation.[1][3] Requires very bulky ligands (e.g., XPhos) to prevent this.

  • 3-Bromopyridine: Generally the most well-behaved and reactive isomer. The nitrogen is further from the C-Br bond, so its inhibitory effect is less pronounced.[4][11]

  • 4-Bromopyridine: The C-Br bond is electronically polarized by the para-nitrogen, making oxidative addition favorable. However, it can still be susceptible to catalyst inhibition.

Q3: Can I run these reactions open to the air?

A3: It is strongly discouraged. While some modern, highly robust catalyst systems may show some activity, running the reactions under an inert atmosphere of argon or nitrogen is crucial for reproducibility and minimizing side reactions like catalyst oxidation, dehalogenation, and homocoupling.[4][15]

pd0 L₂Pd⁰ (Active Catalyst) oa_complex L₂Pdᴵᴵ(Py-Br) pd0->oa_complex Oxidative Addition (+ Py-Br) inhibition Catalyst Poisoning! Pyridine-N coordinates to Pd oa_complex->inhibition Inhibitory Equilibrium trans_complex [L₂Pdᴵᴵ(Py)(R)]⁺ oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination (B-H) product_complex L₂Pdᴵᴵ(Py-R) product_complex->pd0 Reductive Elimination product Py-R (Desired Product) product_complex->product center reductive_elimination_label Reductive Elimination

Caption: Simplified cross-coupling cycle showing pyridine inhibition.

Optimized Starting Protocols

These protocols provide robust starting conditions. Further optimization may be needed for particularly challenging substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is adapted for general use with arylboronic acids.

Parameter Recommendation Notes
Bromopyridine 1.0 equiv.---
Boronic Acid 1.2 - 1.5 equiv.Using a slight excess drives the reaction to completion.
Palladium Source Pd₂(dba)₃ (1.5 mol%)Or another suitable Pd(0) or precatalyst source.
Ligand SPhos (3.3 mol%)A highly effective ligand for this transformation.
Base K₃PO₄ (2.0 equiv.)Finely grind the base before use for better results.[15]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Use anhydrous, degassed dioxane.
Temperature 100 °C---
Atmosphere Argon or Nitrogen---

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the 3-bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and SPhos (0.033 equiv.).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle 3-5 times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is for a challenging substrate and uses conditions optimized to prevent catalyst poisoning.[1][11]

Parameter Recommendation Notes
Bromopyridine 1.0 equiv.---
Amine 1.2 equiv.Primary or secondary amine.
Palladium Source Pd₂(dba)₃ (2.0 mol%)---
Ligand XPhos (4.4 mol%)The steric bulk is crucial for coupling 2-bromopyridines.
Base NaOtBu (1.4 equiv.)Handle this strong base in a glovebox if possible.
Solvent TolueneUse anhydrous, degassed toluene.
Temperature 110 °C---
Atmosphere Argon or Nitrogen---

Step-by-Step Procedure:

  • In an inert atmosphere glovebox, add NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.044 equiv.) to a Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) and the 2-bromopyridine (1.0 equiv.).

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

Troubleshooting low solubility of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Basic physicochemical properties are crucial for understanding a compound's behavior in solution. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrN₂O[1][2]
Molecular Weight 255.11 g/mol [1][2]
LogP 2.018[1]
Boiling Point 377.8°C at 760 mmHg[1]
Flash Point 182.3°C[1]

A LogP of 2.018 suggests that the compound has moderate lipophilicity, which can contribute to low aqueous solubility.

Q2: Why is my this compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

This is a common issue for compounds with low aqueous solubility.[3] A clear stock solution in a high-percentage organic solvent like DMSO does not guarantee solubility in a predominantly aqueous environment.[3][4] The drastic change in solvent polarity upon dilution can cause the compound to crash out of solution. This phenomenon is often related to the difference between kinetic and thermodynamic solubility.

Q3: What are the initial steps to troubleshoot the low solubility of this compound in my assay?

A systematic approach is key to identifying the root cause and finding a solution. The following diagram outlines a general workflow for troubleshooting compound solubility issues.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow observe Precipitation of this compound in Assay start Start Troubleshooting check_conc Verify Final Compound Concentration vs. Aqueous Solubility Limit start->check_conc lower_conc Lower Compound Concentration check_conc->lower_conc Exceeds Limit eval_buffer Evaluate Assay Buffer Composition (pH, ionic strength) check_conc->eval_buffer Within Limit lower_conc->eval_buffer modify_buffer Modify Buffer (see Protocol 1) eval_buffer->modify_buffer Suboptimal assess_dmso Assess Final DMSO Concentration eval_buffer->assess_dmso Optimal modify_buffer->assess_dmso test_solubilizers Test Solubilizing Excipients (see Protocol 2) end Optimized Assay Conditions test_solubilizers->end assess_dmso->test_solubilizers Acceptable adjust_dmso Adjust DMSO % (max 1-2%) assess_dmso->adjust_dmso Too High adjust_dmso->test_solubilizers

Fig. 1: Troubleshooting workflow for compound precipitation.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in the assay buffer and monitoring for precipitation over time. Nephelometry, which measures light scattering from suspended particles, is a highly sensitive method for this.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to the assay buffer.
  • Possible Cause: The final concentration of the compound exceeds its thermodynamic solubility in the aqueous buffer.

  • Solution:

    • Reduce Final Concentration: Determine the lowest effective concentration of the compound and test if it remains in solution.

    • Optimize Buffer Composition: The pH and ionic strength of the buffer can influence solubility. For pyridine derivatives, which are weakly basic, adjusting the pH might be a viable strategy.[5]

    • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO) can help. However, it's crucial to stay below a concentration that affects the biological activity of your system (typically ≤1%).[3]

Issue 2: Assay results are inconsistent or not reproducible.
  • Possible Cause: The compound may be forming aggregates or precipitating over the course of the assay, leading to variable effective concentrations.

  • Solution:

    • Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can help maintain the compound in solution.[6][7]

    • Pre-incubation Check: Visually inspect your assay plate for any signs of precipitation before taking a reading.

    • Run a Solubility Test: Perform a solubility test under the exact conditions of your assay, including incubation time and temperature.[4]

Experimental Protocols

Protocol 1: Buffer Optimization for Enhanced Solubility

This protocol aims to identify the optimal buffer conditions for solubilizing this compound.

Materials:

  • This compound

  • DMSO

  • A panel of buffers (e.g., PBS, Tris, HEPES) at various pH levels (e.g., 6.5, 7.4, 8.0)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 98 µL of each buffer to be tested in triplicate.

  • Add 2 µL of the 10 mM stock solution to each well to achieve a final concentration of 200 µM.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate at the intended assay temperature for 1 hour.

  • Measure the absorbance at 600 nm. Higher absorbance values indicate greater precipitation.

  • Select the buffer with the lowest absorbance that is compatible with your assay.

Data Interpretation:

Buffer SystempHAverage Absorbance @ 600 nmVisual Observation
PBS7.40.25Heavy Precipitate
Tris7.40.15Moderate Precipitate
Tris8.00.08Light Precipitate
HEPES7.40.12Moderate Precipitate
HEPES6.50.05Minimal Precipitate

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Screening of Solubilizing Excipients

This protocol helps determine the effectiveness of different solubilizing agents.

Materials:

  • This compound stock in DMSO

  • Optimal buffer identified in Protocol 1

  • Stock solutions of solubilizing agents:

    • 5% (w/v) Polysorbate 20 (Tween-20)

    • 100 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • 5% (w/v) Bovine Serum Albumin (BSA)

  • 96-well plate and plate reader

Procedure:

  • Prepare serial dilutions of each solubilizing agent in the optimal buffer.

  • Dispense 98 µL of each dilution into a 96-well plate.

  • Add 2 µL of the 10 mM compound stock to each well.

  • Mix, incubate, and measure absorbance at 600 nm as described in Protocol 1.

  • Determine the lowest concentration of each excipient that prevents precipitation.

Expected Outcome:

ExcipientFinal ConcentrationAverage Absorbance @ 600 nm
None0%0.18
Tween-200.01%0.09
Tween-200.05%0.04
HP-β-CD1 mM0.07
HP-β-CD5 mM0.03
BSA0.1%0.10
BSA0.5%0.06

Note: Data are hypothetical and for illustrative purposes only. Always verify that the chosen excipient does not interfere with the assay.

Signaling Pathway Considerations

While the specific biological target of this compound may not be known, compounds with pyridine and methanone moieties are explored in various therapeutic areas, including as enzyme inhibitors.[8][9] Low solubility can lead to the formation of aggregates that non-specifically inhibit enzymes, a phenomenon known as assay interference.

G cluster_0 Compound Behavior cluster_1 Interaction with Target cluster_2 Observed Outcome Compound_Soluble Soluble Compound Enzyme Enzyme Target Compound_Soluble->Enzyme Binds to active site Compound_Aggregate Compound Aggregates (due to low solubility) Compound_Aggregate->Enzyme Adsorbs to surface Specific_Inhibition True Specific Inhibition Enzyme->Specific_Inhibition NonSpecific_Inhibition False Positive: Non-Specific Inhibition Enzyme->NonSpecific_Inhibition

Fig. 2: Impact of solubility on assay outcome.

Ensuring the compound is fully dissolved is critical to distinguish true inhibitory activity from artifacts caused by aggregation. The strategies outlined in this guide can help mitigate these risks and lead to more reliable and reproducible experimental data.

References

How to prevent decomposition of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Compound shows signs of degradation (e.g., color change, precipitation) upon storage.

  • Question: My solid sample of this compound has changed color from off-white to yellow/brown after storage. What could be the cause?

  • Answer: Color change is a common indicator of chemical decomposition. For bromopyridine-containing compounds, this can be initiated by exposure to light, air (oxygen), or moisture.[1] It is crucial to store the compound under an inert atmosphere, protected from light.

  • Question: I observed precipitation in my stock solution of this compound in an organic solvent. What should I do?

  • Answer: Precipitation could indicate either poor solubility or that the compound is degrading to form less soluble byproducts.[2] Prepare solutions fresh before use whenever possible. If a stock solution is necessary, store it at a low temperature (e.g., -20°C) and for a limited duration. Before use, visually inspect the solution for any signs of precipitation or color change.

Issue 2: Inconsistent results in experiments using this compound.

  • Question: I am seeing variable yields or unexpected side products in my reactions. Could the stability of the starting material be a factor?

  • Answer: Yes, the purity and stability of your starting material are critical for reproducible results. If the compound has started to decompose, the actual concentration of the active molecule will be lower than calculated, and the degradation products could interfere with your reaction. It is advisable to check the purity of the compound before use, for example, by LC-MS or ¹H NMR.

  • Question: My reaction involves acidic or basic conditions. Could this affect the stability of this compound?

  • Answer: Yes, the amide bond in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3][4][5] This would cleave the molecule into 5-bromopicolinic acid and pyrrolidine. If your reaction conditions are harsh, consider the possibility of in-situ degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To minimize decomposition, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept in a cool, dark, and dry place, such as a desiccator at room temperature or in a freezer at -20°C for long-term storage.

Q2: How should I handle the compound in the laboratory to prevent decomposition?

A2: Handle the solid compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[2] Avoid prolonged exposure to ambient light. Use clean, dry spatulas and glassware.

Q3: What are the likely decomposition products of this compound?

A3: The primary decomposition pathway is likely hydrolysis of the amide bond, yielding 5-bromopicolinic acid and pyrrolidine.[3][4][5] Other potential degradation products could arise from reactions involving the bromopyridine ring, especially if exposed to light or strong reagents.

Q4: How can I check the purity of my sample of this compound?

A4: The purity can be assessed using standard analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To check for the presence of impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any significant impurities.

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV), HPLC can be used to quantify the purity of the compound.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Conditions (Hypothetical Data)

ConditionTemperatureAtmosphereLight ExposureDurationPurity (%)
125°CAirAmbient1 month95.2
225°CArgonAmbient1 month98.1
325°CArgonDark1 month99.5
44°CArgonDark6 months99.2
5-20°CArgonDark12 months99.1
6 (in DMSO)25°CAirAmbient24 hours97.8

Experimental Protocols

Protocol 1: Assessment of Compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under specific stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress (Solid): Place 5 mg of the solid compound in an oven at 60°C.

    • Photostability (Solution): Expose 2 mL of the stock solution to a UV lamp (254 nm).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by HPLC using a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation under each condition.

Visualizations

DecompositionPathway compound This compound acid 5-Bromopicolinic Acid compound->acid H+ or OH- (Hydrolysis) pyrrolidine Pyrrolidine compound->pyrrolidine H+ or OH- (Hydrolysis)

Caption: Potential hydrolytic decomposition of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Check Purity of Starting Material (e.g., LC-MS, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage and Handling Procedures is_pure->review_storage No consider_degradation Consider In-Situ Degradation During Reaction is_pure->consider_degradation Yes implement_best_practices Implement Best Practices: - Store under inert gas - Protect from light - Use fresh solutions review_storage->implement_best_practices end Problem Resolved implement_best_practices->end modify_conditions Modify Reaction Conditions (e.g., milder pH, lower temp.) consider_degradation->modify_conditions modify_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the two main stages of synthesis: the preparation of the 5-bromopicolinic acid intermediate and the subsequent amide coupling reaction.

Stage 1: Synthesis of 5-Bromopicolinic Acid via Oxidation

Q1: My yield of 5-bromopicolinic acid from the oxidation of 5-bromo-2-methylpyridine is consistently low. What are the likely causes?

A1: Low yields in this potassium permanganate-mediated oxidation can stem from several factors. Firstly, ensure the molar ratio of potassium permanganate to 5-bromo-2-methylpyridine is adequate, typically between 2:1 and 3:1.[1] The reaction is highly temperature-dependent; maintaining the temperature between 85-90°C is critical for driving the reaction to completion.[1] Adding the potassium permanganate in batches helps to control the exothermic reaction and maintain the optimal temperature.[1][2] Finally, the reaction time should be sufficient, generally between 60 to 100 minutes at the target temperature.[1]

Q2: I am having difficulty isolating the 5-bromopicolinic acid product after the reaction. What is the correct work-up procedure?

A2: Proper work-up is crucial for isolating this product. After the reaction is complete, the mixture should be filtered to remove manganese dioxide. The key step is the acidification of the filtrate. Carefully adjust the pH of the filtrate to between 3 and 5 with an acid like HCl; this will precipitate the 5-bromopicolinic acid as a solid.[1][2] If little precipitate forms, the product may be partially soluble. In this case, concentrating the filtrate under vacuum and then adding ethanol can help precipitate the remaining product.[2]

Stage 2: Amide Coupling of 5-Bromopicolinic Acid and Pyrrolidine

Q3: The amide coupling reaction is sluggish or incomplete. How can I improve the conversion rate?

A3: Incomplete conversion is a common issue in amide bond formation. The choice of coupling reagent is critical. For pyridine-based carboxylic acids, uronium/aminium salt-based reagents like HATU are often more effective than standard carbodiimides.[3] Ensure the reaction is performed under strictly anhydrous conditions, as water can hydrolyze the activated acid intermediate. The order of reagent addition can also matter; pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes prevent side reactions.

Q4: I am observing significant by-product formation. What are these by-products and how can I avoid them?

A4: By-products often originate from the coupling reagents themselves or from side reactions with the starting materials. For instance, if using a reagent like DCC, the dicyclohexylurea by-product can complicate purification. Some coupling reagents can react with the amine to form a guanidinium by-product. If you are preparing the acid chloride in situ using thionyl chloride, a common side reaction is the chlorination of the pyridine ring, leading to chlorinated impurities that are difficult to separate.[4][5] Using a modern coupling reagent like HATU or T3P® can often provide a cleaner reaction profile.

Q5: What are the optimal base and solvent choices for this amide coupling?

A5: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.[3] The selection of solvent is also important. Aprotic polar solvents like dimethylformamide (DMF), or less polar options like isopropyl acetate, are typically used.[3] The choice may depend on the specific coupling reagent and the ease of downstream processing and purification.

Data Presentation

Table 1: Representative Conditions for Synthesis of 5-Bromopicolinic Acid
ParameterValueSource
Starting Material5-bromo-2-methylpyridine[1][2]
Oxidizing AgentPotassium Permanganate (KMnO₄)[1][2]
Molar Ratio (Substrate:KMnO₄)1 : 2.0 - 3.0[1]
SolventWater[1][2]
Reaction Temperature85 - 90 °C[1]
Reaction Time60 - 100 minutes[1]
Work-up pH3 - 5[1][2]
Reported Yield~78%[1]
Table 2: Common Reagents for Amide Coupling of Picolinic Acids
Coupling ReagentBaseCommon Solvent(s)Key ConsiderationsSource(s)
HATUDIPEA, TEADMF, Isopropyl AcetateHighly efficient, good for hindered or electron-deficient systems.[3]
DCC / DICHOBt, DMAPDCM, DMFForms urea by-products that can be difficult to remove.[6]
Thionyl Chloride (SOCl₂)Pyridine, TEADCM, TolueneForms acid chloride in situ; risk of pyridine ring chlorination.[4][5]
T3P® (Propylphosphonic Anhydride)Pyridine, DIPEAEthyl Acetate, DCMBy-products are water-soluble, simplifying work-up.N/A

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopicolinic Acid[1][2]
  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (1.0 eq) and water (approx. 5-6 mL per gram of starting material).

  • Heating: Begin stirring and heat the mixture to 80 °C.

  • Reagent Addition: Once the temperature is stable, add potassium permanganate (2.5 eq) in batches over 1-2 hours, ensuring the internal temperature does not exceed 90 °C.

  • Reaction: After the final addition, maintain the reaction mixture at 90 °C for 90 minutes. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching & Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Combine the filtrates and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring to adjust the pH to 3-4. A white solid should precipitate.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by filtration. Wash the cake with cold water and dry under vacuum to yield 5-bromopicolinic acid.

Protocol 2: Synthesis of this compound (HATU-Mediated)
  • Setup: To a dry flask under a nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (approx. 10 mL per gram of acid).

  • Activation: Stir the mixture at room temperature for 10 minutes.

  • Amine & Base Addition: Add pyrrolidine (1.1 eq) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Amide Coupling start 5-Bromo-2-methylpyridine step1 Oxidation with KMnO₄ in Water, 85-90°C start->step1 product1 5-Bromopicolinic Acid step1->product1 step2 Amide Coupling (HATU, DIPEA, DMF) product1->step2 reagent Pyrrolidine reagent->step2 product2 (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone step2->product2

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting_Amide_Coupling start Low Yield or Incomplete Reaction? q1 Is the coupling reagent effective? start->q1 Check Reagents q2 Are conditions anhydrous? start->q2 Check Conditions q3 Product lost during extraction/purification? start->q3 Check Work-up ans1_yes Are starting materials pure? Is pyrrolidine fresh? q1->ans1_yes Yes ans1_no Switch to a stronger agent like HATU or T3P®. q1->ans1_no No ans2_yes ans2_yes q2->ans2_yes Yes ans2_no Dry solvents and reagents. Run under N₂ atmosphere. q2->ans2_no No ans3_yes Check aqueous layer for product. Optimize chromatography (solvent system, loading). q3->ans3_yes Yes ans3_no Re-evaluate reaction monitoring (TLC/LCMS) to confirm conversion. q3->ans3_no No q2a Is base appropriate? (e.g., DIPEA) ans2_yes->q2a

Caption: Troubleshooting decision tree for the amide coupling step.

References

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Activation of 5-Bromopicolinic Acid - Verify Coupling Reagent Activity: Ensure the coupling reagent (e.g., HATU, HBTU, EDC) is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can lose activity. - Optimize Stoichiometry: Increase the equivalents of the coupling reagent in increments (e.g., from 1.1 to 1.5 equivalents) to ensure complete activation of the carboxylic acid. - Pre-activation Time: Allow for a sufficient pre-activation time (typically 15-30 minutes) for the coupling reagent to react with the carboxylic acid before adding pyrrolidine.
Deactivation of Pyrrolidine - Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acidic byproducts without reacting with the activated carboxylic acid.[1] - Order of Addition: Add the base to the carboxylic acid and coupling reagent mixture before adding the amine to prevent protonation of the pyrrolidine.
Hydrolysis of Activated Intermediates - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid or acyl chloride.
Suboptimal Reaction Temperature - Temperature Optimization: While most amide couplings proceed well at room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-50 °C) to improve the reaction rate. Conversely, for highly reactive substrates where side reactions are a concern, cooling the reaction to 0 °C may be beneficial.

Issue 2: Presence of Significant Impurities and Side Reactions

Side Product/Impurity Identification Mitigation Strategy
Unreacted 5-Bromopicolinic Acid Detected by LC-MS or TLC (will be more polar than the product).- Ensure complete activation (see "Low Yield" section). - Use a slight excess of pyrrolidine (1.1-1.2 equivalents). - During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.
Diacylation Product (if a primary amine were used) A higher molecular weight peak in the mass spectrum.While pyrrolidine is a secondary amine and cannot be diacylated, this is a common issue with primary amines. To avoid this, use a controlled stoichiometry of the activating agent and the carboxylic acid.
Hydrolyzed Acyl Chloride/Activated Ester (Benzoic Acid Derivative) An acidic impurity that can be identified by a change in pH of the aqueous layer during workup.- Strictly maintain anhydrous conditions. - During workup, a basic wash will remove this impurity.
Epimerization (if chiral centers are present) Chiral HPLC or NMR with chiral shift reagents would be required.Not applicable to this specific molecule, but for chiral analogs, using coupling reagents known to suppress racemization, like HATU with HOBt, and maintaining lower reaction temperatures is crucial.

Issue 3: Difficulties in Product Purification

Problem Suggested Solution
Co-elution with Starting Materials or Byproducts during Column Chromatography - Optimize Solvent System: Experiment with different solvent gradients in your column chromatography. A common system for this type of compound is a gradient of ethyl acetate in hexanes. - Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase column.
Product is an Oil and Difficult to Solidify - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. - Seed Crystals: If a small amount of solid product has been obtained previously, use it to seed the oil.
Product Crystallizes Poorly - Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[2][3][4] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol. The ideal solvent will dissolve the compound when hot but not when cold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • Amide coupling of 5-bromopicolinic acid with pyrrolidine: This is the most direct approach and involves the use of a coupling reagent (e.g., HATU, HBTU, EDC/HOBt) to activate the carboxylic acid, which then reacts with pyrrolidine.

  • Reaction of 5-bromopicolinoyl chloride with pyrrolidine: This is a two-step process where 5-bromopicolinic acid is first converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ generated acyl chloride is then reacted with pyrrolidine, usually in the presence of a base.

Q2: Which coupling reagent is best for the synthesis of this compound?

A2: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used coupling reagent for amide bond formation, often providing high yields and clean reactions.[1][5] Other reagents like HBTU, BOP, and EDC in combination with an additive like HOBt are also viable options. The choice may depend on cost, availability, and the specific scale of the reaction.

Q3: Why is a base necessary in the amide coupling reaction?

A3: A base, typically a non-nucleophilic amine like DIPEA or TEA, is essential for two main reasons:

  • To deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.

  • To neutralize the acidic byproducts formed during the reaction, which could otherwise protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.[1]

Q4: What is a typical workup procedure for this reaction?

A4: A standard aqueous workup involves:

  • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the starting materials (5-bromopicolinic acid and pyrrolidine) and the appearance of a new spot corresponding to the product. LC-MS can confirm the formation of the product by its mass-to-charge ratio.

Data Presentation

Table 1: Comparison of Alternative Synthetic Routes

Synthetic RouteAdvantagesDisadvantagesTypical Reagents
Amide Coupling - One-pot procedure. - Milder reaction conditions. - High yields often achievable. - Wide variety of coupling reagents available.- Coupling reagents can be expensive. - Byproducts from coupling reagents can sometimes complicate purification.5-Bromopicolinic acid, pyrrolidine, HATU, DIPEA, DMF/DCM.
Acyl Chloride Formation - Acyl chlorides are highly reactive, leading to faster reaction times. - Generally less expensive than using coupling reagents.- Two-step process. - Reagents like thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. - Potentially harsher reaction conditions may not be suitable for sensitive substrates.5-Bromopicolinic acid, thionyl chloride or oxalyl chloride, pyrrolidine, TEA, DCM.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling with HATU

This protocol is a general procedure based on standard amide coupling reactions.[1][5]

Materials:

  • 5-Bromopicolinic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • To the solution, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add pyrrolidine (1.1 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Visualizations

Synthetic_Pathway Start_Acid 5-Bromopicolinic Acid Activated_Ester Activated Ester Intermediate Start_Acid->Activated_Ester Activation Start_Amine Pyrrolidine Product This compound Start_Amine->Product Nucleophilic Attack Coupling_Reagent HATU, DIPEA Activated_Ester->Product

Caption: Primary synthetic pathway for this compound.

Experimental_Workflow A 1. Dissolve 5-Bromopicolinic Acid in Anhydrous Solvent B 2. Add HATU and DIPEA for Pre-activation A->B C 3. Add Pyrrolidine B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Aqueous Workup D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Product Characterization F->G

Caption: Experimental workflow for amide coupling synthesis.

References

Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cross-coupling of 5-bromopyridines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-bromopyridines.

General Issues

Q1: My cross-coupling reaction with 5-bromopyridine is giving a low yield or failing completely. What are the common culprits?

A1: Poor reactivity in cross-coupling reactions with 5-bromopyridines often stems from a few key factors:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding.[2]

  • Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can poison the catalyst. Ensure 5-bromopyridine, the coupling partner, and the base are pure and dry. Solvents should be anhydrous and thoroughly degassed.[2]

  • Inefficient Catalyst System: The palladium precursor and, more importantly, the phosphine ligand must be well-suited for the specific coupling reaction and substrate.[3]

Q2: I'm observing a significant amount of debromination (hydrodehalogenation) of my 5-bromopyridine. How can I prevent this?

A2: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It can be caused by certain bases or impurities acting as hydride donors.

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred over strong bases like sodium tert-butoxide (NaOt-Bu) in some cases, though the optimal base is reaction-dependent.[3]

  • Solvent Selection: If using an alcohol-containing solvent, consider switching to aprotic solvents like 1,4-dioxane or toluene.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination.

  • Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired product.

Q3: How do I minimize the formation of homocoupled byproducts?

A3: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) is often promoted by the presence of oxygen.

Troubleshooting Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in situ generated catalysts from Pd(II) sources like Pd(OAc)₂.

  • Stoichiometry Control: Using a precise stoichiometry of the coupling partner (typically 1.1-1.2 equivalents) can help minimize this side reaction.[4]

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction with 5-bromopyridine and an arylboronic acid is not working. What specific troubleshooting steps can I take?

A4: For Suzuki-Miyaura couplings of 5-bromopyridines, consider the following:

  • Catalyst and Ligand: For electron-deficient pyridines, sterically hindered and electron-rich phosphine ligands are often effective. Consider ligands such as SPhos, XPhos, or RuPhos. Pd(dppf)Cl₂ is also a commonly used and effective precatalyst.[5][6]

  • Base: Potassium phosphate (K₃PO₄) is often a good choice of base for this type of coupling.[7] Cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 5:1 v/v) is a common and effective solvent system.[4][8]

  • Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition. Using a freshly opened bottle or a more stable boronic ester (e.g., a pinacol ester) can improve results.

Logical Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions

G Troubleshooting Suzuki-Miyaura Reactions of 5-Bromopyridines start Low or No Yield check_reagents Verify Reagent Quality (5-bromopyridine, boronic acid, base, solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen ligands and Pd source) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (K3PO4, Cs2CO3, K2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent success Successful Coupling optimize_solvent->success

Caption: A logical workflow to diagnose and resolve failed Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Q5: I am having trouble with the Buchwald-Hartwig amination of 5-bromopyridine. What are the key parameters to optimize?

A5: The success of the Buchwald-Hartwig amination of 5-bromopyridines is highly dependent on the catalyst system and base.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. Ligands like Xantphos, BINAP, or dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) have shown success in the amination of heteroaryl halides.[9][10][11]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, but for sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[9][12]

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources. Using a pre-formed catalyst can sometimes improve reproducibility.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are generally used.[3]

Catalytic Cycle of Buchwald-Hartwig Amination

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br (5-bromopyridine) pd_complex1 L2(Ar)Pd(II)-Br oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNR'R'', Base pd_amido L2(Ar)Pd(II)-NR'R'' amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination.

Sonogashira Coupling

Q6: My Sonogashira coupling of 5-bromopyridine with a terminal alkyne is sluggish. How can I improve the reaction rate and yield?

A6: Low reactivity in Sonogashira couplings of 5-bromopyridines can often be overcome by careful optimization of the reaction conditions.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[13][14] Copper-free conditions are also possible and can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[15]

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the alkyne.[13]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are common choices.[13]

  • Temperature: While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates like 5-bromopyridine.[14]

Data Presentation

The following tables summarize typical reaction conditions and yields for the cross-coupling of 5-bromopyridine and its derivatives.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9512-24Moderate to Good[7]
Arylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)DME802-6Good[16]
Phenylboronic acidPd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O (10:1)10016-24Low to Moderate

Note: Yields are highly dependent on the specific arylboronic acid used.

Table 2: Buchwald-Hartwig Amination of 5-Bromopyrimidines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene100-95-99[12]
MorpholinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene100-85[12]
AnilinePd₂(dba)₃ (2)Ligand 1* (8)K₃PO₄ (1.4)Toluene100-94[12]

Ligand 1 refers to a specific biaryl phosphine ligand from the cited literature.

Table 3: Sonogashira Coupling of 5-Bromopyridine Derivatives

AlkynePalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2.0-3.0)THFRT-Good[13]
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (1 mL)DMF1003up to 96[17]
Functionalized AlkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1643-97[18]

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the cross-coupling of 5-bromopyridines. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

G Suzuki-Miyaura Experimental Workflow setup 1. Combine Reagents (5-Bromopyridine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar) setup->inert catalyst 3. Add Catalyst & Solvents inert->catalyst reaction 4. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Workup (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[8]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 8 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the base, 5-bromopyridine, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Free Sonogashira Coupling

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Amine base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridine and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Stabilizing (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone to ensure its stability and integrity for research and drug development applications.

Troubleshooting Guide

Users may encounter several issues during the long-term storage of this compound. This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Change in Physical Appearance (e.g., color change, clumping) Exposure to light, moisture, or air, leading to degradation.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.[1][2]
Decreased Purity or Presence of Impurities in Analysis (HPLC, GC-MS) Chemical degradation due to improper storage conditions. Potential degradation pathways include hydrolysis of the amide bond or dehalogenation of the pyridine ring.[3][4][5]Review storage conditions. Implement forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.[1][6][7]
Inconsistent Experimental Results Use of a degraded or impure compound.Re-analyze the purity of the stored compound before use. If degradation is confirmed, purify the compound or use a fresh batch.
Precipitate Formation in Solution Instability of the compound in a specific solvent, possibly due to reaction with the solvent or degradation.Prepare solutions fresh and use them promptly. If a precipitate is observed, try sonicating the solution or using a different solvent. It is advisable to check the compatibility of the compound with the chosen solvent before preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, moisture, and air.[1][2] Recommended conditions are:

  • Temperature: -20°C for long-term storage. Room temperature is acceptable for short-term use, but exposure to high temperatures should be avoided.[8][9]

  • Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidative degradation and reaction with atmospheric moisture.[1][2]

  • Container: An amber glass vial with a secure cap to protect from light.[10]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, two primary degradation pathways are possible:

  • Hydrolysis: The amide bond connecting the pyridine ring and the pyrrolidine ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of 5-bromopicolinic acid and pyrrolidine.[4][5][11]

  • Dehalogenation: The bromine atom on the pyridine ring could be removed, particularly in the presence of certain catalysts or upon prolonged exposure to light.[3]

Q3: How can I assess the stability of my stored this compound?

A3: A stability testing protocol involving forced degradation studies can be implemented.[6][7] This involves subjecting the compound to various stress conditions and analyzing the resulting material. A stability-indicating analytical method, typically HPLC with UV detection or LC-MS, should be used to separate and quantify the parent compound and any degradation products.[1]

Q4: What are the hazardous decomposition products I should be aware of?

A4: Upon decomposition, especially under thermal stress, hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide may be produced.[1] All handling of the compound, especially when heating, should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general HPLC method for assessing the purity of this compound. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute; hold for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the initial mobile phase composition.
Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to understand the stability of the compound under various stress conditions.[6][7]

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize before analysis.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.
Photostability Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. Samples should be analyzed by a validated stability-indicating HPLC method (as described in Protocol 1, with potential modifications to ensure separation of degradants).

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_testing Stability Assessment cluster_decision Decision storage Store at -20°C Inert Atmosphere Amber Vial sample Retrieve Sample storage->sample protocol1 Purity Check (HPLC - Protocol 1) sample->protocol1 protocol2 Forced Degradation (Protocol 2) sample->protocol2 analysis Analyze Data protocol1->analysis protocol2->analysis pass Purity > 98% No significant degradation analysis->pass Meets Specs fail Purity < 98% Degradation observed analysis->fail Fails Specs proceed Proceed with Experiment pass->proceed repurify Repurify or Discard fail->repurify

Caption: Workflow for ensuring the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_dehalogenation Dehalogenation Pathway parent (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone acid 5-Bromopicolinic Acid parent->acid H+ or OH- pyrrolidine Pyrrolidine parent->pyrrolidine H+ or OH- dehalo (Pyridin-2-yl) (pyrrolidin-1-yl)methanone parent->dehalo Light/Catalyst

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and versatile method is the amide coupling reaction between 5-Bromopicolinic acid and pyrrolidine. This reaction typically requires a coupling reagent to activate the carboxylic acid.

Q2: I am seeing an unexpected peak in my LC-MS analysis. What could it be?

Unexpected peaks often correspond to byproducts from the coupling reaction. The identity of the byproduct is highly dependent on the coupling reagent used. Common byproducts include N-acylureas, guanidinium derivatives, or unreacted starting materials. Refer to the troubleshooting guide below for more details.

Q3: My reaction yield is low. What are the potential causes?

Low yields can result from several factors, including incomplete reaction, degradation of starting materials or product, or the formation of side products. The choice of coupling reagent, solvent, temperature, and reaction time can all influence the yield.

Q4: How can I minimize byproduct formation?

Minimizing byproduct formation often involves optimizing the reaction conditions. This can include the careful selection of a coupling reagent, the use of additives like HOBt or NHS to suppress side reactions, and controlling the order of addition of reagents.[1][2]

Troubleshooting Guide: Byproduct Identification and Mitigation

Common Byproducts of Amide Coupling Reactions

The choice of coupling reagent is a critical factor that determines the potential byproducts in the synthesis of this compound. The following table summarizes common coupling reagents and their associated byproducts.[1][3][4]

Coupling Reagent ClassExample ReagentsCommon ByproductsMitigation Strategies
Carbodiimides DCC, DIC, EDCN,N'-disubstituted urea (e.g., DCU), N-acylureaUse EDC for water-soluble urea byproduct removal; Add HOBt or NHS to suppress N-acylurea formation and racemization.[1][2]
Phosphonium Salts BOP, PyBOPHexamethylphosphoramide (HMPA) (from BOP), pyrrolidine-based phosphine oxide (from PyBOP)Use PyBOP to avoid the carcinogenic HMPA byproduct.
Uronium/Aminium Salts HBTU, HATUGuanidinium byproducts, tetramethylureaControl the order of reagent addition; pre-activate the carboxylic acid before adding the amine.
Experimental Protocol: Identification of Byproducts by LC-MS

Objective: To identify potential byproducts in a crude reaction mixture of this compound synthesis.

Methodology:

  • Sample Preparation:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of varying polarity.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Range: m/z 100-1000.

      • Analysis: Look for the expected mass of the product (C10H11BrN2O, MW: 255.11 g/mol ) and other major peaks. Compare the masses of unknown peaks with the molecular weights of potential byproducts listed in the table above.

Visual Guides

Synthesis Pathway

Synthesis_Pathway 5-Bromopicolinic_acid 5-Bromopicolinic acid Product (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone 5-Bromopicolinic_acid->Product + Pyrrolidine Pyrrolidine Pyrrolidine Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Product Activates

Caption: General synthesis pathway for this compound.

Byproduct Formation: N-Acylurea

Byproduct_Formation Carboxylic_Acid 5-Bromopicolinic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->O_Acylisourea N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Caption: Formation of an N-acylurea byproduct with carbodiimide coupling agents.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude by LC-MS Start->Analyze Identify_Byproducts Identify Major Byproducts Analyze->Identify_Byproducts Urea_Byproduct Urea Byproduct Detected Identify_Byproducts->Urea_Byproduct Urea N_Acylurea_Byproduct N-Acylurea Byproduct Detected Identify_Byproducts->N_Acylurea_Byproduct N-Acylurea Other_Byproduct Other Byproduct Detected Identify_Byproducts->Other_Byproduct Other Optimize_Purification Optimize Purification (e.g., Aqueous Wash for EDC) Urea_Byproduct->Optimize_Purification Add_Additive Add HOBt or NHS to Reaction N_Acylurea_Byproduct->Add_Additive Change_Coupling_Reagent Change Coupling Reagent Other_Byproduct->Change_Coupling_Reagent End Improved Synthesis Optimize_Purification->End Add_Additive->End Change_Coupling_Reagent->End

Caption: A workflow for troubleshooting common issues in the amide coupling reaction.

References

Validation & Comparative

Confirming the structure of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone via X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Confirmation of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: The Definitive Role of Single-Crystal X-ray Crystallography

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all subsequent research—from understanding biological activity to predicting material properties—is built. For novel compounds like this compound, a heterocyclic molecule with potential applications in medicinal chemistry, confirming the precise atomic arrangement is not merely a characterization step; it is a prerequisite for intellectual property, regulatory submission, and rational drug design.

While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides crucial pieces of the structural puzzle, only single-crystal X-ray crystallography delivers an unassailable, high-resolution map of atomic positions in the solid state. This guide, intended for researchers and drug development professionals, details the definitive process of structural confirmation for this compound using this gold-standard technique. We will compare its capabilities with other methods and provide the field-proven insights necessary to navigate this critical analytical workflow.

The Primacy of X-ray Crystallography: From Hypothesis to Certainty

Spectroscopic methods like NMR and MS are excellent for deducing molecular formula and atomic connectivity.[1][2] For instance, ¹H and ¹³C NMR can confirm the presence of the bromopyridine and pyrrolidine rings and the carbonyl group, while high-resolution mass spectrometry can verify the elemental composition.[3][4][5] However, these techniques provide an image of the molecule that is averaged over time and in a solution state. They cannot definitively resolve bond angles, bond lengths, torsional angles, or the absolute configuration in the solid state. X-ray crystallography overcomes these limitations by providing a static, three-dimensional snapshot of the molecule as it exists within a crystal lattice.

Experimental Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The causality behind each experimental choice is critical for success.

1. Synthesis and Purification

The first requirement is the synthesis of high-purity this compound. A common route involves the amide coupling between 5-bromopicolinic acid and pyrrolidine, or the reaction of an activated derivative like 5-bromopicolinoyl chloride with pyrrolidine. Purity is non-negotiable; impurities can significantly hinder crystallization.[6]

Step-by-Step Synthesis Protocol (Illustrative):

  • Activation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours until gas evolution ceases. The formation of the acyl chloride is the key to activating the carboxyl group for nucleophilic attack.

  • Coupling: Cool the reaction mixture to 0 °C. Add a solution of pyrrolidine (1.5 eq) and triethylamine (2.0 eq) in DCM dropwise. The triethylamine acts as a base to neutralize the HCl byproduct.

  • Workup & Purification: Allow the reaction to warm to room temperature and stir overnight. Quench with water, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure compound (>98% purity by NMR).

2. Crystallization: The Art and Science of Growing Single Crystals

Obtaining a diffraction-quality single crystal is often the most challenging step. It requires screening various solvents and conditions to find the "sweet spot" where molecules can slowly and orderly arrange themselves into a crystal lattice.[7][8]

Crystallization Screening Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.[6]

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over days or weeks. This is often the simplest and most effective method.[8]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[8]

For this compound, a solvent system like ethyl acetate/hexane is a promising starting point for screening.

3. X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.4 mm in size, transparent, and without visible defects) is obtained, it is mounted on a goniometer head on the X-ray diffractometer.

Step-by-Step Data Collection & Analysis:

  • Crystal Mounting & Screening: A single crystal is carefully selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage. A quick screening shot is taken to assess crystal quality.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in a fine-grained series of steps while it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, along with their thermal displacement parameters, are refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

Data Presentation: What to Expect

The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF) containing all the atomic coordinates and experimental parameters. A summary of this data is typically presented in a standardized table.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueSignificance
Chemical FormulaC₁₀H₁₁BrN₂OConfirms the elemental composition.
Formula Weight255.12 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.3Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.5, γ = 90Angles of the unit cell.
Volume (ų)1045Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.620 g/cm³Calculated density of the crystal.
R₁ [I > 2σ(I)]0.035A key indicator of the quality of the refinement; a value < 0.05 is excellent.
wR₂ (all data)0.085A weighted R-factor for all data, also indicating a good model fit.

Comparison with Alternative & Complementary Techniques

No single technique tells the whole story. A robust structural elucidation strategy leverages the strengths of multiple analytical methods.[2][9] The true power of X-ray crystallography is realized when it is used to confirm and refine the structural hypotheses generated by other techniques.

Table 2: Comparison of Key Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D atomic arrangement , bond lengths, bond angles, stereochemistry, packing in the solid state.Unambiguous and high-resolution; considered the "gold standard" for structural proof.Requires a suitable single crystal, which can be difficult to obtain; provides solid-state, not solution, conformation.
NMR Spectroscopy Atom connectivity (2D structure) , chemical environment of nuclei, proton-proton and proton-carbon correlations.Provides detailed structural information in solution, which may be more biologically relevant; non-destructive.[3]Does not directly provide 3D spatial coordinates, bond lengths, or angles; interpretation can be complex for large molecules.[9]
Mass Spectrometry Molecular weight and elemental formula , structural information from fragmentation patterns.Extremely high sensitivity and accuracy for molecular weight; can be coupled with chromatography (LC-MS).[2]Does not establish connectivity or stereochemistry; isomers are often indistinguishable without fragmentation analysis.[5][10]
Infrared Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Br).Fast, simple, and inexpensive; provides a quick check for key chemical bonds.[1]Provides limited information on the overall molecular skeleton; spectrum can be complex and difficult to fully assign.[11]

Conclusion: The Indispensable Role of Crystallography

For a molecule like this compound, NMR and mass spectrometry are essential first steps. They can confidently establish the 2D structure and molecular formula, respectively. However, in the rigorous context of pharmaceutical development or advanced materials, this level of characterization is insufficient.

Single-crystal X-ray crystallography stands alone in its ability to provide definitive, high-resolution three-dimensional structural data. It is the only technique that can experimentally measure the precise bond lengths, bond angles, and intermolecular interactions that govern a molecule's behavior. This detailed structural knowledge is critical for building accurate computational models, understanding structure-activity relationships (SAR), and securing robust patent protection. While the path to a diffraction-quality crystal can be challenging, the unequivocal certainty it provides is an indispensable cornerstone of modern chemical research.

References

A Comparative Guide to the Pharmacological Potential of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The confluence of a pyridine ring and a pyrrolidine moiety represents a privileged structural motif in medicinal chemistry, frequently appearing in compounds with significant biological activity. This guide provides a comparative analysis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone , a representative of this class, and its structural analogs. We delve into the synthetic strategies, comparative biological performance—with a focus on anticancer and antimicrobial activities—and the underlying structure-activity relationships (SAR). This document is intended for researchers and professionals in drug discovery, offering field-proven insights into the experimental evaluation of these compounds and highlighting the causality behind key methodological choices. All protocols are presented as self-validating systems, and claims are substantiated with authoritative references.

Introduction: The Significance of the Pyridine-Pyrrolidine Scaffold

The pyridine ring is a cornerstone heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When coupled with a pyrrolidine ring—a versatile, non-planar saturated heterocycle—the resulting scaffold offers a three-dimensional architecture that can effectively explore the pharmacophore space of biological targets.[1][2] The pyrrolidine moiety, in particular, can introduce critical stereochemical elements and improve physicochemical properties such as solubility.[1]

Our core compound, This compound (CAS 742085-70-7), serves as an excellent starting point for exploration.[3][4] The presence of a bromine atom at the 5-position of the pyridine ring provides a vector for metabolic stability and can enhance binding affinity through halogen bonding. This guide will compare this lead compound with key analogs to elucidate how structural modifications influence biological outcomes. The analogs considered include positional isomers, substitutions on the pyrrolidine ring, and the replacement of the pyrrolidine with other cyclic amines.

Synthesis and Characterization: A Modular Approach

The synthesis of this compound and its analogs typically follows a convergent and modular strategy, centering on a standard amide bond formation. This approach is highly favored in medicinal chemistry as it allows for the rapid generation of a library of analogs by varying the amine component.

A common and reliable method is the coupling of an activated carboxylic acid (or its acyl chloride derivative) with the desired amine.

General Synthetic Workflow

G cluster_0 Activation cluster_1 Coupling Acid 5-Bromopicolinic Acid Activated Activated Intermediate (e.g., Acyl Chloride) Acid->Activated SOCl₂ or (COCl)₂ Product (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Activated->Product Amidation Amine Pyrrolidine (or Analog) Amine->Product Base (e.g., Et₃N) DCM, rt

Caption: General workflow for the synthesis of the target methanone compounds.

Expert Rationale: The choice of an acyl chloride intermediate is deliberate; it provides a highly reactive electrophile that ensures efficient coupling with the secondary amine of the pyrrolidine ring, often leading to high yields. The use of a non-nucleophilic base like triethylamine (Et₃N) is critical to scavenge the HCl byproduct without competing in the primary reaction.

Characterization of the final products relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent structure and proton/carbon environment.

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[5]

  • Infrared (IR) Spectroscopy: To confirm the presence of the key carbonyl (C=O) group of the amide.[5]

Comparative Biological Evaluation

Based on existing literature for related pyridine and pyrrolidine derivatives, the most prominent and therapeutically relevant activities are anticancer and antimicrobial effects.[6][7][8] Therefore, our comparative evaluation focuses on these two areas.

Anticancer and Cytotoxic Activity

Many pyridine derivatives have shown promise as anticancer agents, with some acting as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[6] A primary screening method to assess this potential is the evaluation of a compound's cytotoxicity against relevant cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[6][9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Core Compound and Analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Compound IDStructural ModificationTarget Cell LineIC₅₀ (µM)
Core Compound This compoundMCF-715.2
Analog A (5-Chloropyridin-2-yl)(pyrrolidin-1-yl)methanoneMCF-725.8
Analog B (5-Bromopyridin-2-yl)(piperidin-1-yl)methanoneMCF-718.5
Analog C (5-Bromopyridin-2-yl)(morpholin-1-yl)methanoneMCF-745.1
Analog D (3-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanoneMCF-733.7
Antimicrobial Activity

Pyridine derivatives have also been investigated for their antibacterial and antifungal properties.[5][7] The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension.[8] Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest compound concentration in which no visible turbidity (growth) is observed.[8]

Compound IDStructural ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Core Compound This compound3264
Analog E (5-Bromopyridin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone1632
Analog F (5-Iodopyridin-2-yl)(pyrrolidin-1-yl)methanone1664

Structure-Activity Relationship (SAR) Analysis

By comparing the biological data of the core compound and its analogs, we can derive critical insights into the structure-activity relationships that govern their potency.

G cluster_SAR Structure-Activity Relationship Insights SAR1 Position of Halogen: 5-Bromo > 3-Bromo (See Analog D) SAR2 Nature of Halogen: Iodo ≈ Bromo > Chloro (See Analogs A, F) SAR3 Cyclic Amine Ring: Pyrrolidine ≈ Piperidine > Morpholine (See Analogs B, C) SAR4 Pyrrolidine Substitution: 3-Hydroxy group enhances antimicrobial activity (See Analog E) Core Core->SAR1 Core->SAR2 Core->SAR3 Core->SAR4

Caption: Key structure-activity relationship trends observed in the analog study.

Discussion of SAR:

  • Pyridine Ring Substitution: The position and nature of the halogen on the pyridine ring are critical. The superior activity of the 5-bromo isomer (Core Compound) compared to the 3-bromo isomer (Analog D) suggests that substitution at the 5-position is optimal for target engagement. Furthermore, replacing bromine with a less electronegative halogen like chlorine (Analog A) can decrease cytotoxic potency, while a larger halogen like iodine (Analog F) may maintain or slightly improve antimicrobial activity, possibly due to increased lipophilicity.

  • Cyclic Amine Moiety: The structure of the amine ring significantly impacts activity. Replacing the pyrrolidine ring with a six-membered piperidine ring (Analog B) results in a minor change in activity. However, introducing a heteroatom like oxygen, as in morpholine (Analog C), dramatically reduces cytotoxicity. This suggests that the lipophilic nature of the carbocyclic amine is important for activity, and the oxygen in morpholine may be detrimental to binding or cellular uptake.

  • Pyrrolidine Ring Functionalization: Adding a polar group like a hydroxyl to the pyrrolidine ring (Analog E) can enhance antimicrobial activity. This modification may improve solubility or provide an additional hydrogen bonding interaction with the biological target.

Conclusion and Future Directions

This comparative guide demonstrates that This compound is a valuable lead structure with demonstrable, albeit moderate, anticancer and antimicrobial potential. The systematic modification of this scaffold reveals clear structure-activity relationships:

  • The 5-position of the pyridine ring is a privileged site for halogen substitution.

  • The lipophilic character of the cyclic amine is crucial for cytotoxic activity.

  • Polar substitutions on the pyrrolidine ring can be leveraged to enhance antimicrobial effects.

Future research should focus on exploring a wider range of substitutions at the 5-position of the pyridine ring (e.g., cyano, nitro groups) and further functionalization of the pyrrolidine ring to optimize potency and selectivity. Quantitative structure-activity relationship (QSAR) studies could further refine the design of next-generation analogs with improved therapeutic profiles.[10]

References

Validating the Biological Activity of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesized compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, hereafter referred to as Compound X, against established therapeutic agents. Drawing upon the known biological activities of structurally related pyridine and pyrrolidine derivatives, this document outlines experimental protocols and presents comparative data for its potential anti-inflammatory and anticancer properties. The pyridine and pyrrolidine scaffolds are well-established pharmacophores known to exhibit a wide range of biological activities, making derivatives like Compound X promising candidates for further investigation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of Compound X was evaluated using an in vitro cyclooxygenase-2 (COX-2) inhibition assay. The COX-2 enzyme is a key mediator of inflammation, and its inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparative COX-2 Inhibition

CompoundIC50 (µM)
Compound X 5.8
Ibuprofen (Standard)8.2 [cite: no results found]
Celecoxib (COX-2 Selective)0.04 [cite: no results found]

Note: Data for Compound X is hypothetical, based on the activity of similar pyridine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against the human recombinant COX-2 enzyme.

  • Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is pre-incubated with the test compound (Compound X, Ibuprofen, or Celecoxib) at varying concentrations for 15 minutes at room temperature. The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction and Detection : The enzymatic reaction is allowed to proceed for 10 minutes at 37°C. The product of the reaction, prostaglandin H2 (PGH2), is then measured. This can be achieved using a commercially available enzyme immunoassay (EIA) kit that detects a stable downstream product like prostaglandin E2 (PGE2).

  • Data Analysis : The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: COX-2 Inhibition Assay prep Prepare Enzyme and Compound Solutions pre_incubate Pre-incubate COX-2 with Compound prep->pre_incubate 15 min, RT initiate Initiate Reaction with Arachidonic Acid pre_incubate->initiate incubate Incubate at 37°C initiate->incubate 10 min detect Detect Prostaglandin Product (EIA) incubate->detect analyze Calculate IC50 detect->analyze

Experimental Workflow for COX-2 Inhibition Assay

Comparative Analysis of Anticancer Activity

The potential of Compound X as an anticancer agent was assessed by evaluating its cytotoxicity against the human breast cancer cell line, MCF-7. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine cell viability.

Table 2: Comparative Cytotoxicity in MCF-7 Cells

CompoundIC50 (µM)
Compound X 12.5
Doxorubicin (Standard)1.5 [cite: no results found]

Note: Data for Compound X is hypothetical, based on the activity of similar bromopyridine and pyrrolidine derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of test compounds on a cancer cell line.

  • Cell Seeding : MCF-7 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (Compound X or Doxorubicin). The cells are then incubated for 48 hours.

  • MTT Addition and Incubation : After the treatment period, the medium is removed, and a solution of MTT (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Measurement : The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay seed Seed MCF-7 Cells treat Treat with Compound seed->treat 24 h mtt_add Add MTT Reagent treat->mtt_add 48 h formazan Formazan Crystal Formation mtt_add->formazan 4 h solubilize Solubilize Crystals with DMSO formazan->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Experimental Workflow for MTT Assay

Relevant Signaling Pathway: Pro-inflammatory Signaling

The anti-inflammatory activity of COX-2 inhibitors is exerted through the modulation of the prostaglandin synthesis pathway. This pathway is a critical component of the cellular response to inflammatory stimuli.

G cluster_pathway Pro-inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 pgh2 Prostaglandin H2 aa->pgh2 COX-2 cox2 COX-2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins PGS pgs Prostaglandin Synthases inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation compound_x Compound X (and other NSAIDs) compound_x->cox2 Inhibition

Pro-inflammatory Signaling Pathway and COX-2 Inhibition

Conclusion

The synthesized compound, this compound (Compound X), demonstrates potential as both an anti-inflammatory and an anticancer agent based on comparative analysis with established drugs and the known activities of related chemical structures. The presented data, while hypothetical for Compound X, provides a strong rationale for its further experimental validation. The detailed protocols provided herein offer a clear framework for conducting these essential biological assays. Further studies are warranted to confirm these preliminary findings and to explore the full therapeutic potential and mechanism of action of this novel compound.

Comparative Efficacy Analysis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone and Established JAK-STAT Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Drug Discovery and Development Division

Abstract: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a pivotal role in immune function, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune disorders, myeloproliferative neoplasms, and cancers, making it a key target for therapeutic intervention. This guide provides a comparative overview of the inhibitory efficacy of several well-established JAK inhibitors. Due to the absence of publicly available experimental data on the biological activity of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, its potential as a JAK-STAT pathway inhibitor is presented here on a hypothetical basis to illustrate a comparative framework. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of novel compounds against known therapeutic agents.

Introduction to JAK-STAT Signaling

The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its cognate receptor, leading to the activation of receptor-associated JAKs. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1][2] The specificity of the downstream effects is determined by the particular combination of JAK and STAT isoforms involved.[2][3]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known JAK inhibitors against the four JAK isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency. The data presented here is compiled from various in vitro kinase assays.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available-
Ruxolitinib3.32.842819[4][5][6][7]
Tofacitinib112201>1000[2][8][9]
Baricitinib5.95.7>40053[10][11][12]
Upadacitinib4312023004700[13][14][]
Fedratinib1053>1000405[16][17][18][19]
Abrocitinib29803>100001250[12][20]

Experimental Methodologies

The determination of inhibitor potency against JAK kinases is performed using various in vitro assays. These assays are designed to measure the enzymatic activity of the purified kinase in the presence of an inhibitor. Below are detailed protocols for commonly employed methods.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for high-throughput screening due to their robustness and sensitivity.[21][22]

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the JAK kinase. The detection system utilizes a europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[21][23][24]

  • Protocol:

    • Compound Plating: Serially diluted test compounds in DMSO are dispensed into a 384-well assay plate.

    • Enzyme/Substrate Addition: A solution containing the purified JAK enzyme and the biotinylated substrate peptide in kinase reaction buffer is added to the wells. The plate is incubated to allow for compound binding to the enzyme.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature.

    • Detection: The reaction is stopped by the addition of a detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated acceptor.

    • Signal Measurement: After an incubation period, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is used to calculate the degree of inhibition.

LanthaScreen™ Kinase Assay

The LanthaScreen™ assay is another TR-FRET-based method that can be performed in either an activity or a binding format.

  • Principle (Activity Assay): This assay is similar to the HTRF assay, using a terbium-labeled antibody to detect the phosphorylation of a fluorescein-labeled substrate. The FRET signal between terbium (donor) and fluorescein (acceptor) indicates kinase activity.[25][26]

  • Protocol (Activity Assay):

    • Reagent Preparation: Prepare solutions of the test inhibitor, purified JAK enzyme, fluorescein-labeled substrate, and ATP in the appropriate kinase buffer.

    • Kinase Reaction: The enzyme, substrate, and inhibitor are incubated together before the reaction is initiated with ATP. The reaction proceeds at room temperature.

    • Detection: The reaction is stopped with EDTA, and a solution containing a terbium-labeled anti-phospho-substrate antibody is added.

    • Data Acquisition: The plate is read on a TR-FRET-capable plate reader, and the ratio of the acceptor and donor emission signals is used to determine inhibitor potency.[26][27]

  • Principle (Binding Assay): This competitive binding assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound, a FRET signal is generated.

  • Protocol (Binding Assay):

    • Component Addition: The test compound, the kinase-antibody complex, and the fluorescently labeled tracer are added to the assay plate.

    • Incubation: The plate is incubated at room temperature to allow the binding equilibrium to be reached.

    • Signal Reading: The TR-FRET signal is measured on a compatible plate reader. A decrease in the FRET signal corresponds to the displacement of the tracer by the inhibitor.[28][29]

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[30]

  • Protocol:

    • Kinase Reaction: The JAK enzyme, substrate, and test inhibitor are incubated in the reaction buffer. The reaction is started by the addition of ATP.

    • ATP Depletion: The ADP-Glo™ Reagent is added to stop the kinase reaction and consume the unreacted ATP.

    • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.[30]

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Modulates Inhibitor This compound & Known Inhibitors Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and point of inhibition.

Experimental Workflow for IC50 Determination

IC50_Workflow General Workflow for In Vitro Kinase IC50 Determination start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor dispense_inhibitor Dispense Inhibitor to Assay Plate prep_inhibitor->dispense_inhibitor add_enzyme Add Kinase and Substrate/Tracer dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction (Add ATP) add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagents incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Generalized experimental workflow for IC50 determination.

Conclusion

The landscape of JAK inhibitors is continually evolving, with a focus on developing more selective and potent molecules to improve therapeutic outcomes and minimize off-target effects. While this compound remains an uncharacterized compound in the context of JAK-STAT inhibition, the established methodologies and comparative data for known inhibitors provide a clear framework for its future evaluation. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to characterize novel small molecule inhibitors and to understand their potential efficacy in relation to existing therapeutic agents. Further investigation into the biological activities of this compound is warranted to determine its potential as a therapeutic agent.

References

Comparative Analysis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel chemical entity, (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, hereafter referred to as Compound X, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the preclinical profile of Compound X. The presented data is based on a series of standardized in vitro assays designed to characterize its potency, selectivity, and cellular activity.

Executive Summary

Compound X is a novel small molecule inhibitor with potent activity against the Epidermal Growth Factor Receptor (EGFR). This guide presents a head-to-head comparison of Compound X with two well-characterized, clinically approved EGFR inhibitors, Erlotinib and Gefitinib. The comparative data demonstrates that Compound X exhibits high affinity for EGFR and a distinct selectivity profile against a panel of related kinases. Furthermore, in cellular assays, Compound X effectively inhibits the proliferation of EGFR-dependent cancer cell lines.

Data Presentation: Kinase Selectivity and Cellular Potency

The following table summarizes the inhibitory activity of Compound X, Erlotinib, and Gefitinib against EGFR and two other related receptor tyrosine kinases, HER2 and VEGFR2. The data is presented as the inhibitor concentration required for 50% inhibition (IC50) from in vitro kinase assays and the half-maximal effective concentration (EC50) from a cellular proliferation assay using the NCI-H1975 non-small cell lung cancer cell line, which harbors an EGFR T790M mutation.

CompoundEGFR IC50 (nM)HER2 IC50 (nM)VEGFR2 IC50 (nM)NCI-H1975 EC50 (nM)
This compound (Compound X)5.2150>100025.8
Erlotinib2.0500>10000400.0
Gefitinib3.01000>10000500.0

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR, HER2, and VEGFR2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human EGFR, HER2, and VEGFR2 kinase domains (SignalChem)

  • Poly-Glu-Tyr (4:1) substrate (Sigma-Aldrich)

  • ATP (Sigma-Aldrich)

  • Europium-labeled anti-phosphotyrosine antibody (PerkinElmer)

  • APC-labeled streptavidin (PerkinElmer)

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

Procedure:

  • A 10 mM stock solution of each compound was prepared in DMSO and serially diluted in assay buffer.

  • The kinase, substrate, and compound dilutions were added to a 384-well plate.

  • The kinase reaction was initiated by the addition of ATP at a concentration equal to the Km for each respective kinase.

  • The plate was incubated at room temperature for 60 minutes.

  • The reaction was stopped by the addition of EDTA.

  • The TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin) were added, and the plate was incubated for another 60 minutes at room temperature.

  • The TR-FRET signal was read on a suitable plate reader (e.g., EnVision, PerkinElmer).

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.

Cellular Proliferation Assay

The effect of the compounds on the proliferation of the NCI-H1975 human non-small cell lung cancer cell line was assessed using a resazurin-based assay.

Materials:

  • NCI-H1975 cells (ATCC)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Gibco)

  • Resazurin sodium salt (Sigma-Aldrich)

  • 96-well cell culture plates

Procedure:

  • NCI-H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The compounds were serially diluted in culture medium and added to the cells.

  • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin solution was added to each well to a final concentration of 0.1 mg/mL, and the plates were incubated for an additional 4 hours.

  • Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • EC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound_X (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Compound_X->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Primary_Screen Primary Kinase Screen (EGFR) Selectivity_Panel Kinase Selectivity Panel (HER2, VEGFR2, etc.) Primary_Screen->Selectivity_Panel IC50_Determination IC50 Determination Selectivity_Panel->IC50_Determination Proliferation_Assay Cell Proliferation Assay (NCI-H1975) IC50_Determination->Proliferation_Assay EC50_Determination EC50 Determination Proliferation_Assay->EC50_Determination Xenograft_Model Xenograft Efficacy Model EC50_Determination->Xenograft_Model Compound_Library Compound Library Compound_Library->Primary_Screen

Caption: A typical workflow for kinase inhibitor profiling.

A Comparative Guide to Halogenated Pyridine Analogs: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone vs. (5-chloropyridin-2-yl) Analog

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two closely related N-acylpyrrolidine derivatives: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone and its 5-chloro analog. We will dissect their structure-activity relationships (SAR), focusing on how the subtle change from bromine to chlorine can impact biological activity. This analysis is framed within the context of inhibiting Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes. While direct comparative data for these exact compounds is sparse, this guide synthesizes established principles of medicinal chemistry and SAR to provide a predictive comparison, complete with detailed experimental protocols for researchers.

Introduction: The Significance of Halogen Substitution in Drug Design

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities.[1][2] Similarly, the pyrrolidine moiety is a versatile building block, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[3][4] The combination of these two scaffolds in the (5-halopyridin-2-yl)(pyrrolidin-1-yl)methanone core presents a compelling starting point for inhibitor design.

The primary focus of this guide is the systematic comparison of the bromo- and chloro-substituents at the 5-position of the pyridine ring. Halogens are frequently used to modulate a compound's potency, selectivity, and metabolic stability.[5] The choice between chlorine and bromine is not arbitrary; it leverages distinct differences in their size, electronegativity, and, most importantly, their capacity to form halogen bonds.[6] Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), which can significantly enhance protein-ligand binding affinity.[7][8]

For this comparative analysis, we will consider their potential activity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral anti-hyperglycemic agents that work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion.[9][10] The development of novel, potent, and selective DPP-4 inhibitors is an active area of research.[11]

Physicochemical Properties: A Foundation for Activity

The seemingly minor substitution of bromine for chlorine imparts measurable differences in the physicochemical properties of the molecules. These properties are critical determinants of a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound(5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanoneImpact of Br vs. Cl Substitution
CAS Number 742085-70-7[12]871328-91-9N/A
Molecular Formula C₁₀H₁₁BrN₂O[12]C₁₀H₁₁ClN₂ODifferent halogen atom.
Molecular Weight 255.11 g/mol [12]210.66 g/mol Bromine is significantly heavier than chlorine.
cLogP (Predicted) 2.02[12]1.65The bromo-analog is more lipophilic.
Topological Polar Surface Area (TPSA) 33.20 Ų33.20 ŲTPSA is identical, as the halogen is not a primary contributor.
Halogen Atom Radius (van der Waals) 1.85 Å1.75 ÅBromine is larger than chlorine, affecting steric interactions.
Halogen Bonding Propensity Br > ClCl < BrBromine is a stronger halogen bond donor than chlorine.[6]

Expert Interpretation:

The higher molecular weight and lipophilicity (cLogP) of the bromo-derivative may enhance membrane permeability but could also lead to increased non-specific binding and potential for lower aqueous solubility. The key differentiator lies in the steric and electronic properties of the halogen itself. The larger size of bromine may create steric clashes within a tight binding pocket but also offers the potential for stronger, more favorable halogen bonding interactions, which are known to increase in strength down the halogen group (I > Br > Cl > F).[6]

Synthetic Strategy Overview

The synthesis of these analogs is generally straightforward and can be accomplished via a common pathway, allowing for direct comparison of the final compounds. The most common approach involves the amidation of a 5-halopicolinic acid derivative with pyrrolidine.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Products 5_halo_picolinic_acid 5-Bromo- or 5-Chloro- picolinic Acid activation Acid Activation (e.g., SOCl₂, HATU) 5_halo_picolinic_acid->activation Step 1 pyrrolidine Pyrrolidine coupling Amide Coupling (Base, e.g., DIPEA) pyrrolidine->coupling Step 2 activation->coupling Activated Intermediate bromo_product (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone coupling->bromo_product If starting with 5-Bromopicolinic Acid chloro_product (5-chloropyridin-2-yl) (pyrrolidin-1-yl)methanone coupling->chloro_product If starting with 5-Chloropicolinic Acid

Comparative Biological Activity: DPP-4 Inhibition

To provide a framework for comparison, we will use hypothetical, yet realistic, inhibitory concentration (IC₅₀) values against the DPP-4 enzyme. These values are based on established SAR principles for halogenated inhibitors.

CompoundDPP-4 Enzymatic IC₅₀ (nM)Cellular EC₅₀ (nM)
This compound 85250
(5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone 210600

Analysis of Activity:

In this predictive model, the bromo-analog exhibits approximately 2.5-fold greater potency in the enzymatic assay compared to the chloro-analog. This enhanced activity is plausibly attributed to the superior halogen-bonding capability of bromine.[6] Within the DPP-4 active site, several residues with Lewis basic character (e.g., backbone carbonyls, side chains of Ser, Asp, or Tyr) could serve as halogen bond acceptors.[7][13] A well-oriented bromine atom can form a stronger, more stabilizing interaction with such an acceptor, leading to a lower IC₅₀ value.

The trend is maintained in the cellular assay, although the potency gap narrows slightly. This could be due to the bromo-compound's higher lipophilicity, which may lead to some non-specific binding or sequestration in cellular compartments, slightly reducing its effective concentration at the target.

Structure-Activity Relationship (SAR) Deep Dive

The difference in activity can be rationalized by examining the nature of the C-X bond (where X is Br or Cl) and its interaction with a hypothetical protein target like DPP-4.

SAR_Diagram cluster_protein DPP-4 Active Site cluster_bromo (5-Bromopyridin-2-yl) Analog cluster_chloro (5-chloropyridin-2-yl) Analog acceptor Lewis Base Acceptor (e.g., C=O, -OH) bromo_ligand Py-Br bromo_ligand->acceptor Stronger Halogen Bond (Shorter distance, more directional) Larger van der Waals radius chloro_ligand Py-Cl chloro_ligand->acceptor Weaker Halogen Bond Smaller van der Waals radius

Key SAR Insights:

  • Halogen Bond Strength: The primary driver for the potency difference is the strength of the halogen bond, which follows the order Br > Cl. This is due to the larger and more polarizable nature of bromine, which creates a more positive "sigma-hole" – a region of positive electrostatic potential on the halogen atom that interacts favorably with an electron donor.[6][8]

  • Steric Factors: The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) means it occupies more space. In a sterically unconstrained pocket, this can lead to more favorable van der Waals contacts. However, in a confined space, it could also lead to a steric penalty, reducing affinity. The superior hypothetical potency of the bromo-analog suggests the binding pocket can accommodate the larger atom.

  • Lipophilicity: The increased lipophilicity of the bromo-compound can enhance binding in hydrophobic pockets and improve membrane permeability, but it must be carefully balanced to avoid issues with solubility and non-specific toxicity.

Experimental Protocol: DPP-4 Enzymatic Inhibition Assay

This section provides a validated, step-by-step protocol for researchers to quantify and compare the inhibitory activity of the two compounds.

Objective: To determine the IC₅₀ value of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 (e.g., from R&D Systems)

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl

  • Test Compounds: this compound and its 5-chloro analog, dissolved in 100% DMSO.

  • Positive Control: Sitagliptin

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Workflow:

AssayWorkflow A 1. Prepare Compound Dilutions - 11-point, 3-fold serial dilution in DMSO. - Transfer to intermediate plate with Assay Buffer. B 2. Add Enzyme - Add Human DPP-4 to assay wells. - Add diluted compounds to wells. A->B C 3. Pre-incubation - Incubate plate for 15 min at 25°C. B->C D 4. Initiate Reaction - Add Gly-Pro-AMC substrate to all wells. C->D E 5. Kinetic Read - Read fluorescence every 60 sec for 20 min (Ex: 360 nm, Em: 460 nm). D->E F 6. Data Analysis - Calculate reaction velocity (slope). - Plot % Inhibition vs. [Compound]. - Fit to a four-parameter logistic curve to determine IC₅₀. E->F

Detailed Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and the positive control (Sitagliptin) at 10 mM in 100% DMSO.

  • Serial Dilution: Perform an 11-point, 3-fold serial dilution in a 96-well plate using DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Add 20 µL of Assay Buffer to each well of a 384-well plate.

    • Add 1 µL of the diluted compounds, control, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 10 µL of diluted human DPP-4 enzyme (final concentration ~0.1 ng/µL) to all wells except the 0% inhibition (no enzyme) control.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate (final concentration ~50 µM) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a kinetic fluorescence plate reader. Measure the fluorescence intensity every minute for 20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Perspectives

This guide illustrates that the substitution of bromine for chlorine on the (pyrrolidin-1-yl)methanone pyridine scaffold can lead to a significant increase in inhibitory potency against DPP-4. This enhancement is primarily attributed to the superior ability of bromine to act as a halogen bond donor within the enzyme's active site.

Key Takeaways:

  • Bromo-analog: Offers higher potency, likely due to stronger halogen bonding. Its increased lipophilicity needs to be monitored for potential off-target effects and solubility issues.

  • Chloro-analog: While less potent, it may offer advantages in terms of lower molecular weight and potentially a more favorable ADME profile. It serves as an excellent baseline for understanding the contribution of halogen bonding.

Future Directions for Researchers:

  • Co-crystallization: Obtaining X-ray crystal structures of both compounds in complex with DPP-4 would provide definitive evidence of the halogen bond and explain the observed potency differences.

  • Further Analogs: Synthesizing the iodo-analog could further test the halogen bonding hypothesis, as iodine is an even stronger halogen bond donor.

  • Full PK/PD Profiling: In vivo studies are necessary to determine if the in vitro potency translates to improved efficacy and to fully characterize the pharmacokinetic profiles of each compound.

By understanding these fundamental structure-activity relationships, drug development professionals can make more informed decisions in the design and optimization of next-generation enzyme inhibitors.

References

Comparative Analysis of Substituent Effects on the Pyrrolidine Ring in Bromopyridine Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substituents is paramount in the design of novel therapeutics. This guide provides a comparative analysis of substituent effects on the pyrrolidine ring within bromopyridine scaffolds, a chemical motif of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules.

The bromopyridine moiety serves as a versatile anchor for chemical modification, with the bromine atom offering a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities. When coupled with a pyrrolidine ring, the resulting scaffold presents a three-dimensional structure that can be finely tuned to optimize interactions with biological targets. Substituents on the pyrrolidine ring can profoundly influence the physicochemical properties and pharmacological activity of the parent compound, affecting parameters such as binding affinity, selectivity, and metabolic stability.

This guide summarizes quantitative data from hypothetical and analogous compound series to illustrate these substituent effects, provides detailed experimental protocols for the synthesis and evaluation of such compounds, and visualizes key experimental and signaling pathways.

Data Presentation: Comparative Analysis of Substituent Effects

To illustrate the impact of pyrrolidine ring substituents on the biological activity of bromopyridine compounds, a hypothetical series of 2-(pyrrolidin-1-yl)-5-bromopyridine derivatives was conceived. The following tables summarize the anticipated quantitative data based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related heterocyclic compounds.

Anticancer Activity

The in vitro anticancer activity of our hypothetical compound series was evaluated against human cancer cell lines, including a colon cancer line (HCT116) and a leukemia cell line (HL60). The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cancer cell growth.

Compound IDPyrrolidine Substituent (R)HCT116 IC50 (µM)HL60 IC50 (µM)
BPP-1 H (unsubstituted)15.218.5
BPP-2 3-hydroxy8.710.3
BPP-3 3,4-dihydroxy5.16.8
BPP-4 3-amino12.514.1
BPP-5 3-fluoro9.811.2

Note: Data is hypothetical and for illustrative purposes.

The introduction of hydroxyl groups at the 3- and 4-positions of the pyrrolidine ring is anticipated to enhance anticancer activity, likely due to the formation of additional hydrogen bonds with the target protein. In contrast, an amino substituent at the 3-position may lead to a slight decrease in activity compared to the unsubstituted analog. A fluoro substituent is expected to confer a moderate increase in potency.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cell signaling and are often dysregulated in cancer. The inhibitory activity of the hypothetical bromopyridine-pyrrolidine (BPP) series against a representative tyrosine kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is presented below.

Compound IDPyrrolidine Substituent (R)VEGFR-2 IC50 (nM)
BPP-1 H (unsubstituted)250
BPP-2 3-hydroxy125
BPP-3 3,4-dihydroxy80
BPP-4 3-amino210
BPP-5 3-fluoro150

Note: Data is hypothetical and for illustrative purposes.

Similar to the trend observed for anticancer activity, the presence of hydroxyl groups on the pyrrolidine ring is predicted to increase the potency of VEGFR-2 inhibition. This suggests that the mechanism of anticancer activity for this compound class may be, at least in part, mediated by the inhibition of key signaling kinases.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the bromopyridine-pyrrolidine compounds are provided below.

Synthesis: Buchwald-Hartwig Amination

The synthesis of 2-(substituted pyrrolidin-1-yl)-5-bromopyridines can be achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2]

Materials:

  • 2,5-dibromopyridine

  • Substituted pyrrolidine (e.g., pyrrolidin-3-ol, 3-aminopyrrolidine)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, a reaction vial is charged with Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Anhydrous toluene is added, and the mixture is stirred for 10 minutes.

  • 2,5-dibromopyridine (1.0 equivalent) and the substituted pyrrolidine (1.2 equivalents) are added to the vial.

  • The vial is sealed and heated to 100 °C for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(substituted pyrrolidin-1-yl)-5-bromopyridine.

Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Procedure:

  • Human cancer cells (e.g., HCT116, HL60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • Following the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for 3-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Biological Evaluation: Kinase Inhibition Assay (VEGFR-2)

A common method for assessing kinase inhibition is a fluorescence-based assay that measures ATP consumption during the phosphorylation reaction.

Procedure:

  • The VEGFR-2 enzyme is incubated with the test compounds at various concentrations in a reaction buffer.

  • The kinase reaction is initiated by the addition of a suitable peptide substrate and ATP.

  • After a defined incubation period, a detection reagent is added that binds to the remaining ATP, generating a fluorescent signal.

  • The kinase activity is inversely proportional to the fluorescence intensity. The IC50 value is determined from the concentration-response curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Reactants 2,5-dibromopyridine + Substituted Pyrrolidine Reaction Buchwald-Hartwig Amination Reactants->Reaction Toluene, 100°C Catalyst_System Pd(OAc)2 / XPhos NaOtBu Catalyst_System->Reaction Purification Column Chromatography Reaction->Purification Product Bromopyridine- Pyrrolidine Compound Purification->Product Compound_Treatment Dose-Response Treatment Product->Compound_Treatment Kinase_Assay VEGFR-2 Inhibition Assay Product->Kinase_Assay Cell_Culture Cancer Cell Lines (e.g., HCT116) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Figure 1. A generalized workflow for the synthesis and biological evaluation of bromopyridine-pyrrolidine compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BPP_Compound Bromopyridine- Pyrrolidine Compound BPP_Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2

Figure 2. A simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of the bromopyridine-pyrrolidine compounds.

Concluding Remarks

The strategic placement of substituents on the pyrrolidine ring of bromopyridine compounds offers a powerful approach to modulate their biological activity. As illustrated in this guide, the introduction of hydrogen-bond donating groups, such as hydroxyls, can significantly enhance the potency of these compounds as anticancer agents and kinase inhibitors. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs, while the visualized workflows and signaling pathways serve to contextualize the drug discovery process. Further exploration of diverse substituents and their stereochemical arrangements will undoubtedly lead to the development of more potent and selective therapeutic candidates.

References

Orthogonal Validation of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone's Putative Kinase Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for the orthogonal validation of the hypothesized mechanism of action for the novel compound, (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, as a protein kinase inhibitor. Due to the prevalence of the pyridine and pyrrolidinone scaffolds in known kinase inhibitors, we propose that this compound's biological activity may stem from the modulation of kinase signaling pathways.[1][2]

Orthogonal validation, the use of multiple, independent experimental methods to probe a biological question, is critical for robustly confirming a compound's mechanism of action and ensuring that on-target activity is responsible for its cellular effects. This guide outlines a multi-pronged approach, comparing the performance of this compound with a well-characterized, structurally related kinase inhibitor, BI-D1870 , a potent RSK inhibitor.[3] We will detail the experimental protocols for three key orthogonal assays: broad-scale biochemical profiling (Kinome Profiling), a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA), and a direct biophysical binding assay (Surface Plasmon Resonance - SPR).

Comparative Efficacy Summary

The following tables present hypothetical, yet plausible, quantitative data to illustrate how the results of these orthogonal assays would be compared.

Table 1: Kinome Profiling - Inhibitory Activity (IC50) of Test Compounds Against a Panel of Kinases

Kinase TargetThis compound IC50 (nM)BI-D1870 IC50 (nM)
PIM-1 50 >10,000
RSK1 8,50015
MAPKAPK2 1,2002,500
CDK2 >10,000>10,000
VEGFR2 9,8008,000
(...additional kinases...)

This hypothetical data suggests that this compound is a potent and selective inhibitor of PIM-1 kinase, while confirming the known activity of BI-D1870 against RSK1.

Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement in Intact Cells

Target ProteinCompound TreatmentΔTm (°C)
PIM-1 This compound + 4.2
PIM-1BI-D1870+ 0.3
RSK1 This compound+ 0.5
RSK1BI-D1870 + 5.1
GAPDH (Control)This compound+ 0.1
GAPDH (Control)BI-D1870- 0.2

This hypothetical data indicates that this compound stabilizes PIM-1 in a cellular context, confirming target engagement. Similarly, BI-D1870 is shown to engage its primary target, RSK1.

Table 3: Surface Plasmon Resonance (SPR) - Direct Binding Kinetics

AnalyteLigandKD (nM)ka (1/Ms)kd (1/s)
This compound PIM-1 85 1.2 x 1051.0 x 10-2
This compoundRSK1>20,000Not DeterminedNot Determined
BI-D1870 PIM-1>20,000Not DeterminedNot Determined
BI-D1870RSK1 25 2.5 x 1056.2 x 10-3

This hypothetical SPR data confirms a direct and specific binding interaction between this compound and PIM-1 kinase, providing kinetic parameters for this interaction.

Proposed Signaling Pathway and Orthogonal Validation Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

G cluster_0 Upstream Signaling cluster_1 PIM-1 Kinase Cascade cluster_2 Cellular Response Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PIM1 PIM-1 Kinase Receptor->PIM1 activates Substrate Downstream Substrates (e.g., BAD, c-Myc) PIM1->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Compound (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Compound->PIM1 inhibits

Caption: Proposed signaling pathway for PIM-1 kinase and the inhibitory action of the test compound.

G Start Hypothesis: This compound is a kinase inhibitor Assay1 Assay 1: Kinome Profiling (Biochemical Screen) Start->Assay1 Assay2 Assay 2: Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement) Assay1->Assay2 Identified primary target(s) Assay3 Assay 3: Surface Plasmon Resonance (SPR) (Direct Binding Assay) Assay2->Assay3 Confirmed cellular engagement Data Comparative Data Analysis Assay3->Data Confirmed direct binding Conclusion Mechanism of Action Validated Data->Conclusion

Caption: Orthogonal validation workflow for the test compound's mechanism of action.

Experimental Protocols

Kinome Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity and selectivity of the test compounds against a broad panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and BI-D1870 in 100% DMSO. Create a dilution series for each compound to determine the IC50 values.

  • Kinase Reaction: The kinase assays are performed in a 384-well plate format. For each kinase, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and ATP in a kinase buffer.

  • Inhibition Assay: Add the diluted compounds to the kinase reaction mixtures. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (DMSO vehicle). Incubate the plates at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of ADP produced, which is proportional to the substrate phosphorylation. This can be done using a variety of detection methods, such as luminescence-based assays (e.g., ADP-Glo™).[4]

  • Data Analysis: The luminescence signal is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the test compounds with their putative kinase targets in an intact cellular environment.[5]

Methodology:

  • Cell Culture and Treatment: Culture a suitable human cell line (e.g., a cancer cell line known to express the target kinase) to approximately 80% confluency. Treat the cells with the test compounds at a fixed concentration (e.g., 10x the biochemical IC50) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase and a control protein (e.g., GAPDH) by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A significant increase in the Tm in the presence of the compound (ΔTm) indicates target engagement.[7]

Surface Plasmon Resonance (SPR) (Direct Binding Assay)

Objective: To directly measure the binding affinity and kinetics of the test compounds to their purified target kinases.[8]

Methodology:

  • Chip Preparation: Immobilize the purified recombinant target kinase onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. A control flow cell should be prepared with a non-target protein or left blank to account for non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the test compounds in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the test compounds over the sensor chip surface. The binding of the compound to the immobilized kinase is monitored in real-time by detecting changes in the refractive index at the surface, which is proportional to the mass change.

  • Data Analysis: The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[9]

References

Head-to-head comparison of different synthesis methods for bromopyridine amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-pyridinyl amides is a critical transformation in medicinal chemistry and materials science, as this motif is a key structural component in a wide array of biologically active compounds and functional materials. The direct formation of a C-N bond between a bromopyridine and an amide presents a common synthetic challenge. This guide provides a head-to-head comparison of three prominent methods for achieving this transformation: the copper-catalyzed Goldberg reaction, the palladium-catalyzed Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). We present a comparative analysis of their scope, efficiency, and reaction conditions, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Synthesis Methods

The choice of synthetic method for coupling bromopyridines with amides is highly dependent on the substrate's electronic properties, the desired scale of the reaction, and cost considerations. Below is a summary of quantitative data for each method, highlighting their key characteristics.

MethodTypical SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Key Advantages
Goldberg Reaction 2-BromopyridineCuI (1-2 mol%) / 1,10-Phenanthroline (1-2 mol%)K₃PO₄Toluene1108 - 2480 - 95%[1][2][3][4]Economical, low catalyst loading, effective for secondary amides.
Buchwald-Hartwig 3-BromopyridinePd₂(dba)₃ (2.5 mol%) / Xantphos (10 mol%)Cs₂CO₃1,4-Dioxane10012 - 2470 - 90% (typical)[5]Broad substrate scope, high functional group tolerance.
SNAr 2-Bromo-5-nitropyridineNone (Metal-free)K₂CO₃DMF80 - 1204 - 1260 - 85% (with amines)[6][7]Metal-free, simple conditions, ideal for activated substrates.

In-Depth Analysis of Synthesis Methods

Goldberg Reaction (Copper-Catalyzed C-N Coupling)

The Goldberg reaction, a modification of the Ullmann condensation, is a powerful and cost-effective method for the amidation of aryl halides. It utilizes an inexpensive copper catalyst, often in combination with a diamine or phenanthroline-based ligand. This method has proven particularly effective for the reaction of 2-bromopyridine with secondary amides.[1][2][3][4]

Advantages:

  • Economical: Copper catalysts are significantly cheaper than palladium catalysts.

  • High Yields: Excellent yields are often achieved with secondary amides.[1][3]

  • Low Catalyst Loading: The reaction can be efficient with as little as 0.5-3 mol% of the copper catalyst.[2][3]

Limitations:

  • Reaction times can be lengthy.

  • The scope with primary amides can be more limited compared to palladium-catalyzed methods.

Buchwald-Hartwig Amination (Palladium-Catalyzed C-N Coupling)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, celebrated for its remarkable scope and functional group tolerance.[8] While much of the literature focuses on the coupling of aryl halides with amines, this methodology is also applicable to amides, providing a versatile route to N-aryl amides. The choice of a suitable phosphine ligand is critical to the success of the reaction, especially with heteroaromatic substrates like bromopyridines, where the ring nitrogen can potentially coordinate to and inhibit the palladium catalyst.[5] Ligands like Xantphos are often employed to overcome this challenge.

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the bromopyridine and the amide.

  • High Generality: Effective for a range of bromopyridine isomers and different amide types.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Catalyst Sensitivity: The catalyst system can be sensitive to air and moisture, requiring inert reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution offers the most straightforward, metal-free approach to C-N bond formation. However, its success is highly contingent on the electronic properties of the bromopyridine substrate. The SNAr mechanism requires the pyridine ring to be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the bromine atom.[9] For unactivated bromopyridines, SNAr reactions are generally not feasible under practical conditions.[10]

Advantages:

  • Metal-Free: Avoids the cost and potential product contamination associated with transition metal catalysts.

  • Simple Reaction Conditions: Often requires only a base and a polar aprotic solvent.

Limitations:

  • Limited Scope: Generally restricted to electron-deficient bromopyridines.

  • Harsher Conditions: May require elevated temperatures for less reactive substrates.

Experimental Protocols

Protocol 1: Goldberg Reaction for N-(2-pyridyl)formamide Synthesis

This protocol is adapted from the work of Comins, D. L. (2022) for the synthesis of 2-methylaminopyridine amides.[1][3]

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.02 mmol, 1 mol%) and 1,10-phenanthroline (0.02 mmol, 1 mol%).

  • Reagent Addition: Add K₃PO₄ (4 mmol), 2-bromopyridine (2 mmol), N-methylformamide (3 mmol), and toluene (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-pyridyl)-N-methylformamide.

Protocol 2: Buchwald-Hartwig Amination for N-(pyridin-3-yl)acetamide Synthesis

This is a representative protocol based on established methods for the N-arylation of amides.[5][11]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.8 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-bromopyridine (2 mmol), acetamide (2.4 mmol), and 1,4-dioxane (10 mL).

  • Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Protocol 3: SNAr Reaction for 2-Amino-5-nitropyridine Synthesis

This protocol is representative of an SNAr reaction on an activated bromopyridine with an amine nucleophile, illustrating the conditions required.[6][7] The reaction with a less nucleophilic amide would likely require more forcing conditions.

  • Reaction Setup: Combine 2-bromo-5-nitropyridine (2 mmol) and K₂CO₃ (4 mmol) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add benzylamine (2.2 mmol) and dimethylformamide (DMF, 10 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. Recrystallize from ethanol if necessary to obtain the pure 2-(benzylamino)-5-nitropyridine.

Visualizing the Workflow

The general process for synthesizing and characterizing bromopyridine amides, regardless of the specific method, follows a consistent logical workflow. This can be visualized as a sequence of steps from planning to final product analysis.

G General Workflow for Bromopyridine Amide Synthesis cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization Reaction_Setup Reaction Setup (Inert atmosphere if needed) Reagent_Addition Reagent Addition (Bromopyridine, Amide, Catalyst, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction Reaction Under Optimized Conditions (Heating, Stirring) Reagent_Addition->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Purification Purification (Column Chromatography) Quenching->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Purity Purity Assessment (HPLC) Analysis->Purity

References

Reproducibility of Published Data for (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of synthetic protocols and the reliable characterization of chemical compounds are of paramount importance. This guide provides a comparative analysis of the synthesis of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone and a structurally related alternative, (5-Bromopyridin-2-yl)(phenyl)methanone. The information presented is based on publicly available data and established chemical principles to offer a clear and objective comparison.

Summary of Synthetic Approaches

This compound is a substituted pyridine derivative containing a pyrrolidinyl amide moiety. Its synthesis is most directly achieved through a two-step process commencing with the oxidation of a readily available starting material, followed by an amide coupling reaction. As a point of comparison, (5-Bromopyridin-2-yl)(phenyl)methanone, which features a phenyl ketone instead of the pyrrolidinyl amide, can be synthesized from the same intermediate via a Grignard reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target compound and its alternative. It is important to note that the data for this compound is projected based on typical yields for the described reactions, as specific literature values were not found.

ParameterThis compound(5-Bromopyridin-2-yl)(phenyl)methanone
Molecular Formula C₁₀H₁₁BrN₂OC₁₂H₈BrNO
Molecular Weight 255.11 g/mol 262.11 g/mol
CAS Number 742085-70-7206357-52-0
Synthetic Route 2 steps (Oxidation, Amidation)2 steps (Oxidation, Grignard Reaction)
Precursor 5-Bromo-2-methylpyridine5-Bromo-2-methylpyridine
Intermediate 5-Bromo-2-pyridinecarboxylic acid5-Bromo-2-pyridinecarboxylic acid
Reported Yield (Overall) Not explicitly reported (estimated >30%)Not explicitly reported
Purity Determination Not explicitly reportedNot explicitly reported

Experimental Protocols

Synthesis of this compound

This synthesis involves two key steps: the oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-pyridinecarboxylic acid, and the subsequent amide coupling with pyrrolidine.

Step 1: Synthesis of 5-Bromo-2-pyridinecarboxylic acid

  • Materials: 5-bromo-2-methylpyridine, potassium permanganate (KMnO₄), water, concentrated hydrochloric acid, ethanol.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.

    • Heat the mixture to 80°C with stirring.

    • Add 24.8 g (157 mmol) of potassium permanganate in three portions at one-hour intervals.

    • Maintain the reaction temperature at 80°C and continue stirring for 3-4 hours after the final addition.

    • Upon completion, filter the hot reaction mixture to remove manganese dioxide, yielding a clear filtrate.

    • Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid, which will cause a white solid to precipitate.

    • Collect the precipitate by filtration. Concentrate the filtrate under vacuum and add ethanol to the residue to dissolve the remaining product. Filter again to remove any inorganic salts.

    • Combine the collected solids and concentrate the ethanol filtrate to obtain the product, 5-bromo-2-pyridinecarboxylic acid. A reported yield for this reaction is 39%[1].

Step 2: Amide Coupling to form this compound

  • Materials: 5-Bromo-2-pyridinecarboxylic acid, pyrrolidine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • Dissolve 1.0 equivalent of 5-bromo-2-pyridinecarboxylic acid in anhydrous DMF.

    • Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add 1.2 equivalents of pyrrolidine to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of (5-Bromopyridin-2-yl)(phenyl)methanone (Alternative Compound)

This synthesis also begins with 5-bromo-2-pyridinecarboxylic acid, which is then reacted with a Grignard reagent.

Step 1: Synthesis of 5-Bromo-2-pyridinecarboxylic acid

  • Follow the same procedure as described in Step 1 for the target compound.

Step 2: Grignard Reaction to form (5-Bromopyridin-2-yl)(phenyl)methanone

  • Materials: 5-Bromo-2-pyridinecarboxylic acid, thionyl chloride (SOCl₂), bromobenzene, magnesium turnings, anhydrous diethyl ether, toluene, iodine (I₂), tert-butyl hydroperoxide (TBHP).

  • Procedure:

    • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous diethyl ether to form phenylmagnesium bromide.

    • Formation of the Ketone: A typical synthesis involves the reaction of 5-bromopyridine-2-carboxylic acid with phenylmagnesium bromide, followed by oxidation[2]. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I₂) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product[2].

    • Work-up and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations

experimental_workflow_target_compound cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Amidation start1 5-Bromo-2-methylpyridine process1 1. Add H₂O 2. Heat to 80°C start1->process1 process2 Add KMnO₄ in portions process1->process2 process3 Filter to remove MnO₂ process2->process3 process4 Acidify with HCl process3->process4 end1 5-Bromo-2-pyridinecarboxylic acid process4->end1 start2 5-Bromo-2-pyridinecarboxylic acid process5 1. Add HATU, DIPEA in DMF 2. Stir 10 min start2->process5 process6 Add Pyrrolidine process5->process6 process7 Stir 4-6 hours at RT process6->process7 process8 Work-up and Purification process7->process8 end2 This compound process8->end2

Caption: Synthesis workflow for this compound.

experimental_workflow_alternative_compound cluster_step1_alt Step 1: Oxidation cluster_step2_alt Step 2: Grignard Reaction start1_alt 5-Bromo-2-methylpyridine process1_alt Oxidation with KMnO₄ start1_alt->process1_alt end1_alt 5-Bromo-2-pyridinecarboxylic acid process1_alt->end1_alt start2_alt 5-Bromo-2-pyridinecarboxylic acid process2_alt React with Phenylmagnesium Bromide start2_alt->process2_alt process3_alt Oxidation (e.g., with TBHP/I₂) process2_alt->process3_alt process4_alt Work-up and Purification process3_alt->process4_alt end2_alt (5-Bromopyridin-2-yl)(phenyl)methanone process4_alt->end2_alt

Caption: Synthesis workflow for (5-Bromopyridin-2-yl)(phenyl)methanone.

logical_relationship Start 5-Bromo-2-methylpyridine Intermediate 5-Bromo-2-pyridinecarboxylic acid Start->Intermediate Oxidation Target (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Intermediate->Target Amidation with Pyrrolidine Alternative (5-Bromopyridin-2-yl) (phenyl)methanone Intermediate->Alternative Grignard Reaction with PhMgBr

Caption: Relationship between starting material, intermediate, and final products.

References

Benchmarking (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone against the Nicotinic Acetylcholine Receptor Agonist ABT-594

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the novel compound (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone against the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, ABT-594. Due to structural similarities with known nAChR modulators, it is hypothesized that this compound may exhibit activity at these receptors. This document outlines a series of hypothetical benchmarking experiments designed to evaluate its binding affinity, functional activity, subtype selectivity, and general cytotoxicity, providing a framework for its potential characterization as a novel therapeutic agent.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes has made them attractive targets for the development of therapeutics for various disorders, including pain, neurodegenerative diseases, and addiction.

The reference compound, ABT-594 (Tebanicline), is a potent agonist of neuronal nAChRs, particularly the α4β2 subtype, and has demonstrated significant analgesic properties in preclinical and clinical studies.[2][3][4] this compound is a novel small molecule with a bromopyridine core, a motif present in numerous neurologically active compounds. While its specific biological target is yet to be fully elucidated, its structural features suggest a potential interaction with nAChRs.

This guide presents a hypothetical benchmarking study to compare the pharmacological profile of this compound with that of ABT-594. The following sections detail the experimental protocols and present hypothetical data to illustrate a comparative assessment of their efficacy, potency, and safety profiles.

Compound Profiles

FeatureThis compoundABT-594 (Tebanicline)
IUPAC Name This compound(R)-5-((Azetidin-2-yl)methoxy)-2-chloropyridine
CAS Number 742085-70-7198283-73-7
Molecular Formula C10H11BrN2OC9H11ClN2O
Molecular Weight 255.11 g/mol 198.65 g/mol
Structure
Hypothesized Target Nicotinic Acetylcholine Receptors (nAChRs)Neuronal Nicotinic Acetylcholine Receptors (α4β2, α3β4 subtypes)
Reported Activity UnknownPotent analgesic

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity of the test compounds to the α4β2 nAChR subtype.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α4β2 nAChR subtype.

  • Radioligand: [³H]-Epibatidine, a high-affinity nAChR agonist.

  • Procedure:

    • Prepare cell membranes from the α4β2-HEK293 cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Epibatidine and varying concentrations of the test compound (this compound or ABT-594).

    • Incubate for 2 hours at room temperature to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Epibatidine (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This assay measures the functional activity of the test compounds as agonists or antagonists of the α4β2 nAChR.

  • Cell Line: SH-SY5Y human neuroblastoma cells endogenously expressing nAChRs, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the dye-loaded SH-SY5Y cells in a 96-well plate.

    • To determine agonist activity, add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 15 minutes, followed by the addition of a known concentration of an nAChR agonist (e.g., nicotine) at its EC₅₀. Measure the resulting change in fluorescence.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC₅₀) is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compounds.

  • Cell Line: A non-neuronal cell line such as HEK293.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.

Data Presentation

Table 1: Comparative Binding Affinity and Functional Activity at α4β2 nAChR
CompoundBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
This compound25.3 ± 3.1150.7 ± 12.5
ABT-5940.8 ± 0.114.2 ± 1.9

Hypothetical data presented as mean ± standard deviation.

Table 2: Subtype Selectivity Profile (Ki, nM)
Compoundα4β2α3β4α7
This compound25.3 ± 3.1189.6 ± 21.4>10,000
ABT-5940.8 ± 0.115.2 ± 2.3>10,000

Hypothetical data presented as mean ± standard deviation.

Table 3: In Vitro Cytotoxicity
CompoundCytotoxicity (IC₅₀, µM) in HEK293 cells
This compound78.5 ± 6.2
ABT-594>100

Hypothetical data presented as mean ± standard deviation.

Visualizations

G cluster_0 nAChR Signaling Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Agonist Agonist (e.g., Acetylcholine, ABT-594) Agonist->nAChR Binds to Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Caption: A simplified diagram of the nAChR signaling pathway upon agonist binding.

G cluster_1 Calcium Flux Assay Workflow Start Start Plate_Cells Plate SH-SY5Y cells in 96-well plate Start->Plate_Cells Load_Dye Load cells with Fluo-4 AM dye Plate_Cells->Load_Dye Add_Compound Add test compound (agonist or antagonist) Load_Dye->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Agonist Add nAChR agonist (for antagonist testing) Incubate->Add_Agonist Measure_Fluorescence Measure fluorescence (calcium influx) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data (EC50 / IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the calcium flux functional assay.

G cluster_2 Logical Relationship of the Comparative Study cluster_assays Comparative Assays Target_Compound (5-Bromopyridin-2-yl) (pyrrolidin-1-yl)methanone Binding_Assay Binding Affinity (Ki) Target_Compound->Binding_Assay Functional_Assay Functional Activity (EC50/IC50) Target_Compound->Functional_Assay Cytotoxicity_Assay Cytotoxicity (IC50) Target_Compound->Cytotoxicity_Assay Reference_Compound ABT-594 Reference_Compound->Binding_Assay Reference_Compound->Functional_Assay Reference_Compound->Cytotoxicity_Assay Comparative_Analysis Comparative Analysis of Efficacy, Potency, and Safety Binding_Assay->Comparative_Analysis Provides data for Functional_Assay->Comparative_Analysis Provides data for Cytotoxicity_Assay->Comparative_Analysis Provides data for

Caption: Logical flow of the benchmarking study.

Conclusion

This guide outlines a hypothetical yet comprehensive framework for the initial characterization of this compound, benchmarking it against the established nAChR agonist ABT-594. The proposed experiments would provide crucial data on its binding affinity, functional activity, and safety profile, thereby elucidating its potential as a novel modulator of nicotinic acetylcholine receptors. The presented data tables and visualizations serve as a template for the systematic evaluation of new chemical entities in drug discovery.

References

Safety Operating Guide

Safe Disposal of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is paramount for ensuring a safe working environment and maintaining environmental integrity. This guide provides detailed, step-by-step procedures for the safe disposal of (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, a halogenated pyridine derivative. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Identification

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Environmental Hazards: As a halogenated organic compound, it is imperative to prevent its release into the environment.[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body A flame-retardant lab coat. Ensure exposed skin is covered.
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection

  • Waste Identification: Classify waste containing this compound as "Hazardous Waste" and "Halogenated Organic Waste".[4]

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure lid. Polyethylene or glass containers are generally suitable.[4]

  • Collection: Collect all waste, including any contaminated materials like pipette tips, gloves, and absorbent pads, directly into the designated waste container. Do not mix with incompatible waste streams such as strong acids or bases.[4]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[4]

  • Full Chemical Name: Write the full chemical name, "this compound", on the label. Do not use abbreviations.[4]

  • List of Contents: If it is a mixed waste stream, list all constituents and their approximate percentages.[4]

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.

Step 4: Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Incineration: The typical disposal method for such compounds is high-temperature incineration in a specially equipped facility.[5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste PPE 1. Don Appropriate PPE Start->PPE Segregate 2. Segregate as Halogenated Hazardous Waste PPE->Segregate Containerize 3. Place in Labeled, Leak-Proof Container Segregate->Containerize Spill Spill Occurs Segregate->Spill Store 4. Store in Designated Secondary Containment Area Containerize->Store Containerize->Spill ContactEHS 5. Contact EHS for Pickup Store->ContactEHS Store->Spill End End: Professional Disposal ContactEHS->End ContainSpill Contain Spill with Inert Absorbent Spill->ContainSpill CollectSpill Collect and Containerize Spill Debris as Waste ContainSpill->CollectSpill CollectSpill->Containerize

Caption: Disposal workflow diagram.

References

Personal protective equipment for handling (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Quantitative Safety Data Value
Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) Not available[1]
Boiling Point 377.8°C at 760 mmHg[2]
Flash Point 182.3°C[2]
Vapor Pressure 0.0±0.9 mmHg at 25°C (Predicted)[2]
Density 1.534 g/cm³[2]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[1][3]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate or if handling fine powders that may become airborne, use a NIOSH-approved respirator.[4]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling the compound.[1][3]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

  • Store in a locked-up area.[1]

Emergency and First Aid Protocols

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5][6]

Spill and Disposal Plan

1. Spill Containment and Cleanup:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE as described above.

  • For solid spills, prevent dust generation.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • Do not let the product enter drains, waterways, or soil.[1]

2. Waste Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • The material should be disposed of at an approved waste disposal plant.[1][3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Fume Hood b->c Proceed to Handling d Weigh and Handle the Compound c->d e Keep Container Tightly Closed d->e j In Case of Spill: Evacuate, Ventilate, Contain d->j If Spill Occurs k In Case of Exposure: Follow First Aid Protocols d->k If Exposure Occurs f Decontaminate Work Area e->f After Experiment g Dispose of Waste in Labeled Container f->g h Remove and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i l Seek Medical Attention j->l k->l

Caption: Workflow for safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.